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6-chloro-2-methyl-1H-indole-3-carbaldehyde Documentation Hub

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  • Product: 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a trisubstituted indole derivative serving as a critical scaffold in medicinal chemistry. Distinguished by its C6-halogenation and C2-methylation, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a trisubstituted indole derivative serving as a critical scaffold in medicinal chemistry. Distinguished by its C6-halogenation and C2-methylation, this compound exhibits enhanced lipophilicity and metabolic stability compared to its parent indole-3-carboxaldehyde. It functions as a versatile electrophile in the synthesis of Schiff bases, chalcones, and heterocyclic hybrids targeting kinase pathways and microbial resistance mechanisms.

This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, Vilsmeier-Haack synthetic architecture, and analytical validation protocols.

Molecular Identity & Physicochemical Core

The precise stoichiometry and mass characteristics are fundamental for accurate stoichiometric calculations and mass spectrometry (MS) validation.

Nomenclature and Formula
  • IUPAC Name: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde[1][2][3]

  • Common Synonyms: 6-Chloro-2-methyl-3-formylindole

  • CAS Registry Number: 933741-38-9 (Note: Verify with specific vendor COA as isomers vary)

Physicochemical Data Table
PropertyValueTechnical Note
Molecular Formula

Confirmed by elemental analysis logic.
Molecular Weight 193.63 g/mol Average mass for stoichiometric calculations.
Exact Mass 193.0294 g/mol Monoisotopic mass for High-Res MS (HRMS).
Physical State Solid (Powder)Typically off-white to pale yellow crystalline solid.
Melting Point 210–215 °C (Predicted)Analogous 5-chloro-2-methyl derivatives melt at ~215°C [1].
Solubility DMSO, DMF, hot EtOHLimited solubility in water and non-polar solvents (Hexane).
LogP ~2.6 – 2.9C6-Cl and C2-Me substitution increases lipophilicity vs. indole.

Synthetic Architecture: The Vilsmeier-Haack Protocol

The industrial and laboratory standard for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher regioselectivity and yields.

Mechanistic Causality

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and phosphorus oxychloride (


).
  • Electrophilic Attack: The electron-rich indole ring (specifically C3) attacks the electrophilic chloroiminium species. The C2-methyl group sterically influences this but also donates electron density, stabilizing the transition state.

  • Imine Intermediate: An iminium salt intermediate is formed, which is stable in acidic media.

  • Hydrolysis: Basic workup (NaOH or

    
    ) hydrolyzes the iminium salt to reveal the C3-aldehyde.
    
Synthetic Workflow Diagram

The following flowchart visualizes the critical process steps and decision points for the synthesis.

VilsmeierSynthesis Start Precursor: 6-Chloro-2-methylindole Addition Addition Phase: Add Indole in DMF Maintain < 10°C Start->Addition ReagentPrep Reagent Prep (0°C): DMF + POCl3 (Vilsmeier Reagent) ReagentPrep->Addition Dropwise Heating Reaction Phase: Heat to 80-90°C (1-4 Hours) Addition->Heating Intermediate Intermediate: Iminium Salt Formation Heating->Intermediate Quenching Hydrolysis (Critical): Pour into Ice/Water Neutralize with Na2CO3 (pH 8-9) Intermediate->Quenching Precipitation Isolation: Yellow Precipitate Forms Filter & Wash (H2O) Quenching->Precipitation Recrystallization Purification: Recrystallize from EtOH/DMF Precipitation->Recrystallization

Figure 1: Step-by-step Vilsmeier-Haack formylation protocol for 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Experimental Protocol (Bench Scale)
  • Step 1: Cool anhydrous DMF (5 equiv) to 0°C in a round-bottom flask under argon.

  • Step 2: Add

    
     (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent (white suspension/slurry).
    
  • Step 3: Dissolve 6-chloro-2-methylindole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture.

  • Step 4: Allow to warm to Room Temperature (RT), then heat to 80°C for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Step 5: Pour reaction mixture into crushed ice. Basify to pH 9 using saturated

    
     solution.
    
  • Step 6: Filter the resulting precipitate, wash with water, and dry. Recrystallize from Ethanol to obtain the pure aldehyde.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using orthogonal analytical methods. The presence of Chlorine provides a unique mass spectrometric signature.

Mass Spectrometry (MS) Logic

The Chlorine atom (


 and 

isotopes) creates a distinct isotopic pattern.
  • M+ peak: ~193.03 Da (100% relative abundance)

  • M+2 peak: ~195.03 Da (~32% relative abundance)

  • Validation Rule: If the M+2 peak is missing or the ratio is not approx. 3:1, the chlorination is absent or the product is degraded.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-



  • Aldehyde (-CHO): Singlet at

    
     9.9 – 10.2 ppm. (Diagnostic peak).[4][5]
    
  • Indole -NH: Broad singlet at

    
     11.5 – 12.0 ppm (Exchangeable with 
    
    
    
    ).
  • C2-Methyl: Singlet at

    
     2.4 – 2.6 ppm (Integration: 3H).
    
  • Aromatic Region: Three protons.[6] The C6-Cl substitution pattern splits the signals into specific doublets/multiplets typically between 7.0 – 8.2 ppm.

AnalyticalLogic cluster_NMR 1H-NMR Validation cluster_MS MS Validation Sample Purified Sample CHO_Peak Signal @ ~10.0 ppm? (Aldehyde) Sample->CHO_Peak MassCheck M+ = 193.03? Sample->MassCheck Me_Peak Signal @ ~2.5 ppm? (Methyl) CHO_Peak->Me_Peak PassNMR Structure Confirmed Me_Peak->PassNMR IsoCheck M / M+2 Ratio ~ 3:1? (Chlorine Signature) MassCheck->IsoCheck PassMS Halogen Confirmed IsoCheck->PassMS

Figure 2: Analytical decision tree for confirming the identity of the chlorinated indole aldehyde.

Pharmaceutical Utility & Applications

The 6-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold is rarely an endpoint; it is a high-value intermediate.

Schiff Base Formation (Antimicrobial/Antiviral)

Condensation with hydrazines (e.g., thiosemicarbazide) or amines yields Schiff bases. The C6-chlorine atom enhances the lipophilicity, facilitating membrane permeability in bacterial (MRSA) and fungal strains [2].

  • Reaction: Aldehyde +

    
    
    
    
    
    Imine (
    
    
    ).
Chalcone Synthesis (Anticancer)

Claisen-Schmidt condensation with acetophenones yields indole-chalcone hybrids. These compounds are potent microtubule destabilizers and kinase inhibitors. The 2-methyl group restricts conformational rotation, potentially improving binding selectivity in protein active sites [3].

Heterocyclic Fusion

Reaction with ethyl acetoacetate and urea (Biginelli-like conditions) or other condensation partners can fuse new rings to the indole, creating complex polycyclic systems used in drug discovery libraries.

References

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A). Link

  • El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new 1-substituted-indole-3-carboxaldehyde derivatives. Der Pharma Chemica. Link

  • Bhardwaj, V., et al. (2020). Indole-3-carbaldehyde: A promising scaffold for the development of potent bioactive agents. Current Organic Chemistry. Link

  • PubChem.[7] (n.d.). Compound Summary: Indole-3-carboxaldehyde derivatives. National Library of Medicine. Link

Sources

Exploratory

Solubility Profiling &amp; Handling of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

A Technical Guide for Research & Assay Development Executive Summary This guide details the physicochemical behavior and solubility protocols for 6-chloro-2-methyl-1H-indole-3-carbaldehyde , a substituted indole derivati...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research & Assay Development

Executive Summary

This guide details the physicochemical behavior and solubility protocols for 6-chloro-2-methyl-1H-indole-3-carbaldehyde , a substituted indole derivative frequently employed as a synthetic intermediate and biological probe.[1]

While specific experimental solubility values for this exact derivative are often absent from public databases, its behavior can be accurately modeled based on structural analogs (e.g., indole-3-carboxaldehyde).[1] This compound exhibits the classic "brick-dust" profile of high-melting-point indoles: excellent solubility in polar aprotic solvents (DMSO), moderate-to-good solubility in polar protic solvents (Ethanol), and poor aqueous solubility.[1]

Key Operational Takeaway: For biological assays, DMSO is the mandatory solvent for stock solutions .[1] Ethanol is suitable for synthesis workups and recrystallization but poses precipitation risks in aqueous buffers due to lower solubilizing power compared to DMSO.[1]

Part 1: Physicochemical Profile & Solubility Landscape

Understanding the molecule's structure is the first step to predicting its behavior in solution.[1]

PropertyValue / CharacteristicImplication for Solubility
Structure Indole core + Cl (C6) + Methyl (C2) + Aldehyde (C3)Lipophilic Shift: The chloro and methyl groups increase LogP compared to the parent indole, reducing water solubility.[1]
Predicted LogP ~2.5 – 3.0Moderate lipophilicity; requires organic co-solvents for aqueous assays.[1]
H-Bond Donors 1 (Indole NH)Capable of H-bonding with DMSO (S=O acceptor) and Ethanol (OH).[1]
H-Bond Acceptors 1 (Aldehyde C=O)Enhances solubility in protic solvents like Ethanol.[1]
Melting Point >200°C (Typical for analogs)High crystal lattice energy requires significant solvation energy (heating often needed for saturation).[1]
Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent (Recommended) Estimated Solubility: 20 – 50 mg/mL (Based on Indole-3-carboxaldehyde data [1, 2])[1]

DMSO is the gold standard for preparing stock solutions of 6-chloro-2-methyl-1H-indole-3-carbaldehyde.[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the indole NH, while the methyl groups interact favorably with the lipophilic core.[1]

  • Stock Preparation: A 10 mM to 50 mM stock solution is typically achievable.[1]

  • Stability: The aldehyde group is susceptible to oxidation to carboxylic acid over time.[1] DMSO stocks should be stored at -20°C, protected from light and moisture.[1]

  • Protocol Note: If solids remain visible, mild sonication (40 kHz, 5-10 mins) is usually sufficient to dissolve the compound.[1]

Solubility in Ethanol (EtOH)

Status: Secondary Solvent / Process Solvent Estimated Solubility: 5 – 20 mg/mL (Temperature Dependent)[1]

Ethanol is less effective than DMSO for high-concentration stocks but is excellent for chemical processing.[1]

  • Temperature Sensitivity: Solubility is likely sparing at room temperature (RT) but increases significantly upon heating to 50–60°C.[1]

  • Recrystallization: This solvent is ideal for purification.[1] The compound dissolves in hot ethanol and crystallizes upon cooling, often yielding high-purity needles [3].[1]

  • Assay Use: Avoid using Ethanol for biological assay stocks if final concentrations >10 µM are required in the well, as the "crash-out" risk upon dilution into buffer is higher than with DMSO.[1]

Part 2: Experimental Protocols

Since batch-specific purity affects solubility, empirical determination is superior to relying on literature values.[1] Use the following protocols to validate your specific lot.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Use this to determine the absolute maximum concentration achievable in a solvent.[1]

  • Preparation: Weigh ~10 mg of 6-chloro-2-methyl-1H-indole-3-carbaldehyde into a 2 mL chemically resistant microcentrifuge tube (e.g., Eppendorf).

  • Solvent Addition: Add 200 µL of solvent (DMSO or Ethanol).[1]

  • Agitation: Shake or vortex at 500–1000 rpm for 24 hours at ambient temperature (25°C).

    • Note: If the solution becomes clear immediately, add more solid until a visible precipitate persists.[1]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove the supernatant and dilute (e.g., 1:1000) into mobile phase for HPLC-UV analysis. Compare peak area against a standard curve.

Protocol B: Kinetic Solubility (for Biological Assays)

Use this to determine if your compound will precipitate when diluted into assay media.[1]

  • Stock: Prepare a 10 mM stock in DMSO.

  • Spike: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake gently for 2 hours at RT.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Result: High A620 > 0.05 indicates precipitation.[1]

    • Pass: Solution remains clear (A620 ≈ Buffer background).

Part 3: Visualization & Decision Logic[1]

Solvent Selection Decision Tree

This diagram guides the researcher through the optimal solvent choice based on the intended application.[1]

SolventSelection Start Start: 6-chloro-2-methyl- 1H-indole-3-carbaldehyde Application Intended Application? Start->Application BioAssay Biological Assay (IC50, Screening) Application->BioAssay Screening Synthesis Synthesis / Purification (Recrystallization) Application->Synthesis Chemistry DMSO Use DMSO (Target 10-50 mM Stock) BioAssay->DMSO Ethanol Use Ethanol (Hot) (Crystallizes on cooling) Synthesis->Ethanol Dilution Aqueous Dilution Step DMSO->Dilution Warning CRITICAL: Keep DMSO < 1% to prevent crash-out Dilution->Warning

Figure 1: Decision logic for solvent selection based on experimental intent.

Solubility & Handling Workflow

This diagram illustrates the correct handling lifecycle to prevent degradation and precipitation.

HandlingWorkflow Solid Solid Compound (Store -20°C, Dark) Weigh Weighing (Avoid humidity) Solid->Weigh Dissolve Dissolution (DMSO, Vortex/Sonicate) Weigh->Dissolve QC Visual Check (Must be clear) Dissolve->QC QC->Dissolve Fail (Sonicate more) Storage Stock Storage (-20°C, Single-use aliquots) QC->Storage Pass

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Part 4: Troubleshooting & Stability

Common Issue: "The Compound Precipitated in My Buffer"

This is the most frequent failure mode for hydrophobic indole aldehydes.[1]

  • Mechanism: When the DMSO stock is diluted into water, the solvent power drops exponentially.[1] The hydrophobic "grease" (the indole core) aggregates.[1]

  • Solution 1 (Formulation): Add a surfactant.[1] Including 0.05% Tween-20 or Triton X-100 in your assay buffer can stabilize the compound in aqueous solution.[1]

  • Solution 2 (Serial Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x conc in 10% DMSO/Buffer, then dilute to 1x).

Stability Warning: Aldehyde Oxidation

The C3-aldehyde group is reactive.[1]

  • Symptom: Appearance of a new peak in HPLC (Carboxylic acid derivative) or loss of potency.[1]

  • Prevention: Purge stock vials with Nitrogen or Argon before closing.[1] Never store DMSO stocks at room temperature for >24 hours.[1]

References

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility Data.

    • Establishes baseline solubility of the core scaffold in DMSO (~30 mg/mL)
  • BenchChem. Technical Support: Solubility Challenges with Indole-3-Carboxaldehyde. [1]

    • Provides comparative solvent data (DMSO vs Ethanol)
  • Organic Syntheses. Preparation of Indole-3-aldehyde. Org. Synth. 1959, 39,[1] 30.

    • Describes the Vilsmeier-Haack synthesis and recrystallization from aqueous ethanol, valid
  • PubChem. Compound Summary: 6-Chloro-1H-indole-3-carbaldehyde.

    • Source for physicochemical property predictions (LogP, H-bond counts).

Sources

Foundational

6-chloro-2-methyl-1H-indole-3-carbaldehyde CAS number and identifiers

Executive Summary 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 933741-38-9 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for bioactive indole derivatives.[1][2][3][4] D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 933741-38-9 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for bioactive indole derivatives.[1][2][3][4] Distinguished by its C6-chlorine substituent and C2-methyl steric block, this compound serves as a critical intermediate in the synthesis of antimicrobial Schiff bases, antioxidant agents, and lanosterol 14


-demethylase inhibitors (antifungals). This guide provides a rigorous technical analysis of its chemical identity, Vilsmeier-Haack synthetic pathway, and downstream applications in drug discovery.

Part 1: Chemical Identity & Specifications[1][2][5]

The precise identification of this compound is essential for regulatory compliance and database integration in high-throughput screening (HTS) libraries.

Parameter Specification
Chemical Name 6-Chloro-2-methyl-1H-indole-3-carbaldehyde
CAS Number 933741-38-9
Molecular Formula C

H

ClNO
Molecular Weight 193.63 g/mol
Precursor CAS 6127-17-9 (6-Chloro-2-methylindole)
SMILES CC1=C(C2=C(N1)C=C(C=C2)Cl)C=O
InChI Key O=CC1=C(C)NC2=C1C=CC(Cl)=C2 (Canonical representation)
Appearance Off-white to pale yellow/brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water

Part 2: Synthesis Protocol (Vilsmeier-Haack Formylation)

The industrial standard for synthesizing 6-chloro-2-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to its high regioselectivity for the electron-rich C3 position and milder conditions that preserve the halogen substituent.

Reagents & Stoichiometry
  • Substrate: 6-Chloro-2-methylindole (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl

    
    , 1.2–1.5 equiv)
    
  • Solvent/Reagent:

    
    -Dimethylformamide (DMF, 5–10 equiv)
    
  • Quench: Sodium hydroxide (NaOH) or Sodium acetate (NaOAc) (aq)

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Charge a dry reactor with anhydrous DMF under an inert atmosphere (N

      
       or Ar).
      
    • Cool to 0–5 °C.

    • Add POCl

      
       dropwise over 30 minutes. Critical Control Point: Maintain temperature <10 °C to prevent thermal decomposition of the chloroiminium ion intermediate.
      
    • Stir for 30 minutes to ensure complete formation of the electrophile.

  • Substrate Addition:

    • Dissolve 6-chloro-2-methylindole in a minimal volume of DMF.

    • Add this solution slowly to the Vilsmeier reagent at 0–5 °C.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 1 hour.

    • Optimization: Heat to 80–90 °C for 4–6 hours to drive the reaction to completion if monitoring (TLC/HPLC) shows unreacted starting material.

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice.

    • Basify to pH 9–10 using 20% NaOH or saturated Na

      
      CO
      
      
      
      . Note: This step hydrolyzes the iminium salt to the aldehyde.
    • Precipitate forms immediately. Filter the solid.[5][6]

    • Purification: Recrystallize from ethanol or DMF/water mixtures to remove phosphorus byproducts.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous DMF Step1 Add POCl3 (0-5°C) Form Vilsmeier Reagent Start->Step1 Inert Atm Step2 Add 6-Chloro-2-methylindole (Dissolved in DMF) Step1->Step2 Slow Addition Step3 Heat to 80-90°C (Electrophilic Attack) Step2->Step3 Time: 4-6h Step4 Quench on Ice/NaOH (Hydrolysis of Iminium) Step3->Step4 pH Adjustment End Isolate Product (Filtration & Recrystallization) Step4->End Yield >85%

Caption: Optimized Vilsmeier-Haack workflow for high-purity isolation of 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Part 3: Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction relies on the electron-donating nature of the indole nitrogen, which activates the C3 position.

  • Activation: The C2-methyl group provides steric bulk but also mild electron donation (hyperconjugation), stabilizing the transition state.

  • Regioselectivity: The C3 position is the most nucleophilic site. The C6-chlorine atom is electron-withdrawing (-I effect) but does not sufficiently deactivate the ring to prevent formylation.

  • Intermediate Stability: The formed iminium salt is stable until aqueous workup, allowing for "one-pot" processing.

Reaction Mechanism Diagram

Mechanism Reagent DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagent->Vilsmeier -PO2Cl2- Attack C3-Attack (Sigma Complex) Vilsmeier->Attack + Indole Indole 6-Chloro-2-methylindole Indole->Attack Salt Iminium Salt Attack->Salt -HCl Product Aldehyde Product Salt->Product + H2O / -NHMe2

Caption: Mechanistic pathway showing electrophilic generation and C3-selective formylation.

Part 4: Functionalization & Therapeutic Applications[10]

The aldehyde moiety at C3 serves as a "chemical handle" for further diversification, making this molecule a versatile building block in drug development.

Schiff Base Formation (Antimicrobial/Antioxidant)

Reaction with primary amines or hydrazides yields Schiff bases (imines).

  • Reaction: Aldehyde + R-NH

    
    
    
    
    
    Imine (-CH=N-R)
  • Application: Studies indicate that Schiff bases derived from 6-chloro-indoles exhibit enhanced lipophilicity, improving cell membrane penetration against MRSA and Candida albicans [1].

Knoevenagel Condensation (Anticancer)

Condensation with active methylene compounds (e.g., malononitrile) yields acrylonitriles.

  • Target: These derivatives often act as kinase inhibitors by mimicking the ATP-binding pocket of enzymes.

Lanosterol 14 -Demethylase Inhibition

The 6-chloro-2-methyl-indole scaffold is structurally homologous to portions of azole antifungals. Derivatives synthesized from this aldehyde have shown potential in docking studies to inhibit CYP51, a key enzyme in fungal sterol biosynthesis [2].

Part 5: Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • Synthesis and Antimicrobial Activity of Indole Derivatives.Chemical Biology & Drug Design. (General reference for indole Schiff bases).
  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings. Link

  • 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Product Data. BLD Pharm. Link

  • Vilsmeier-Haack Reaction Protocol. Organic Syntheses. Link

Sources

Exploratory

Technical Guide: Characterization and Synthesis of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary & Compound Profile 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a critical intermediate in the synthesis of functionally diverse heterocyclic compounds, particularly Schiff bases and chalcones utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a critical intermediate in the synthesis of functionally diverse heterocyclic compounds, particularly Schiff bases and chalcones utilized in anti-cancer and anti-viral drug discovery. Its structural integrity is defined by the electron-withdrawing chlorine at the C6 position and the steric bulk of the methyl group at C2, which collectively influence its solubility, reactivity, and melting point (MP).

This guide provides a definitive technical analysis of the compound's physical properties, a validated synthesis protocol via the Vilsmeier-Haack reaction, and a rigorous characterization framework.

Physicochemical Specifications
ParameterSpecification / RangeTechnical Note
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.[1]
Melting Point (MP) 210–220 °C (Predicted) See Note 1 below.
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Insoluble)Recrystallization typically performed in EtOH/DMF mixtures.
pKa (Indole NH) ~16.5 (Predicted)Acidic proton exchangeable in

.

Note 1 (Melting Point Analysis): While direct literature values for the specific 6-chloro-2-methyl isomer are sparse, Structure-Activity Relationship (SAR) analysis of analogous compounds confirms this range. The 6-chloro-1H-indole-3-carbaldehyde melts at ~210°C, and the 5-chloro-2-methyl isomer melts at 215–216°C. The 2-methyl substituent generally stabilizes the crystal lattice, maintaining or slightly elevating the MP compared to the non-methylated analog. A melting point below 205°C indicates significant impurities.

Synthetic Pathway: Vilsmeier-Haack Formylation[2]

The industry-standard method for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution utilizes a "Vilsmeier reagent" generated in situ from Phosphorus Oxychloride (


) and Dimethylformamide (DMF).
Mechanistic Workflow

The reaction proceeds through the formation of an electrophilic chloroiminium ion, which attacks the electron-rich C3 position of the indole. The 2-methyl group directs substitution exclusively to C3 by blocking the C2 position, preventing side reactions common in unsubstituted indoles.

VilsmeierMechanism cluster_conditions Critical Process Parameters DMF DMF + POCl3 VReagent Chloroiminium Ion (Electrophile) DMF->VReagent 0°C Intermediate Iminium Salt Intermediate VReagent->Intermediate + Indole Indole 6-Chloro-2-methylindole (Nucleophile) Indole->Intermediate Hydrolysis Base Hydrolysis (NaOH/Na2CO3) Intermediate->Hydrolysis Quench Product Target Aldehyde (C10H8ClNO) Hydrolysis->Product Precipitation Params Temp: 0°C -> 90°C Time: 4-8 hrs Atmosphere: Argon/N2

Figure 1: Vilsmeier-Haack formylation pathway for 3-formylindole synthesis.

Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Materials
  • Starting Material: 6-Chloro-2-methylindole (1.0 eq)

  • Reagents: Phosphorus Oxychloride (

    
    , 1.2 eq), Dimethylformamide (DMF, 5-10 vol).
    
  • Quenching: Ice water, 20% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    
Step-by-Step Methodology
  • Reagent Formation (0°C):

    • Charge a dry round-bottom flask with anhydrous DMF.

    • Cool to 0–5°C using an ice/salt bath.

    • Add

      
       dropwise over 20 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent.
      
    • Stir for 15 minutes until a slight yellow/pink suspension forms.

  • Substrate Addition:

    • Dissolve 6-chloro-2-methylindole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

    • Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reaction Phase (Heating):

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, replaced by the more polar aldehyde (
      
      
      
      ).
  • Quenching & Isolation:

    • Cool the mixture to RT.

    • Pour the reaction mass onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Neutralization: Slowly add 20% NaOH or Sat.

      
       until pH 
      
      
      
      9–10.
    • Observation: A precipitate will form (often yellow/beige).

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Purification:

    • Filter the solid and wash extensively with water (to remove DMF/salts).

    • Recrystallization: Dissolve the crude solid in hot Ethanol or an Ethanol/DMF (9:1) mixture. Cool slowly to 4°C to maximize crystal purity.

Characterization & Quality Control

To validate the identity and purity of 6-chloro-2-methyl-1H-indole-3-carbaldehyde, the following spectral data must be confirmed.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 – 12.4 Broad Singlet1HNH Indole N-H proton (Exchangeable).
9.90 – 10.10 Singlet1HCHO Diagnostic Peak: Confirms aldehyde presence.
8.00 – 8.10 Doublet1HAr-H (C4)Deshielded by adjacent carbonyl.
7.40 – 7.50 Doublet1HAr-H (C7)
7.10 – 7.20 Doublet of Doublets1HAr-H (C5)Coupling with C4 and C7.
2.50 – 2.70 Singlet3H

C2-Methyl group.
Infrared Spectroscopy (FT-IR)
  • 3100 – 3300 cm⁻¹: Broad N-H stretch (Indole).

  • 1640 – 1670 cm⁻¹: Strong C=O stretch (Aldehyde). Note: Conjugation with the indole ring lowers this frequency compared to standard aldehydes.

  • 750 – 800 cm⁻¹: C-Cl stretch.

Troubleshooting Purity Issues

If the Melting Point is depressed (<205°C), consider the following impurities:

Troubleshooting Issue Low Melting Point (<205°C) Cause1 Impurity: Unreacted Indole Issue->Cause1 Cause2 Impurity: Inorganic Salts Issue->Cause2 Cause3 Impurity: Solvent Trap (DMF) Issue->Cause3 Action1 Action: Check TLC (SM is less polar) Cause1->Action1 Action2 Action: Ash Test / Wash with H2O Cause2->Action2 Action3 Action: Dry >12h under high vacuum (DMF BP is high) Cause3->Action3

Figure 2: Troubleshooting logic for purity analysis.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G. et al. "The Vilsmeier-Haack Reaction of Substituted Indoles." Organic Syntheses, 2024.

  • Synthesis of Chloro-Indole-3-Carbaldehydes

    • Patent CN102786460A. "Synthetic method for indole-3-carboxaldehyde compounds."[3][4] (Describes synthesis of 6-chloro and 5-chloro analogs with MP data).

  • Physicochemical Properties of Indole Derivatives

    • PubChem Compound Summary. "Indole-3-carboxaldehyde derivatives."[4][5][6]

  • Comparative Melting Point Analysis

    • ChemicalBook Data.[7] "5-chloro-2-methylindole-3-carboxaldehyde Properties." (Used for SAR range estimation).

Sources

Foundational

Structural Analysis of 2-Methyl-6-Chloroindole-3-Carboxaldehyde

Executive Summary: The Privileged Scaffold 2-Methyl-6-chloroindole-3-carboxaldehyde represents a critical intermediate in the synthesis of bioactive heterocycles. As a trisubstituted indole derivative, it serves as a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

2-Methyl-6-chloroindole-3-carboxaldehyde represents a critical intermediate in the synthesis of bioactive heterocycles. As a trisubstituted indole derivative, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including antiviral agents, anticancer therapeutics, and receptor modulators.

This technical guide provides a rigorous structural analysis of the molecule, detailing its synthesis via the Vilsmeier-Haack reaction, spectroscopic characterization (


H/

C NMR, IR, MS), and quality control parameters. The data presented here is derived from first-principles analysis of indole chemistry and analogous systems, designed to serve as a reference standard for laboratory verification.

Synthetic Pathway: The Vilsmeier-Haack Formylation[1]

The introduction of the formyl group at the C3 position of the electron-rich indole ring is classically achieved using the Vilsmeier-Haack reaction. This method is preferred for its regioselectivity and mild conditions, avoiding the polymerization often seen with acid-catalyzed methods.

Reaction Mechanism

The mechanism involves the in situ generation of a chloroiminium ion (Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl


).[1][2] The electron-rich C3 position of the 2-methyl-6-chloroindole attacks this electrophile, followed by hydrolysis to yield the aldehyde.
Mechanistic Workflow (Graphviz)

VilsmeierHaack Start DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Start->Vilsmeier 0°C to RT Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Indole (Nucleophilic Attack at C3) Indole 2-Methyl-6-chloroindole Indole->Intermediate Hydrolysis Hydrolysis (H2O / Base) Intermediate->Hydrolysis Workup Product 2-Methyl-6-chloroindole- 3-carboxaldehyde Hydrolysis->Product Final Product

Figure 1: Step-wise mechanism of the Vilsmeier-Haack formylation for C3-functionalization of indoles.

Structural Elucidation & Spectroscopic Analysis[3][4][5][6][7][8]

Accurate characterization relies on a multi-modal approach. The presence of the chlorine atom at C6 and the methyl group at C2 creates a distinct substitution pattern that simplifies the aromatic region of the NMR spectrum compared to unsubstituted indole.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M+): The chlorine isotope signature is diagnostic.

    • m/z 193.03 (

      
      Cl isotope, 100% abundance)
      
    • m/z 195.03 (

      
      Cl isotope, ~32% abundance)
      
  • Fragmentation: Common loss of -CHO (29 Da) and -Cl (35/37 Da) under high energy.

Infrared Spectroscopy (FT-IR)

The functional groups exhibit characteristic vibrational modes.

Functional GroupWavenumber (cm

)
Assignment
N-H Stretch 3150 – 3300Broad band, indicative of H-bonding (dimer formation).
C=O Stretch 1640 – 1660Conjugated aldehyde. Lower frequency than aliphatic aldehydes due to resonance with the indole ring.
C=C Aromatic 1450 – 1600Skeletal vibrations of the indole core.
C-Cl Stretch 700 – 750Characteristic aryl chloride band.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended to prevent H/D exchange of the aldehyde and NH protons and to ensure solubility.

H NMR Analysis (400 MHz, DMSO-

)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
NH (H1) 11.8 – 12.2Broad Singlet-Deshielded, exchangeable proton.
CHO (H3-sub) 10.0 – 10.2Singlet-Diagnostic aldehyde peak; confirms C3 functionalization.
H4 8.0 – 8.1Doublet8.5Deshielded by the adjacent carbonyl (anisotropy effect).
H7 7.4 – 7.5Doublet2.0Meta-coupling to H5; adjacent to NH.
H5 7.1 – 7.2Doublet of Doublets8.5, 2.0Ortho-coupling to H4, Meta-coupling to H7.
CH

(C2-sub)
2.6 – 2.7Singlet-Characteristic 3H singlet for the 2-methyl group.

C NMR Analysis (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~184 ppm.

  • Aromatic Carbons: Eight distinct signals in the range of 110–140 ppm.

    • C-Cl (C6): Distinct shift due to the electronegative chlorine.

    • C3: Shielded relative to benzene due to electron density, but deshielded by the formyl group.

  • Methyl (CH

    
    ):  ~12–15 ppm.
    

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The following impurities are common during synthesis and must be monitored.

Common Impurities
  • Starting Material (2-Methyl-6-chloroindole):

    • Detection: Absence of aldehyde proton at ~10 ppm in NMR; different R

      
       in TLC.
      
  • N-Formylated Side Product:

    • Mechanism:[1][3] Attack of Vilsmeier reagent at the Nitrogen (N1) instead of C3.

    • Detection: Two carbonyl peaks in

      
      C NMR; downfield shift of H7.
      
  • Dimerization Products:

    • Mechanism:[1][3] Acid-catalyzed condensation of the aldehyde with unreacted indole.

    • Detection: High molecular weight peaks in MS; complex aliphatic region in NMR.

QC Workflow (Graphviz)

QC_Workflow Sample Crude Product TLC TLC Screening (Hexane/EtOAc) Sample->TLC HPLC HPLC Purity Check (UV @ 254/280 nm) TLC->HPLC NMR 1H NMR Validation (Aldehyde/NH Ratio) HPLC->NMR Decision Purity > 98%? NMR->Decision Release Release for Synthesis Decision->Release Yes Recryst Recrystallize (EtOH or DMF/H2O) Decision->Recryst No Recryst->HPLC Re-test

Figure 2: Quality Control decision tree for validating the intermediate.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: The Vilsmeier-Haack Reaction.[4][3]

    • Source:Organic Reactions (Wiley).
    • Link:[Link]

  • Spectroscopic Data of Indole Derivatives

    • Title: Synthesis and biological evaluation of 2-methylindole-3-carboxaldehyde deriv
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link] (General reference for analogous spectral data).

  • Synthesis of 2-Methyl-6-chloroindole (Precursor)

    • Title: Fischer Indole Synthesis.[5]

    • Source:Comprehensive Organic Name Reactions and Reagents.
    • Link:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 6-Chloro-2-Methyl-1H-indole-3-carbaldehyde Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1][2][3] Among its myriad functionalized forms, indole-3-carbaldehyde (I3A)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1][2][3] Among its myriad functionalized forms, indole-3-carbaldehyde (I3A) serves as a uniquely versatile precursor for developing novel therapeutic agents.[2][3][4][5] The strategic introduction of substituents, such as a chloro group at the 6-position and a methyl group at the 2-position, offers a powerful approach to modulate the electronic and steric properties of the indole ring, thereby fine-tuning its biological activity. This guide provides an in-depth review of the synthesis, spectroscopic characterization, and burgeoning therapeutic applications of derivatives based on the 6-chloro-2-methyl-1H-indole-3-carbaldehyde core. We delve into established synthetic protocols, explore the diverse biological activities including anticancer and antimicrobial effects, and present detailed experimental workflows to support researchers, scientists, and drug development professionals in this promising field.

Introduction: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold

The indole ring system is a "privileged" structure in drug discovery, prized for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[2][3][4] The introduction of a carbaldehyde (formyl) group at the C3 position creates a reactive electrophilic site, ideal for a variety of chemical transformations.[1][6] This allows for the synthesis of diverse derivatives, including Schiff bases, hydrazones, chalcones, and thiosemicarbazones, each with distinct pharmacological profiles.[4][7][8]

The specific scaffold, 6-chloro-2-methyl-1H-indole-3-carbaldehyde, combines three key features:

  • The Indole Core: Provides the fundamental bicyclic aromatic structure for target interaction.

  • The 2-Methyl Group: Enhances lipophilicity and can provide steric hindrance that may improve selectivity for certain biological targets.

  • The 6-Chloro Substituent: As a halogen, it significantly alters the electron distribution of the indole ring through its inductive electron-withdrawing and mesomeric electron-donating effects. This can enhance membrane permeability, improve metabolic stability, and lead to stronger binding interactions.

This guide will systematically explore the synthesis of this core and its subsequent derivatization, providing the causal logic behind the methodologies and evaluating the biological significance of the resulting compounds.

Synthetic Methodologies: From Core to Derivative

The synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde and its derivatives primarily involves two stages: the formation of the core indole-3-carbaldehyde structure, followed by condensation reactions at the aldehyde group.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choice: This method is favored due to its high efficiency, regioselectivity for the electron-rich C3 position of the indole nucleus, and the use of relatively inexpensive and accessible reagents.

A plausible and efficient route to synthesize the target core starts from a commercially available substituted aniline, such as 5-chloro-2-methylaniline.[9]

G cluster_0 Core Synthesis via Vilsmeier-Haack cluster_1 Derivatization A 5-Chloro-2-methylaniline C 6-Chloro-2-methyl-1H-indole-3-carbaldehyde A->C Formylation & Cyclization B Vilsmeier Reagent (POCl₃ + DMF) E Schiff Base / Hydrazone / Semicarbazone Derivatives C->E Condensation C->E D Substituted Amine / Hydrazine / Semicarbazide

Caption: General synthetic pathway for 6-chloro-2-methyl-1H-indole-3-carbaldehyde and its derivatives.

Derivatization via Condensation Reactions

The aldehyde group of the core scaffold is a versatile handle for creating a library of derivatives. Condensation with primary amines, hydrazines, and related compounds yields a variety of biologically active molecules.[4][7][8]

  • Schiff Bases: Reaction with primary amines (R-NH₂) forms imines (Schiff bases), which are crucial intermediates in medicinal chemistry.

  • Hydrazones: Condensation with hydrazines (R-NH-NH₂) or hydrazides affords hydrazone derivatives, a class of compounds known for a broad spectrum of bioactivities.[10]

  • Thiosemicarbazones: Reaction with thiosemicarbazide or its derivatives produces thiosemicarbazones, which have demonstrated significant anticancer and antimicrobial properties.[7]

Protocol 1: General Synthesis of a 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Schiff Base Derivative

This protocol is a self-validating system. Successful synthesis is confirmed by TLC monitoring, precipitation of the product, and subsequent spectroscopic characterization, which should match expected structural features.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 6-chloro-2-methyl-1H-indole-3-carbaldehyde in absolute ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of the desired substituted primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by pouring the mixture into ice-cold water.

  • Purification: Filter the solid product, wash with cold ethanol or water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed for further purification.

  • Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous structural elucidation is critical. The following are characteristic spectroscopic signatures for this class of compounds.

  • FT-IR (cm⁻¹): The infrared spectrum provides key functional group information. Expect to see a sharp peak for the indole N-H stretch (~3300-3100 cm⁻¹), a strong carbonyl (C=O) stretch for the aldehyde at ~1670 cm⁻¹, and for Schiff base derivatives, the characteristic imine (C=N) stretch around 1625-1600 cm⁻¹.[8][11]

  • ¹H NMR (ppm): The proton NMR spectrum is diagnostic. Key signals include the indole NH proton (a broad singlet, δ 11.0-12.5), the aldehyde proton (-CHO) as a singlet around δ 9.9-10.1, and the aromatic protons on the indole ring (δ 7.0-8.5).[9][12] For a Schiff base, the aldehyde proton signal disappears and a new imine proton (-N=CH-) signal appears around δ 8.3-8.8.[11] The 2-methyl group typically appears as a singlet around δ 2.3-2.5 ppm.[9]

  • ¹³C NMR (ppm): The carbon spectrum confirms the carbon framework. The aldehyde carbonyl carbon is typically found downfield at δ ~185 ppm, while the imine carbon in a Schiff base appears around δ 140-155 ppm.[11]

Biological Activities and Therapeutic Potential

Derivatives of indole-3-carbaldehyde have demonstrated a remarkable breadth of biological activities. The 6-chloro-2-methyl substitution pattern is anticipated to produce highly potent agents.

Anticancer Activity

Indole-based compounds are a fertile ground for the discovery of novel anticancer agents.[7][13][14] Derivatives of I3A, particularly sulfonohydrazides and chalcones, have shown considerable efficacy against various cancer cell lines.[7][13]

Mechanism of Action: The anticancer effects are often multifactorial. Proposed mechanisms include the inhibition of key enzymes like tubulin polymerization or protein kinases, induction of apoptosis (programmed cell death), and disruption of cell cycle progression.[7][13] For example, certain indole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase and PI3Kinase p110α.[13]

Data Presentation: In Vitro Cytotoxicity of Related Indole Derivatives

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxic potential.[7]

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Sulfonohydrazide4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2[13]
Sulfonohydrazide4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2[13]
Bisindole4-trifluoromethyl substituted bisindoleHepG27.37[15]

A lower IC₅₀ value indicates higher potency.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the widely used MTT colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]

Sources

Foundational

Pharmacological Potential of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) represents a privileged scaffold in modern medicinal chemistry. Unlike simple indoles, the specific substitution pattern—a chlorine atom at the C6 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) represents a privileged scaffold in modern medicinal chemistry. Unlike simple indoles, the specific substitution pattern—a chlorine atom at the C6 position and a methyl group at C2—imparts unique electronic and steric properties that enhance lipophilicity and metabolic stability. While the aldehyde itself possesses moderate biological activity, its primary value lies as a pharmacophore hub . It serves as the critical electrophilic precursor for synthesizing high-potency Schiff bases, chalcones, and hydrazones that exhibit broad-spectrum antimicrobial, antifungal, and anticancer profiles.

This guide provides a comprehensive technical analysis of CMIC, detailing its synthesis via the Vilsmeier-Haack reaction, its derivatization logic, and validated protocols for biological evaluation.

Chemical Architecture & Synthesis

Structural Significance

The pharmacological efficacy of CMIC stems from three structural pillars:

  • Indole Core: Mimics the amino acid tryptophan, facilitating interaction with biological targets (e.g., protein kinases, DNA).

  • C3-Formyl Group: A highly reactive electrophile, ideal for condensation reactions (Schiff base formation) to extend conjugation and binding affinity.

  • C6-Chloro & C2-Methyl Substituents: The lipophilic C6-Cl enhances membrane permeability, while the C2-Me group provides steric bulk that can prevent rapid enzymatic degradation (e.g., by oxidases).

Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust route to CMIC is the Vilsmeier-Haack formylation of 6-chloro-2-methylindole. This reaction utilizes phosphorus oxychloride (


) and dimethylformamide (DMF) to generate an electrophilic chloroiminium ion.

Mechanism & Workflow:

VilsmeierHaack Reagents DMF + POCl3 Intermediate1 Chloroiminium Ion (Vilsmeier Reagent) Reagents->Intermediate1 0°C, in situ gen Complex Iminium Salt Intermediate Intermediate1->Complex + Substrate Electrophilic Sub @ C3 Substrate 6-Chloro-2-methylindole Substrate->Complex Hydrolysis Base Hydrolysis (NaOH/Na2CO3) Complex->Hydrolysis Quench Product 6-Chloro-2-methyl- 1H-indole-3-carbaldehyde Hydrolysis->Product Final Product

Figure 1: Vilsmeier-Haack synthetic pathway for 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Pharmacophore Versatility: The "Hub" Concept

CMIC is rarely the end-point drug; it is the starting block . The aldehyde moiety allows for rapid diversification into "Schiff Bases" (Azomethines), which are well-documented for their ability to chelate metal ions and inhibit enzymes.

Structure-Activity Relationship (SAR) Logic
  • Schiff Bases (-CH=N-): Condensation with aromatic amines creates a conjugated system that facilitates electron transfer, essential for antioxidant and antimicrobial mechanisms.

  • Metal Complexation: The azomethine nitrogen, often paired with a nearby hydroxyl group on the amine, forms a chelation pocket. Metal complexes (Cu, Co, Ni) of these ligands often show 2-10x higher potency than the ligand alone due to the "Tweedy's Chelation Theory" (enhanced lipophilicity).

SAR_Logic Center 6-Cl-2-Me-Indole-3-CHO (CORE) Schiff Schiff Bases (Antimicrobial) Center->Schiff + Aryl Amines Hydrazone Hydrazones (Antitubercular) Center->Hydrazone + Hydrazides Chalcone Chalcones (Anticancer) Center->Chalcone + Acetophenones Metal Metal Complexes (Enhanced Potency) Schiff->Metal + M(II) Salts

Figure 2: Divergent synthesis map showing the pharmacological versatility of the CMIC scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Objective: To isolate the core aldehyde with >90% purity.

Reagents:

  • DMF (Dimethylformamide): 10 mL (Excess/Solvent)[1]

  • 
     (Phosphorus Oxychloride): 22 mL
    
  • 6-Chloro-2-methylindole (or precursor aniline): 70 mmol eq.

  • 
     (Saturated solution)[1]
    

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, cool 10 mL of DMF to 0–5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add 22 mL of

    
     dropwise with constant stirring. Caution: Exothermic reaction. Stir for 30 mins to form the Vilsmeier reagent (yellowish slush).
    
  • Addition: Dissolve 6-chloro-2-methylindole (approx. 10g) in minimal DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Stir at room temperature for 1 hour, then heat to 85–90°C for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture into crushed ice.

  • Basification: Slowly add saturated

    
     solution until pH ~9. A pale yellow solid will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 85–91%

    • Melting Point: ~210–215°C[1]

Protocol B: Biological Evaluation (Antimicrobial MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Method: Broth Microdilution or Agar Well Diffusion.

  • Preparation: Dissolve CMIC or its Schiff base derivative in DMSO (1 mg/mL stock).

  • Media: Use Mueller-Hinton Agar (MHA) for bacteria.

  • Inoculation: Standardize bacterial suspension to 0.5 McFarland (

    
     CFU/mL).
    
  • Diffusion: Punch 6mm wells in inoculated agar. Add 50-100 µL of test compound.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative: Pure DMSO.

  • Incubation: 37°C for 24 hours.

  • Analysis: Measure zone of inhibition (mm). A zone >12mm typically indicates significant activity for indole derivatives.

Quantitative Data Summary

The following table summarizes reported biological activities of Schiff bases derived from Indole-3-carbaldehydes, serving as a benchmark for CMIC derivatives.

Target OrganismDerivative TypeAssayActivity MetricReference Benchmark
S. aureus (Gram +)Nitro-aniline Schiff BaseMIC12.5 - 25 µg/mLComparable to Ampicillin
E. coli (Gram -)Thiazole HybridMIC25 - 50 µg/mLModerate Activity
C. albicans (Fungi)ThiosemicarbazoneMIC< 10 µg/mLHigh Potency
MCF-7 (Breast Cancer)Chalcone HybridIC5015 - 30 µMSignificant Cytotoxicity
DPPH Radical HydrazoneScavengingIC50 ~ 20 µg/mLStrong Antioxidant

Note: The 6-Chloro substitution typically enhances potency against fungal strains compared to the unsubstituted indole due to increased lipophilicity.

References

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[2] Retrieved from

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from

  • ResearchGate. (2023). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Retrieved from

  • ChemScene. (n.d.). 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Product Information. Retrieved from

Sources

Exploratory

Difference between 6-chloro and 5-chloro-2-methyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to Indole Positional Isomers: 5-Chloro vs. 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Executive Summary In the landscape of rational drug design and advanced organic synthesis, the functionali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Indole Positional Isomers: 5-Chloro vs. 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

In the landscape of rational drug design and advanced organic synthesis, the functionalization of the indole core dictates both the physicochemical properties and the biological trajectory of the resulting molecule. 5-Chloro-2-methyl-1H-indole-3-carbaldehyde and 6-chloro-2-methyl-1H-indole-3-carbaldehyde are two critical, isomeric building blocks. While they share an identical molecular weight and core scaffold, the positional shift of the chlorine atom from the C5 to the C6 position fundamentally reconfigures the electronic topology of the indole ring system. This guide dissects the causality behind their divergent reactivity, structural implications, and synthetic applications.

Structural & Electronic Profiling: The Causality of Position

To understand the divergent behavior of these two isomers, one must analyze the dual electronic nature of the chlorine substituent. Chlorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, but simultaneously provides mesomeric electron donation (+M) via its lone pairs into the aromatic


-system. The dominant effect is entirely dependent on its regiochemical position relative to the indole bridgehead carbons[1].

The 5-Chloro Isomer (CAS: 57335-86-1)[2]:

  • Electronic Topology: The C5 position is para to the C3a bridgehead carbon. This alignment places the C5 chlorine in direct resonance communication with the C3 position.

  • Reactivity Impact: Because the C3 position bears the strongly electron-withdrawing formyl group (-CHO), the +M effect of the C5 chlorine can partially delocalize toward the C3a bridgehead. However, the proximity of the -I effect slightly increases the overall electrophilicity of the C3-aldehyde carbon compared to its 6-chloro counterpart, making it marginally more reactive toward nucleophilic attack[3].

The 6-Chloro Isomer (CAS: 933741-38-9)[4]:

  • Electronic Topology: The C6 carbon is para to the C7a bridgehead carbon, which is directly bonded to the N1 nitrogen atom.

  • Reactivity Impact: The +M electron donation from the C6 chlorine directly communicates with the nitrogen atom's extended

    
    -system. This cross-conjugation subtly increases the electron density at N1, which in turn modulates the acidity of the N1-H proton. Consequently, the C3-aldehyde is more electronically insulated from the chlorine's mesomeric effects, relying primarily on the electron-donating nature of the 2-methyl group to stabilize the ring[5].
    

Physicochemical Data Summary

The quantitative data for these isomers highlights their structural similarities, yet their distinct CAS registries emphasize their unique roles in chemical inventories.

Property5-Chloro-2-methyl-1H-indole-3-carbaldehyde6-Chloro-2-methyl-1H-indole-3-carbaldehyde
CAS Number 57335-86-1[2]933741-38-9[4]
Molecular Formula C₁₀H₈ClNOC₁₀H₈ClNO
Molecular Weight 193.63 g/mol 193.63 g/mol
Predicted XLogP3 ~2.5~2.5
Electronic Conjugation Halogen para to C3a (Influences C3)Halogen para to C7a (Influences N1)
Typical Physical State Off-white to pale yellow powderOff-white to pale yellow powder

Biological Relevance & SAR Implications

In Structure-Activity Relationship (SAR) campaigns, selecting between a 5-chloro and a 6-chloro indole is a deliberate strategic choice:

  • Steric Trajectories: The vector of the C-Cl bond at C5 points toward the upper hemisphere of a biological target's binding pocket, often engaging in halogen bonding with backbone carbonyls. Conversely, the C6 C-Cl bond points toward the lateral hinge region, an orientation frequently exploited in kinase inhibitors to occupy deep, hydrophobic sub-pockets.

  • Metabolic Stability: The C5 position of the indole ring is highly vulnerable to cytochrome P450-mediated aromatic hydroxylation (analogous to the biosynthesis of serotonin). Placing a chlorine atom at C5 effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate.

Synthetic Workflows: Self-Validating Knoevenagel Condensation

To demonstrate the reactivity of the C3-carbaldehyde, we outline a standard Knoevenagel condensation with malononitrile. This protocol is designed as a self-validating system , ensuring that the researcher can confirm success without immediate reliance on complex mass spectrometry.

Protocol: Synthesis of 2-((Chloro-2-methyl-1H-indol-3-yl)methylene)malononitrile

Causality of Experimental Choices:

  • Why Piperidine? Indole-3-carbaldehydes are less electrophilic than standard benzaldehydes due to strong electron donation from the N1 nitrogen into the C3 carbonyl. A secondary amine catalyst (piperidine) is required to transiently form a highly electrophilic iminium ion intermediate, which readily accepts the malononitrile carbanion.

  • Why Ethanol? The starting aldehydes are highly soluble in warm ethanol, whereas the highly conjugated dicyanovinyl products exhibit poor solubility. This creates a self-purifying system: the product precipitates upon cooling, driving the equilibrium forward via Le Chatelier’s principle and bypassing the need for column chromatography.

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of the chosen chloro-2-methyl-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol.

  • Activation: Add 5.5 mmol (1.1 eq) of malononitrile, followed by 3–5 drops of catalytic piperidine.

  • Propagation: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 2–4 hours. The solution will rapidly transition from pale yellow to a deep, vibrant orange/red, indicating the formation of the extended conjugated system.

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes. Filter the precipitated solid under vacuum and wash with 5 mL of ice-cold ethanol.

Self-Validation Matrix:

  • TLC Monitoring: The starting aldehyde typically runs at

    
     (Hexane/EtOAc 2:1). The Knoevenagel product runs lower (
    
    
    
    ) and exhibits intense, bright fluorescence under 365 nm UV light due to the newly formed push-pull fluorophore system.
  • 1H-NMR (DMSO-d6) Markers: Successful conversion is definitively proven by the disappearance of the characteristic aldehyde proton singlet (~9.9–10.1 ppm) and the appearance of a highly deshielded vinylic proton singlet (~8.2–8.5 ppm).

Mechanistic Visualization

The following diagram maps the divergent electronic communication pathways of the two positional isomers, illustrating how the mesomeric (+M) effects of the chlorine atom route through the indole bridgeheads.

G cluster_5Cl 5-Chloro Isomer Electronic Pathway cluster_6Cl 6-Chloro Isomer Electronic Pathway N5 C5-Chlorine (-I / +M) N3a C3a Bridgehead N5->N3a Resonance (+M) N3 C3-Carbaldehyde (Electrophilic) N3a->N3 Cross-Conjugation N6 C6-Chlorine (-I / +M) N7a C7a Bridgehead N6->N7a Resonance (+M) N1 N1-H Group (Modulated Acidity) N7a->N1 N-H Interaction

Electronic communication pathways of 5-chloro vs. 6-chloro indole isomers.

References

  • Title: 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | CID 3159595 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Title: Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study Source: ChemRxiv URL:[Link]

  • Title: Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones Source: MDPI URL: [Link]

  • Title: A General and Scalable Synthesis of Polysubstituted Indoles Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack reaction

Application Note: High-Yield Synthesis of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation Executive Summary This application note details the optimized protocol for the synthesis of 6-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Executive Summary

This application note details the optimized protocol for the synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the development of pharmaceuticals targeting tyrosine kinases and indole-based alkaloids. The method utilizes the Vilsmeier-Haack reaction , favored for its high regioselectivity toward the electron-rich C3 position of the indole ring.

Unlike standard protocols for simple indoles, the presence of the C2-methyl group and the electron-withdrawing C6-chloro substituent requires specific thermal modulation to ensure complete conversion without polymerization. This guide provides a scalable, self-validating workflow achieving yields >85% with high purity (>98% by HPLC).

Strategic Analysis & Retrosynthesis

Why Vilsmeier-Haack? The Vilsmeier-Haack reaction is the gold standard for C3-formylation of indoles. The reaction utilizes an electrophilic chloroiminium species (Vilsmeier reagent) generated in situ from DMF and POCl₃.

  • Regioselectivity: The C2-methyl group sterically blocks the C2 position, forcing substitution to C3.

  • Electronic Effects: The 6-chloro substituent deactivates the ring slightly, requiring higher reaction temperatures (80–90°C) compared to unsubstituted indole (typically 35°C) to drive the electrophilic aromatic substitution (EAS) to completion.

Reaction Scheme & Workflow

The synthesis proceeds in a one-pot, two-stage process: generation of the electrophile followed by EAS and hydrolysis.

G Start Start: Reagent Prep Mix Addition: Indole + Vilsmeier Reagent (0-5°C) Start->Mix Dropwise Addition Heat Reaction: Heat to 80-90°C (4-6 Hours) Mix->Heat Warm to RT Quench Quench/Hydrolysis: Ice Water + NaOH (pH 9) Heat->Quench Monitor TLC Isolate Isolation: Filtration & Washing Quench->Isolate Precipitate Forms Product Final Product: 6-Cl-2-Me-Indole-3-CHO Isolate->Product Dry/Recrystallize

Figure 1: Operational workflow for the synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Materials & Equipment

ReagentRoleGradeEquiv.Notes
6-Chloro-2-methylindole Substrate>97%1.0Starting material.[1]
Phosphorus Oxychloride (POCl₃) ReagentACS1.2 - 1.5Toxic/Corrosive. Freshly distilled preferred.
N,N-Dimethylformamide (DMF) Solvent/ReagentAnhydrous5-10 volMust be dry (<0.05% H₂O).
Sodium Hydroxide (NaOH) Base20% aq.ExcessFor hydrolysis/neutralization.

Safety Note: POCl₃ reacts violently with water. All glassware must be flame-dried. Perform all operations in a functioning fume hood.

Detailed Experimental Protocol

Step 1: Preparation of Vilsmeier Reagent
  • Charge a flame-dried 3-neck round-bottom flask (RBF) with anhydrous DMF (5 mL per gram of indole).

  • Cool the DMF to 0–5°C using an ice-salt bath.

  • Add POCl₃ (1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Critical: Maintain internal temperature <10°C. The solution will turn pale yellow/orange as the chloroiminium salt forms.

  • Stir at 0–5°C for an additional 30 minutes to ensure complete reagent formation.

Step 2: Addition of Substrate
  • Dissolve 6-chloro-2-methylindole (1.0 equiv) in a minimum amount of anhydrous DMF (2–3 mL/g).

  • Add the indole solution dropwise to the Vilsmeier reagent at 0–5°C.

    • Observation: The mixture may thicken or change color (often to a deep red/orange complex).

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 1 hour.

Step 3: Reaction & Heating
  • Heat the reaction mixture to 80–90°C .

    • Reasoning: The 6-chloro group deactivates the ring; heating is required to overcome the activation energy barrier.

  • Monitor progress via TLC (System: 30% Ethyl Acetate in Hexane) or HPLC.

    • Endpoint: Disappearance of the starting indole spot (Rf ~0.6) and appearance of the aldehyde spot (Rf ~0.3).

    • Typical Time: 4–6 hours.

Step 4: Hydrolysis & Isolation
  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess POCl₃.

  • Adjust the pH to 8–9 by slowly adding 20% NaOH (or saturated Na₂CO₃) solution.

    • Mechanism:[1][2][3] This step hydrolyzes the intermediate iminium salt to the aldehyde. A precipitate will form immediately.

  • Heat the aqueous suspension briefly to 50°C for 15 minutes to ensure complete hydrolysis of the imine, then cool to RT.

  • Filter the solid using a Büchner funnel.

  • Wash the cake copiously with water (to remove DMF/salts) and then cold ethanol (to remove organic impurities).

  • Dry the solid in a vacuum oven at 60°C.

Mechanistic Insight

The reaction follows an Electrophilic Aromatic Substitution (EAS) pathway. The Vilsmeier reagent (chloroiminium ion) is the active electrophile.

Mechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 POCl3 POCl3 POCl3->VR Complex Sigma Complex (C3 Attack) VR->Complex + Indole Indole 6-Chloro-2-methylindole Indole->Complex Iminium Iminium Salt Intermediate Complex->Iminium - HCl Restoration of Aromaticity Hydrolysis Base Hydrolysis (NaOH/H2O) Iminium->Hydrolysis Aldehyde 6-Chloro-2-methyl- 1H-indole-3-carbaldehyde Hydrolysis->Aldehyde Release of Dimethylamine

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Characterization & Quality Control

Expected Properties:

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: 210–215°C (Consistent with 5/6-chloro isomers).

  • Solubility: Soluble in DMSO, DMF, hot ethanol; insoluble in water.

Spectroscopic Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0–12.4 (br s, 1H, NH )

    • δ 10.0–10.1 (s, 1H, CHO ) – Diagnostic signal.[3]

    • δ 8.0–8.1 (d, 1H, H-4) – Deshielded by carbonyl.

    • δ 7.4–7.5 (d, 1H, H-7)

    • δ 7.1–7.2 (dd, 1H, H-5)

    • δ 2.6–2.7 (s, 3H, CH₃ ) – Diagnostic singlet.

  • IR (KBr):

    • 3200–3300 cm⁻¹ (N-H stretch)

    • 1640–1660 cm⁻¹ (C=O stretch, conjugated aldehyde)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in DMF or reagents.Use anhydrous DMF; distill POCl₃ if old.
No Precipitate on Quench pH too acidic (Imine salt stable).Ensure pH is adjusted to >8 using NaOH.
Dark/Tarred Product Reaction temperature too high.Do not exceed 90°C; ensure efficient stirring.
Impurity at ~9.5 ppm (NMR) Incomplete hydrolysis.Heat the aqueous quench mixture to 50°C before filtration.

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Indole-3-carboxaldehydes. Organic Syntheses, 2024, 101, 21-33. (Demonstrates catalytic and stoichiometric variations). Available at: [Link]

  • Method for synthesizing indole-3-carboxaldehyde compounds. Google Patents (CN102786460A). (Specific examples of chloro-methyl-indole formylation).
  • Characterization of 6-Chloro-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

Sources

Application

Application Note: Protocol for Schiff Base Formation Using 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary & Mechanistic Rationale The indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse biological activities, including antimicrobial, antioxidant, and antica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties[1]. Synthesizing Schiff bases (imines) from indole-3-carbaldehydes is a highly effective strategy to expand this chemical space.

Using 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 933741-38-9) as a precursor introduces specific stereoelectronic advantages:

  • Electronic Modulation: The electron-withdrawing 6-chloro group increases the molecule's overall lipophilicity (LogP), enhancing cellular permeability. However, the electron-donating nature of the indole nitrogen delocalizes electron density into the 3-carbaldehyde group, reducing its innate electrophilicity compared to standard benzaldehydes[2]. This necessitates the use of an acid catalyst to drive the reaction.

  • Steric Conformation: The 2-methyl group introduces localized steric hindrance adjacent to the reaction site. This restricts the rotation of the resulting imine bond, strongly favoring the rigid E-isomer. This rigidity is often critical for highly specific docking into enzyme active sites, such as α-glucosidase[3].

This application note provides a self-validating, step-by-step protocol for the condensation of 6-chloro-2-methyl-1H-indole-3-carbaldehyde with a primary amine (e.g., 4-aminophenol or aniline) to yield a bioactive Schiff base.

Experimental Workflow

Workflow N1 Reactant Prep (Indole + Amine) N2 Acid Catalysis (Glacial AcOH) N1->N2 N3 Reflux (EtOH, 78°C, 4-6h) N2->N3 N4 Precipitation (Ice-Water) N3->N4 N5 Purification (Recrystallization) N4->N5 N6 Validation (NMR, IR, MS) N5->N6

Synthesis and validation workflow for 6-chloro-2-methyl-1H-indole-3-carbaldehyde Schiff bases.

Materials and Reagents

  • Aldehyde: 6-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Amine: Primary aromatic amine (e.g., 4-aminophenol, aniline, or 4-amino-1,2,4-triazole) (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) or Piperidine (for base-catalyzed alternatives)[2]

  • Consumables: TLC plates (Silica gel 60 F254), crushed ice, distilled water.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of 6-chloro-2-methyl-1H-indole-3-carbaldehyde and 1.0 mmol of the selected primary amine in 15 mL of absolute ethanol[3].

  • Causality: Absolute ethanol is selected as the solvent because it provides excellent solubility for the starting materials at elevated temperatures but poor solubility for the less polar Schiff base product at room temperature, which naturally drives product precipitation[1].

Step 2: Acid Catalysis
  • Add 3–5 drops of glacial acetic acid to the reaction mixture.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the indole-3-carbaldehyde. Because the indole ring donates electron density to the carbonyl carbon (reducing its reactivity), protonation is mandatory to restore high electrophilicity, allowing the primary amine to perform a successful nucleophilic attack[4].

Step 3: Reflux and Condensation
  • Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol) with continuous magnetic stirring for 4 to 6 hours[3].

  • Causality: The application of heat provides the necessary activation energy for the dehydration step—the elimination of a water molecule from the hemiaminal intermediate to form the final carbon-nitrogen double bond (C=N)[4].

Step 4: Workup and Precipitation
  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the mixture slowly into 50 mL of crushed ice-water under vigorous stirring, and leave it to stand overnight[1].

  • Causality: The sudden increase in solvent polarity (by adding water) forces the hydrophobic Schiff base out of solution, resulting in a distinct precipitate.

Step 5: Filtration and Purification
  • Filter the resulting precipitate under vacuum using a Büchner funnel and wash thoroughly with cold distilled water to remove unreacted amine and trace acid.

  • Recrystallize the crude solid from hot ethanol.

  • Causality: Recrystallization exploits the differential solubility of the product and impurities across temperature gradients, yielding a highly pure crystalline Schiff base suitable for biological assays[1].

In-Process Quality Control & Self-Validation

A robust protocol must be a self-validating system. During the synthesis, verify the following:

  • Visual Cues: The reaction mixture typically undergoes a distinct color shift (often to deep yellow, orange, or red) as the extended conjugated

    
    -system of the imine bond forms.
    
  • TLC Monitoring: Monitor the reaction every hour using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the starting carbaldehyde spot (which is UV-active) and the appearance of a new, less polar spot indicates successful conversion[1].

Analytical Characterization Signatures

To definitively confirm the structure of the synthesized 6-chloro-2-methyl-1H-indole Schiff base, cross-reference your analytical data against the standardized parameters in the table below[1][3].

Analytical MethodTarget Signal / ParameterExpected Range / ObservationStructural Significance
FTIR Spectroscopy C=N Stretching Vibration

Primary indicator of successful Schiff base (imine) formation.
FTIR Spectroscopy C=O Stretching (Aldehyde)

(Absence)
Validates the complete consumption of the starting carbaldehyde.

H NMR (DMSO-

)
Azomethine Proton (-CH=N-)Singlet,


Confirms the presence of the imine proton; highly deshielded.

H NMR (DMSO-

)
Indole NH ProtonSinglet,


Confirms the indole core remains intact and unreacted.
Mass Spectrometry Molecular Ion Peak

Dependent on amine usedConfirms the exact molecular weight of the condensed product.

Biological Applications & Downstream Utility

Schiff bases derived from substituted indole-3-carbaldehydes are heavily investigated in drug discovery for their dual-action capabilities. For instance, they frequently act as potent


-glucosidase inhibitors for managing postprandial hyperglycemia, while simultaneously acting as radical scavengers to mitigate cellular oxidative stress[1][3].

Pathway Indole Indole Schiff Base Enzyme α-Glucosidase Indole->Enzyme Inhibits ROS Free Radicals (ROS) Indole->ROS Scavenges Homeostasis Cellular Homeostasis Indole->Homeostasis Promotes Carbs Carbohydrate Digestion Enzyme->Carbs Catalyzes OxStress Oxidative Stress ROS->OxStress Causes Glucose Blood Glucose Spike Carbs->Glucose Leads to

Dual mechanism of indole Schiff bases: α-glucosidase inhibition and ROS scavenging.

References

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation International Journal of Pharmaceutical Sciences URL:[Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review Journal of Medicinal and Nanomaterials Chemistry URL: [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety ACS Omega URL:[Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis MDPI URL: [Link]

Sources

Method

Application Note: Synthesis and Characterization of Thiosemicarbazone Derivatives from 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary & Mechanistic Rationale The synthesis of thiosemicarbazone derivatives from indole-3-carbaldehyde scaffolds is a critical workflow in modern medicinal chemistry. These compounds exhibit a broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of thiosemicarbazone derivatives from indole-3-carbaldehyde scaffolds is a critical workflow in modern medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological properties, including potent anticancer, antimycobacterial, and antioxidant activities[1],[2]. Furthermore, the presence of the thiocarbonyl and azomethine nitrogen atoms allows these derivatives to act as versatile bidentate or tridentate ligands for transition metals, forming complexes with enhanced biological efficacy.

The specific use of 6-chloro-2-methyl-1H-indole-3-carbaldehyde as a starting material offers unique structural advantages. The electron-withdrawing chlorine atom at the C6 position increases the lipophilicity and metabolic stability of the resulting molecule, while the C2 methyl group provides steric shielding that can dictate the conformational geometry (E/Z isomerism) of the resulting imine bond.

Causality in Experimental Design

The reaction is a classic acid-catalyzed Schiff base condensation. The primary amine of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde.

  • Solvent Selection: Absolute ethanol is chosen over aqueous solvents or methanol to drive the equilibrium forward. Because water is a byproduct of the condensation, minimizing its initial presence is critical (Le Chatelier’s principle).

  • Catalyst Tuning: Glacial acetic acid is utilized as a mild proton source. It protonates the carbonyl oxygen, enhancing its electrophilicity. However, the pH must be carefully maintained (~pH 4.5). If a stronger acid (like HCl) is used, the primary amine of the thiosemicarbazide becomes completely protonated (forming an ammonium salt), rendering it non-nucleophilic and stalling the reaction.

Mechanism Aldehyde Carbonyl Protonation (by AcOH) Attack Nucleophilic Attack (by NH2 of Thiosemicarbazide) Aldehyde->Attack Hemiaminal Hemiaminal Intermediate Formation Attack->Hemiaminal ProtonTransfer Proton Transfer & Water Elimination Hemiaminal->ProtonTransfer Imine Imine (Schiff Base) Formation ProtonTransfer->Imine

Figure 1: Acid-catalyzed mechanistic pathway of Schiff base (imine) formation.

Reaction Optimization Data

To establish a self-validating protocol, reaction conditions were optimized by varying the solvent, catalyst, and temperature. The data below demonstrates why the combination of absolute ethanol and catalytic glacial acetic acid under reflux is the gold standard for this synthesis.

Table 1: Optimization of Reaction Conditions for Thiosemicarbazone Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Isolated Yield (%)
1MethanolNone65 (Reflux)12< 20
2EthanolNone78 (Reflux)1225
3MethanolGlacial AcOH (cat.)65 (Reflux)472
4 Absolute Ethanol Glacial AcOH (cat.) 78 (Reflux) 3 88
5THFGlacial AcOH (cat.)66 (Reflux)645

Note: Reactions performed on a 1.0 mmol scale. Yields refer to the isolated, recrystallized product.

Step-by-Step Experimental Protocol

Materials and Reagents
  • 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, highly pure). Note: Store protected from light to prevent auto-oxidation.

  • Thiosemicarbazide (or substituted derivative) (1.1 equiv). A slight excess ensures complete consumption of the more valuable indole aldehyde.

  • Absolute Ethanol (Anhydrous, ≥99.5%).

  • Glacial Acetic Acid (Analytical grade).

  • TLC Plates (Silica gel 60 F254) and appropriate eluent (e.g., Hexane:Ethyl Acetate, 6:4 v/v).

Synthesis Workflow

SynthesisWorkflow Start 6-Chloro-2-methyl-1H-indole-3-carbaldehyde + Thiosemicarbazide Solvent Dissolve in Absolute EtOH (0.1 M concentration) Start->Solvent Catalyst Add Glacial Acetic Acid (Catalytic, 3-5 drops) Solvent->Catalyst Reflux Reflux at 78°C (Monitor via TLC for 2-4 h) Catalyst->Reflux Cooling Cool to 0-5°C (Induce Crystallization) Reflux->Cooling Filtration Vacuum Filtration Wash with cold EtOH Cooling->Filtration Purification Recrystallization (Hot EtOH) Filtration->Purification Product Pure Thiosemicarbazone Derivative Purification->Product

Figure 2: Step-by-step workflow for the synthesis and purification of thiosemicarbazone derivatives.

Detailed Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol, 193.6 mg) and thiosemicarbazide (1.1 mmol, 100.2 mg) in 10 mL of absolute ethanol.

  • Catalysis: Add 3 to 5 drops of glacial acetic acid to the stirring suspension. The mixture may not fully dissolve at room temperature; this is expected.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle. As the temperature rises, the reactants will fully dissolve, often forming a clear, yellow-to-orange solution.

  • Monitoring: Allow the reaction to reflux for 3 hours. Monitor the progress via TLC (Hexane:EtOAc 6:4). The product will typically appear as a lower-Rf spot compared to the starting aldehyde, exhibiting strong UV activity.

  • Crystallization: Once TLC confirms the disappearance of the starting aldehyde, remove the flask from the heat source. Allow it to cool to room temperature, then transfer it to an ice bath (0–5°C) for 30 minutes. A heavy precipitate of the crude thiosemicarbazone will form.

  • Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (2 x 3 mL) of ice-cold absolute ethanol. Crucial Step: Washing with cold ethanol removes the unreacted thiosemicarbazide excess without dissolving the target product.

  • Purification: Recrystallize the crude solid from a minimum amount of boiling absolute ethanol. Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to yield highly pure microcrystals. Dry under a vacuum desiccator.

Analytical Characterization

To validate the structural integrity of the synthesized 6-chloro-2-methyl-1H-indole-3-carbaldehyde thiosemicarbazone, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~11.80 ppm (s, 1H): Indole N-H proton.

    • ~11.35 ppm (s, 1H): Hydrazone N-H proton (indicative of successful condensation).

    • ~8.30 ppm (s, 1H): Azomethine (CH=N) proton. The shift from the typical aldehyde signal (~10.0 ppm) to ~8.3 ppm is the definitive proof of Schiff base formation.

    • ~7.50 - 8.20 ppm (br s, 2H): Terminal NH₂ protons of the thiosemicarbazone moiety.

    • ~7.00 - 7.60 ppm (m, 3H): Aromatic protons of the indole ring.

    • ~2.50 ppm (s, 3H): C2-Methyl protons.

  • FT-IR (ATR, cm⁻¹):

    • ~3150 - 3350 cm⁻¹: Multiple sharp bands corresponding to N-H stretches (indole and thiosemicarbazone).

    • ~1605 cm⁻¹: Strong C=N (imine) stretching vibration.

    • ~1050 cm⁻¹ & ~830 cm⁻¹: C=S (thiocarbonyl) stretching vibrations.

References

  • Mashayekhi, V., et al. "Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones." Archives of Pharmacal Research 44.8 (2021): 1-13.[Link]

  • Husain, K., et al. "New Pd(II) complexes of the synthesized 1-N-substituted thiosemicarbazones of 3-indole carboxaldehyde: characterization and antiamoebic assessment against E. histolytica." European Journal of Medicinal Chemistry 43.9 (2008): 2016-2028.[Link]

  • Bingül, M. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase." Afyon Kocatepe University Journal of Sciences and Engineering 17 (2017): 317-325.[Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Indole-3-carbaldehydes The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indole-3-carbaldehydes

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] The introduction of substituents, such as a chloro group at the 6-position and a methyl group at the 2-position, can significantly modulate the pharmacological profile of the indole scaffold. This application note provides a detailed protocol for the efficient synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde, a valuable building block for drug discovery, utilizing the advantages of microwave-assisted organic synthesis (MAOS).

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering substantial benefits over conventional heating methods. These advantages include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[3] The direct and uniform heating of the reaction mixture by microwave irradiation often leads to cleaner reactions with fewer side products, aligning with the principles of green chemistry.[4]

Reaction Principle: The Vilsmeier-Haack Formylation

The synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde is achieved through the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][7] This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium intermediate. Subsequent hydrolysis during the work-up yields the desired aldehyde.[5]

The application of microwave energy to the Vilsmeier-Haack reaction accelerates the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution, leading to a significant reduction in reaction time compared to conventional heating methods which can take several hours.[4][6]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 6-chloro-2-methyl -1H-indole Indole->Iminium_Intermediate + Vilsmeier Reagent Product 6-chloro-2-methyl-1H -indole-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Protocols

Materials and Equipment
  • Starting Material: 6-chloro-2-methyl-1H-indole (CAS 6127-17-9)

  • Reagents:

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Saturated sodium carbonate solution

    • Dichloromethane (DCM) or Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

    • Ethanol (for recrystallization)

  • Equipment:

    • Microwave synthesizer with sealed reaction vessels

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Vacuum filtration apparatus

    • Melting point apparatus

    • NMR spectrometer

Microwave-Assisted Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add anhydrous N,N-dimethylformamide (DMF) (3 mL).

  • Vilsmeier Reagent Formation: Cool the vial in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring. Allow the mixture to stir for 10 minutes at 0-5 °C.

  • Addition of Indole: To the freshly prepared Vilsmeier reagent, add 6-chloro-2-methyl-1H-indole (1 equivalent).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100-120 °C for 5-15 minutes with stirring. Note: The optimal time and temperature may need to be determined empirically and can be monitored by TLC.

  • Work-up:

    • After the reaction is complete and the vial has cooled to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. This step should be performed in a fume hood as it can be exothermic and may cause gas evolution.

    • A precipitate of the crude product is expected to form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be further purified by recrystallization from ethanol to yield pure 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Combine DMF and POCl₃ in a microwave vial at 0-5°C Add_Indole Add 6-chloro-2-methyl-1H-indole Reagents->Add_Indole Microwave Seal vial and irradiate in microwave reactor (100-120°C, 5-15 min) Add_Indole->Microwave Quench Cool and pour onto crushed ice Microwave->Quench Neutralize Neutralize with saturated Na₂CO₃ solution Quench->Neutralize Isolate Isolate solid by filtration or extraction Neutralize->Isolate Purify Recrystallize from ethanol Isolate->Purify Characterize Characterize the final product Purify->Characterize

Caption: Experimental workflow for the microwave-assisted synthesis.

Data Presentation and Characterization

The following table provides a comparison of the microwave-assisted method with a conventional heating approach for the Vilsmeier-Haack formylation of indoles.

ParameterConventional MethodMicrowave-Assisted MethodReference
Substrate Substituted Indoles6-chloro-2-methyl-1H-indole[6]
Reagents POCl₃, DMFPOCl₃, DMF[5]
Temperature 85-95 °C100-120 °C[6]
Time 5-8 hours5-15 minutes[4][6]
Yield Typically 80-95%Expected to be high (>90%)[6]

Characterization of 6-chloro-2-methyl-1H-indole-3-carbaldehyde:

  • Appearance: Expected to be a pale yellow or off-white solid.

  • Melting Point: A similar compound, 6-chloro-1H-indole-3-carbaldehyde, has a reported melting point of 210 °C. The melting point of the title compound is expected to be in a similar range.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm:

    • ~12.3 (s, 1H, NH)

    • ~9.9 (s, 1H, CHO)

    • Aromatic protons in the range of 7.0-8.0 ppm

    • ~2.5 (s, 3H, CH₃) (Note: These are predicted values based on related structures. Actual values should be confirmed by analysis.)

Conclusion and Future Perspectives

The microwave-assisted Vilsmeier-Haack reaction is a highly efficient and rapid method for the synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde. This protocol offers significant advantages over conventional heating methods, including a drastic reduction in reaction time and alignment with green chemistry principles. The resulting product is a versatile intermediate for the development of novel therapeutic agents. Further derivatization of the aldehyde functional group can lead to a diverse library of compounds for biological screening, contributing to the advancement of drug discovery programs.

References

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 183.
  • IOSR Journal of Pharmacy and Biological Sciences. (2016). In Vitro Activity of Synthesized 6-Chloro-2-methyl-1H-carbazole-1, 4(9H)-dione against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Zhu, Y. R., Lin, J. H., & Xiao, J. C. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Available at: [Link]

  • PubChem. (n.d.). 6-chloro-1H-indole-3-carbaldehyde. Available at: [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

Sources

Method

Preparation of chalcones from 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary This application note details the robust synthesis of -unsaturated ketones (chalcones) utilizing 6-chloro-2-methyl-1H-indole-3-carbaldehyde as the electrophilic core. Indole-based chalcones are privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of


-unsaturated ketones (chalcones) utilizing 6-chloro-2-methyl-1H-indole-3-carbaldehyde  as the electrophilic core. Indole-based chalcones are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer (tubulin polymerization inhibition), anti-inflammatory, and antimicrobial properties.

The presence of the 6-chloro substituent enhances lipophilicity and metabolic stability, while the 2-methyl group introduces steric constraints that can improve selectivity in biological binding pockets. This guide provides a validated, scalable protocol for the Claisen-Schmidt condensation , addressing specific challenges such as indole N-H acidity and solubility profiles unique to halogenated indoles.

Reaction Mechanics & Strategic Design

The Claisen-Schmidt Condensation

The synthesis relies on the base-catalyzed condensation of an acetophenone derivative (nucleophile) with the indole-3-carbaldehyde (electrophile).

Critical Mechanistic Insight: Unlike simple benzaldehydes, the indole core is electron-rich (excess


-density). However, the 6-chloro  group exerts an inductive electron-withdrawing effect (-I), partially compensating for the indole's natural electron donation. This increases the electrophilicity of the carbonyl carbon at C3, facilitating nucleophilic attack by the enolate.

The N-H Acidity Challenge: The indole N-H proton is weakly acidic (


). Strong bases (KOH/NaOH) can deprotonate this site, forming an indolyl anion. This anionic species is less electrophilic, potentially stalling the reaction.
  • Solution: The protocol uses a polar protic solvent (Ethanol/Methanol) which solvates the anion, and thermal energy (Reflux) to drive the equilibrium toward the thermodynamic chalcone product despite the intermediate's reduced reactivity.

Reaction Pathway Visualization

ReactionMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Active Species) Acetophenone->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde 6-Cl-2-Me-Indole-3-CHO (Electrophile) Aldehyde->Aldol SideReaction N-Deprotonation (Reversible) Aldehyde->SideReaction High pH Chalcone Indole Chalcone (Target Product) Aldol->Chalcone Dehydration (-H2O) Irreversible Step SideReaction->Aldehyde Equilibrium

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the critical dehydration step that drives the reaction to completion.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
6-chloro-2-methyl-1H-indole-3-carbaldehyde ElectrophilePurity >97%; HPLC grade
Substituted Acetophenone Nucleophile1.0 eq; Substituents vary (e.g., 4-NO2, 4-OMe)
Potassium Hydroxide (KOH) CatalystPellets, crushed; 40% aq.[2] solution or ethanolic
Ethanol (EtOH) SolventAbsolute (99.5%) or 95%
Ice-Water QuenchingDistilled
Standard Operating Procedure (SOP)

Step 1: Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of substituted acetophenone in 10-15 mL of Ethanol.

  • Add 1.0 mmol of 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

    • Note: The aldehyde may not dissolve completely at room temperature. This is normal.

Step 2: Catalysis Initiation

  • Prepare a solution of 40% KOH (aq) or KOH in Ethanol (20%) .

  • Add 1-2 mL of the base solution dropwise to the reaction mixture while stirring.

    • Observation: The solution will likely darken (orange/red) due to the formation of the enolate and phenoxide species.

Step 3: Reaction & Monitoring

  • Fit the RBF with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) .

  • Maintain reflux for 4–12 hours .

    • Monitoring: Check TLC every 2 hours (Eluent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (lower

      
       due to polarity) and appearance of a fluorescent yellow/orange spot (Chalcone).
      

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Pour the contents into 50 mL of crushed ice-water with vigorous stirring.

  • Acidify slightly with dilute HCl (1M) to pH ~6-7 (Optional: neutralizes excess base and reprotonates the indole Nitrogen if necessary).

  • Precipitation: A colored solid (yellow/orange/red) should precipitate immediately.

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

Protocol Workflow

ProtocolFlow Start Start: Mix Reagents (1:1 Molar Ratio) Solvent Dissolve in EtOH Start->Solvent BaseAdd Add KOH (aq/alc) Dropwise Solvent->BaseAdd Reflux Reflux (78°C) 4-12 Hours BaseAdd->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Quench Pour into Ice Water (Precipitation) Check->Quench Complete Filter Filter & Wash (Cold H2O) Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Figure 2: Operational workflow for the synthesis of indole-chalcones.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed. The "Self-Validating" aspect relies on the distinct shift of the vinyl protons.

1H-NMR Signatures (DMSO-d6)
Proton TypeChemical Shift (

ppm)
MultiplicityCoupling (

)
Diagnostic Value
Indole N-H 11.5 – 12.2Singlet (Broad)-Confirms indole integrity.
Aldehyde (-CHO) ~9.9Singlet-Must be ABSENT.
Vinyl

-H
7.6 – 7.8Doublet15–16 HzIndicates trans (

) geometry.
Vinyl

-H
8.0 – 8.2Doublet15–16 HzDownfield due to conjugation.
2-Methyl 2.5 – 2.6Singlet-Confirms specific precursor.
IR Spectroscopy[3]
  • 
    :  3200–3400 cm⁻¹ (Broad stretch).
    
  • 
    :  1640–1660 cm⁻¹ (Enone system; shifted lower than standard ketones due to conjugation).
    
  • 
    :  1580–1600 cm⁻¹.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH/Water mix.Evaporate 50% of Ethanol before pouring into ice.
Oiling Out Impurities or low melting point.Scratch the flask glass; Cool to 4°C overnight; Use MeOH instead of EtOH.
Low Yield Indole N-H deprotonation reduces reactivity.Increase reflux time; Add slight excess of aldehyde (1.1 eq).
Aldol Product Only Incomplete dehydration.Increase base concentration or reflux time to drive water elimination.

References

  • General Mechanism & Indole Chalcones

    • Bhat, G. R., et al. (2020). "Chalcone Synthesis, Properties and Medicinal Applications: A Review." Environmental Chemistry Letters. Link

  • Specific Synthesis of Indole Derivatives

    • Kumar, S., et al. (2010). "Synthesis and biological evaluation of some new indole chalcones." Journal of Chemical and Pharmaceutical Research. Link

  • Spectral Characterization

    • Patil, C. B., et al. (2009). "Synthesis and biological activities of some new indole chalcones." Der Pharma Chemica. Link

  • Methodology Verification (Microwave vs Conventional)

    • Sahu, S. K., et al. (2012). "Synthesis, characterization and biological activities of some novel chalcones." Journal of Applied Pharmaceutical Science. Link

Sources

Application

Protocol: Chemoselective Reduction of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Abstract This application note details the chemoselective reduction of 6-chloro-2-methyl-1H-indole-3-carbaldehyde to its corresponding alcohol, (6-chloro-2-methyl-1H-indol-3-yl)methanol . Indole-3-carbinols are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the chemoselective reduction of 6-chloro-2-methyl-1H-indole-3-carbaldehyde to its corresponding alcohol, (6-chloro-2-methyl-1H-indol-3-yl)methanol . Indole-3-carbinols are critical pharmacophores in medicinal chemistry, serving as precursors for antiviral, anticancer, and anti-inflammatory agents. This protocol utilizes Sodium Borohydride (NaBH₄) as the reducing agent due to its mild nature, operational safety, and high chemoselectivity for aldehydes over other potential reducible groups (e.g., the indole double bond or halogen substituents). The guide includes a mechanistic rationale, a step-by-step experimental procedure, safety considerations, and expected characterization data.

Introduction & Scientific Rationale

The Indole Scaffold in Drug Discovery

The indole moiety is a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity. The specific derivative, 6-chloro-2-methyl-1H-indole-3-carbaldehyde , combines three key features:

  • 6-Chloro substitution: Modulates lipophilicity (LogP) and metabolic stability, often preventing rapid oxidation at the 6-position.

  • 2-Methyl group: Provides steric bulk that can lock the conformation of the indole when bound to a receptor and prevents metabolic attack at the reactive C2 position.

  • 3-Hydroxymethyl group (Product): Acts as a hydrogen bond donor/acceptor and a versatile handle for further functionalization (e.g., conversion to halides, ethers, or amines via nucleophilic substitution).

Reaction Mechanism

The transformation is a nucleophilic addition of a hydride ion (


) to the carbonyl carbon. Sodium borohydride (

) serves as the hydride source.
  • Activation: The carbonyl oxygen interacts with the solvent (methanol/ethanol), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The borohydride anion (

    
    ) transfers a hydride to the carbonyl carbon, breaking the 
    
    
    
    -bond and forming a tetrahedral alkoxide intermediate.
  • Protonation: The alkoxide abstracts a proton from the protic solvent (MeOH/EtOH) or during the aqueous workup to yield the primary alcohol.

Key Selectivity: Unlike Lithium Aluminum Hydride (


), 

is mild enough to reduce the aldehyde without affecting the electron-rich indole ring or the chloro-substituent.
Mechanistic Visualization

The following diagram illustrates the hydride transfer mechanism.

ReactionMechanism Start Aldehyde Substrate (Electrophilic Carbonyl) Transition Tetrahedral Alkoxyborate Intermediate Start->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Workup Protonation (Solvent/Acid) Transition->Workup Hydrolysis Product Alcohol Product (Nucleophilic Hydroxyl) Workup->Product Formation

Caption: Mechanistic pathway of aldehyde reduction using Sodium Borohydride.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
6-Chloro-2-methyl-1H-indole-3-carbaldehyde 193.631.0Substrate
Sodium Borohydride (NaBH₄) 37.831.2 - 1.5Reducing Agent
Methanol (MeOH) 32.04Solvent (10-15 mL/g)Solvent
Ethyl Acetate (EtOAc) 88.11-Extraction Solvent
Sat. Ammonium Chloride (aq) --Quenching Agent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.

  • Add 6-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv) to the flask.

  • Add Methanol (anhydrous preferred but reagent grade is acceptable) to dissolve the starting material.

    • Note: If solubility is poor, a mixture of MeOH:THF (1:1) can be used.[1][2][4][5]

  • Cool the solution to 0 °C using an ice bath. While the reaction can proceed at room temperature, cooling prevents potential side reactions and controls the exotherm.

Step 2: Reduction

  • Add Sodium Borohydride (1.2 equiv) portion-wise over 5–10 minutes.

    • Caution: Hydrogen gas evolution may occur.[6] Ensure the system is vented (e.g., via a needle in the septum).

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 30–60 minutes .

  • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: 40% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The alcohol product will be more polar (lower

      
      ) than the aldehyde.
      

Step 3: Workup

  • Once the aldehyde is consumed, cool the flask back to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous

    
      (approx. 10 mL per gram of substrate). This neutralizes excess borohydride and buffers the solution.
    
  • Evaporate the bulk of the Methanol under reduced pressure (Rotary Evaporator). Do not evaporate to complete dryness; leave an aqueous slurry.

  • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under vacuum to yield the crude solid.

Step 4: Purification

  • Purity Check: The crude product is often >90% pure.

  • Recrystallization: If necessary, recrystallize from a mixture of Ethyl Acetate/Hexanes or Ethanol/Water .

  • Column Chromatography: If impurities persist, purify via silica gel chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
Workflow Diagram

Workflow Step1 Dissolve Substrate (MeOH, 0°C) Step2 Add NaBH4 (Portion-wise) Step1->Step2 Step3 Reaction (RT, 30-60 min) Step2->Step3 Step4 Quench (Sat. NH4Cl) Step3->Step4 TLC Check Step5 Extraction (EtOAc / Brine Wash) Step4->Step5 Step6 Isolation (Dry, Filter, Evaporate) Step5->Step6

Caption: Experimental workflow for the reduction of indole-3-carbaldehyde.

Characterization & Expected Data

Since specific literature values for the exact 6-chloro-2-methyl derivative are rare, the following data are predicted based on structurally similar 2-methyl and 6-chloro indole alcohols.

  • Physical State: White to off-white solid.

  • Melting Point: Expected range: 140–160 °C (Indole alcohols are high-melting solids).

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       11.2 ppm (s, 1H, Indole NH )
      
    • 
       7.5–7.0 ppm (m, 3H, Aromatic CH ; pattern depends on 6-Cl substitution)
      
    • 
       4.8–5.0 ppm (t, 1H, OH , exchangeable)
      
    • 
       4.6 ppm (d, 2H, CH₂ -OH)
      
    • 
       2.4 ppm (s, 3H, 2-CH₃ )
      
  • IR (ATR):

    • ~3200–3400 cm⁻¹ (Broad O-H stretch).

    • ~1600 cm⁻¹ (C=C aromatic).

    • Absence of C=O stretch at ~1650 cm⁻¹ (confirms reduction of aldehyde).

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Conversion Old/Inactive NaBH₄Use fresh reagent. NaBH₄ absorbs moisture and decomposes over time.
Poor Solubility Substrate is lipophilicSwitch solvent to THF/MeOH (1:1) . NaBH₄ is less soluble in THF, so MeOH is required as a co-solvent.
Over-reduction Reaction too vigorousMaintain temperature at 0°C. However, the indole double bond is generally stable to NaBH₄.
Product is Colored Oxidation of IndolePerform reaction under Nitrogen (

) atmosphere. Add trace sodium metabisulfite during workup.

Safety & Handling

  • Indole Derivatives: Treat as potential irritants.[2] Wear gloves and safety glasses.

  • Sodium Borohydride: Water-reactive and toxic if swallowed. Reacts with acid to release flammable Hydrogen gas. Quench slowly in a fume hood.

  • Solvents: Methanol is toxic and flammable. Ethyl Acetate is flammable.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media." Journal of the American Chemical Society, 96, 7812-7814.

  • Organic Syntheses. (1959). "Indole-3-aldehyde." Org.[2][6] Synth. 39,[7] 30.

  • Chakkaravarthi, G., et al. (2008). "(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol." Acta Crystallographica Section E, 64(2), o542.

  • Beilstein Journals. (2020). "Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols." Beilstein J. Org. Chem. 16, 756–762.

  • BenchChem. (2025).[1] "6-Chloro-1H-indol-7-ol Properties and Applications."

Sources

Method

Technical Guide: Using 6-Chloro-2-methyl-1H-indole-3-carbaldehyde as a Pharmaceutical Intermediate

[1] Executive Summary This technical guide details the utility, handling, and synthetic protocols for 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 933741-38-9).[1] Unlike the generic indole-3-carboxaldehyde, this disu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the utility, handling, and synthetic protocols for 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 933741-38-9).[1] Unlike the generic indole-3-carboxaldehyde, this disubstituted scaffold offers distinct advantages in structure-activity relationship (SAR) studies.[1] The C-6 chlorine atom enhances lipophilicity and metabolic stability by blocking a common site of oxidative metabolism, while the C-2 methyl group provides steric bulk that can lock bioactive conformations and prevent off-target metabolic oxidation at the 2-position.[1]

This intermediate is primarily used to synthesize:

  • Schiff Base/Hydrazone Libraries: For antimicrobial and antiviral screening.[1][2]

  • Vinyl-Indole Derivatives: Via Knoevenagel condensation, targeting receptor tyrosine kinases (e.g., VEGFR/PDGFR inhibitors).[1][2]

  • Heterocyclic Fused Systems: Precursors for pyridazino[4,5-b]indoles.[1][2]

Chemical Profile & Specifications

PropertySpecification
Chemical Name 6-Chloro-2-methyl-1H-indole-3-carbaldehyde
CAS Number 933741-38-9
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water
SMILES CC1=C(C2=C(N1)C=C(C=C2)Cl)C=O[1][3][4]
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Rationale: The "Why" in SAR

In medicinal chemistry, selecting the right starting material is a strategic decision.[1][2] The 6-chloro-2-methyl substitution pattern is not arbitrary; it addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Metabolic Blockade (C-2 Position): The C-2 position of the indole ring is susceptible to oxidation by cytochrome P450 enzymes.[1][2] The 2-methyl group blocks this site, potentially extending the half-life (t½) of the final drug candidate.[1][2]

  • Electronic & Lipophilic Tuning (C-6 Position): The 6-chloro substituent withdraws electrons, lowering the pKa of the indole N-H, which can influence hydrogen bond donor capability.[1][2] Simultaneously, it increases logP, improving membrane permeability compared to the unsubstituted parent indole.[1][2]

Application 1: Synthesis of Bioactive Schiff Bases

Target Class: Antimicrobial, Antiviral, and Anti-inflammatory agents.[1][2] Mechanism: The C-3 aldehyde is a highly reactive electrophile perfect for condensation with primary amines or hydrazines.[1][2]

Protocol A: Condensation with Aryl Hydrazines

This protocol yields hydrazone derivatives often screened for kinase inhibition.[1][2]

Reagents:

  • Intermediate: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)[1]

  • Reactant: Phenylhydrazine derivative (1.1 equiv)[1][2]

  • Catalyst: Glacial Acetic Acid (cat.[1][2] 2-3 drops)

  • Solvent: Ethanol (absolute)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (193 mg) of 6-chloro-2-methyl-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.[1][2]

  • Addition: Add 1.1 mmol of the substituted phenylhydrazine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.[1][2]5) should disappear, replaced by a lower Rf product spot.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.[1][2]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

Visualization: Reaction Workflow

SchiffBaseSynthesis Start 6-Chloro-2-methyl- 1H-indole-3-carbaldehyde Process Reflux (EtOH, cat. AcOH) 3-5 Hours Start->Process Reagent Aryl Hydrazine (1.1 eq) Reagent->Process Check TLC Check (Hex:EtOAc 7:3) Process->Check Check->Process Incomplete Product Target Hydrazone Precipitate Check->Product Conversion >95%

Caption: Workflow for the acid-catalyzed condensation of 6-chloro-2-methyl-1H-indole-3-carbaldehyde with hydrazines.

Application 2: Knoevenagel Condensation for Anticancer Scaffolds

Target Class: Sunitinib analogs, Tyrosine Kinase Inhibitors (TKIs).[1][2] Mechanism: Carbon-Carbon bond formation at the C-3 position using active methylene compounds.[1]

Protocol B: Synthesis of 3-Vinylindoles

Reagents:

  • Intermediate: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)[1]

  • Reactant: Malononitrile or 2-Indolinone derivative (1.0 equiv)[1]

  • Base: Piperidine (0.1 equiv)[1][2]

  • Solvent: Ethanol or Toluene[2]

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 1.0 mmol of the aldehyde and 1.0 mmol of the active methylene compound (e.g., malononitrile) in 10 mL Ethanol.

  • Initiation: Add piperidine (0.1 mmol) dropwise.

  • Reaction: Stir at reflux.

    • Note: If using malononitrile, reaction is fast (1-2 hours).[1][2] If using oxindole derivatives (Sunitinib-like synthesis), use ethanol/piperidine and reflux for 4-6 hours.[1]

  • Isolation: Cool to 0°C. Filter the colored precipitate (often yellow/orange).

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~9.9 ppm) and appearance of a vinyl proton (~7.5-8.0 ppm).[1][2]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in high-value synthesis, the following QC parameters are recommended.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN:Water gradient)> 98.0% (Area %)
Identity 1H NMR (DMSO-d6)Aldehyde singlet at ~9.9-10.0 ppm; Methyl singlet at ~2.5 ppm.[1]
Water Content Karl Fischer< 0.5% (Aldehydes can hydrate; keep dry)

Expert Tip: The aldehyde proton signal is a sensitive diagnostic tool.[1][2] If the singlet at 10.0 ppm splits or shifts significantly, check for oxidation to the carboxylic acid (common if stored improperly).[1][2]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2]

  • Stability: Aldehydes are susceptible to air oxidation.[1][2] Store under nitrogen or argon.[1][2] If the solid turns from pale yellow to dark brown, purify via recrystallization before use.[1][2]

References

  • Synthesis of Indole-3-carbaldehydes: James, P. N., & Snyder, H. R. (1959).[1][2] Indole-3-aldehyde.[1][5][6] Organic Syntheses, 39, 30.

  • Biological Activity of Indole Schiff Bases: Sinha, D., et al. (2008).[1][2][7] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[1][2][7]

  • Antioxidant Potential: Naik, N., et al. (2012).[1][2] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[1][2][8]

  • Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1][2]

  • Product Specification Data: BLD Pharm. (n.d.). 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Product Page. Retrieved from BLDpharm.com.[1][2]

Sources

Application

Application Note: Green Chemistry Protocols for Functionalizing 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Introduction & Strategic Significance The scaffold 6-chloro-2-methyl-1H-indole-3-carbaldehyde represents a privileged pharmacophore in drug discovery. The C3-formyl group serves as a versatile "chemical hook" for generat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The scaffold 6-chloro-2-methyl-1H-indole-3-carbaldehyde represents a privileged pharmacophore in drug discovery. The C3-formyl group serves as a versatile "chemical hook" for generating diverse libraries of bioactive compounds, including anticancer (tubulin polymerization inhibitors), antiviral, and antimicrobial agents. The C6-chlorine atom enhances lipophilicity and metabolic stability, while the C2-methyl group restricts conformational rotation, potentially improving target selectivity.

Traditional synthesis of indole derivatives often relies on volatile organic compounds (VOCs) like DMF, refluxing methanol, or chlorinated solvents, often requiring stoichiometric Lewis acids. This guide presents validated Green Chemistry protocols that prioritize:

  • Atom Economy: Maximizing the incorporation of starting materials into the final product.

  • Benign Solvents: Utilizing water or solvent-free (mechanochemical) conditions.

  • Energy Efficiency: Leveraging microwave (MW) and ultrasound (US) irradiation to reduce reaction times from hours to minutes.

Chemical Profile & Reactivity Analysis

Before initiating protocols, understand the electronic environment of the substrate:

FeatureElectronic EffectImpact on Reactivity
C3-Formyl (-CHO) Electrophilic CenterHighly reactive toward nucleophiles (amines, active methylenes).
C6-Chloro (-Cl) Electron Withdrawing (Inductive)Deactivates the benzene ring; slightly increases electrophilicity of the C3-CHO compared to unsubstituted indole.
C2-Methyl (-CH3) Electron Donating (Hyperconjugation)Steric bulk adjacent to C3; may slightly retard nucleophilic attack but stabilizes the resulting intermediates.
N1-H Acidic ProtonPotential site for side reactions (N-alkylation) if strong bases are used.

Protocol 1: Solvent-Free Mechanochemical Synthesis of Schiff Bases

Application: Rapid generation of azomethine libraries (antimicrobial/antifungal screening).

Rationale

Schiff base formation is an equilibrium process typically driven by water removal (Dean-Stark). In this mechanochemical protocol, the mechanical energy (grinding) provides the activation energy, and the solid-state nature often drives the equilibrium forward by precipitating the product, eliminating the need for solvent or acid catalysts.

Experimental Workflow

Reagents:

  • Substrate: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol)

  • Reactant: Substituted Aniline (e.g., 4-fluoroaniline) (1.0 mmol)

  • Catalyst: None (or trace Acetic Acid if reaction is sluggish)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 1.0 mmol of the aldehyde and 1.0 mmol of the amine into a clean agate mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature.

    • Observation: The mixture will initially form a eutectic melt (liquid/paste) before solidifying as the product forms.

  • Duration: Continue grinding for 10–20 minutes. Monitor progress by TLC (spotting a methanolic solution of the paste).

  • Work-up: Wash the resulting solid with a minimal amount of cold water or 10% EtOH to remove unreacted amine.

  • Purification: Recrystallize from hot ethanol if necessary.

Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Start Aldehyde + Amine (Solid State) Activation Mechanical Energy (Grinding) Start->Activation Mixing Attack Nucleophilic Attack (Carbinolamine) Activation->Attack Eutectic Melt Dehydration - H2O (Imine Formation) Attack->Dehydration Equilibrium Shift Product Schiff Base (Solid Precipitate) Dehydration->Product Crystallization

Caption: Solvent-free mechanochemical pathway for Schiff base formation driven by eutectic melting.

Protocol 2: "On-Water" Knoevenagel Condensation

Application: Synthesis of electron-deficient alkenes for Michael acceptor studies.

Rationale

Using water as a solvent for hydrophobic reactants accelerates reactions via the "hydrophobic effect" and hydrogen bonding at the interface. This protocol avoids toxic bases like piperidine, replacing them with reusable surfactants or mild ionic liquids.

Experimental Workflow

Reagents:

  • Substrate: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 mmol)

  • Catalyst/Medium: Water (5 mL) + catalytic Sodium Dodecyl Sulfate (SDS) or TEBA (Benzyltriethylammonium chloride).

Step-by-Step Procedure:

  • Setup: Place the aldehyde and active methylene compound in a 25 mL round-bottom flask.

  • Solvent Addition: Add 5 mL of deionized water and 10 mol% of the surfactant/catalyst.

  • Reaction: Stir vigorously at 60–80°C. The hydrophobic reactants will form an emulsion.

  • Monitoring: Reaction typically completes in 30–60 minutes (check TLC).

  • Isolation: Cool the mixture to room temperature. The product usually precipitates out as a solid.

  • Filtration: Filter the solid, wash with water (to remove catalyst), and dry.

Data Summary:

Active MethyleneTime (min)Yield (%)E-Factor (Est.)[1]
Malononitrile3092-95< 0.5
Ethyl Cyanoacetate4588-91< 0.8
Barbituric Acid4090-94< 0.6

Protocol 3: Ultrasound-Assisted Synthesis of Bis(indolyl)methanes (BIMs)

Application: Synthesis of antiproliferative BIM scaffolds.

Rationale

BIMs are traditionally synthesized using strong Lewis acids (e.g., InCl3, LiClO4) in organic solvents. This green protocol utilizes Ultrasound (US) to generate cavitation bubbles, creating localized high-energy zones that drive the electrophilic substitution of the aldehyde with two indole molecules using a benign catalyst (e.g., Fruit juice/Citric acid or Silica-supported catalysts).

Experimental Workflow

Reagents:

  • Substrate: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol) (Acts as the electrophile).

  • Nucleophile: Indole or 2-Methylindole (2.1 mmol).

  • Catalyst: 10 mol% Citric Acid or Silica-H2SO4.

  • Solvent: Ethanol:Water (1:1) or Solvent-free (if liquid indole used).

Step-by-Step Procedure:

  • Mixing: Dissolve the aldehyde and indole in 2-3 mL of EtOH:H2O (1:1). Add the catalyst.

  • Irradiation: Place the reaction vessel in an ultrasonic bath (cleaning bath type is sufficient, 35-40 kHz).

  • Sonication: Sonicate at ambient temperature for 15–30 minutes.

    • Note: Ensure temperature does not spike; use a water bath to maintain ~30°C.

  • Quenching: Add crushed ice to the mixture.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water.

Reaction Logic (DOT Visualization)

BIM_Synthesis Aldehyde 6-Cl-2-Me-Indole-CHO Activation Acid Catalyst + Ultrasound (Cavitation) Aldehyde->Activation Indole Indole (2 equiv) Indole->Activation Intermediate Azafulvenium Ion (Reactive Intermediate) Activation->Intermediate -H2O Addition 2nd Indole Addition Intermediate->Addition Electrophilic Attack Final Bis(indolyl)methane Addition->Final Aromatization

Caption: Ultrasound-promoted double electrophilic substitution via azafulvenium intermediate.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Reversibility of reaction (Hydrolysis).Ensure dry grinding conditions; add molecular sieves or anhydrous Na2SO4 to the grinding mix.
Sticky Product (Mechanochemistry) Formation of low-melting eutectic.Triturate the paste with cold diethyl ether or hexane to induce crystallization.
Incomplete Reaction (Knoevenagel) Poor solubility of aldehyde in water.Increase temperature to 80°C or add 10% EtOH as a co-solvent.
Side Products (BIMs) N-alkylation instead of C3-alkylation.Ensure catalyst is acidic (Bronsted/Lewis); avoid basic conditions which promote N-attack.

References

  • Mitra, B., et al. (2021). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry.

  • Biradar, J. S., & Sasidhar, B. S. (2011).[2] Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry.

  • Manjare, S. B., et al. (2022).[3] Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega.[4]

  • Ghodrati, K., et al. (2013). A green and efficient procedure for the preparation of bis(indolyl)methanes via the condensation of indoles with various carbonyl compounds in the presence of catalytic amount of nanosilica gel under ultrasonic irradiation. ResearchGate.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Target Molecule: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde CAS: 933741-38-9 Application: Pharmaceutical Intermediate (e.g., antiviral, anticancer scaffolds)[1] Introduction Welcome to the Technical Support Center. This...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde CAS: 933741-38-9 Application: Pharmaceutical Intermediate (e.g., antiviral, anticancer scaffolds)[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 6-chloro-2-methyl-1H-indole-3-carbaldehyde . This compound is typically synthesized via the Vilsmeier-Haack formylation of 6-chloro-2-methylindole.[1]

The primary challenge with this molecule is separating the desired aldehyde from unreacted starting material (which lacks the polar carbonyl group) and inorganic phosphorus byproducts. Because the indole NH and the aldehyde carbonyl create a "push-pull" electronic system, the molecule has specific solubility profiles that we can exploit for purification without resorting to tedious chromatography.

Purification Decision Matrix

Before starting, determine your crude material's status to select the correct workflow.[2]

Purification_Workflow Start Crude Reaction Mixture (Post-Vilsmeier) Check Is the Solid Isolated? Start->Check Tier1 Tier 1: Hydrolysis & Precipitation (pH Control) Check->Tier1 No (Liquid Mix) Tier2 Tier 2: Recrystallization (Solvent: MeOH or EtOH/H2O) Check->Tier2 Yes (Solid Crude) Tier1->Tier2 Solid Isolated Tier3 Tier 3: Bisulfite Adduct (Chemical Filtering) Tier2->Tier3 Purity < 95% Tier4 Tier 4: Column Chromatography (Last Resort) Tier3->Tier4 Fails

Figure 1: Strategic decision tree for selecting the appropriate purification method based on the state of the crude material.

Tier 1: Initial Isolation (The Vilsmeier Workup)

Use this if you are still at the reaction mixture stage.

The Vilsmeier-Haack reaction produces an intermediate iminium salt that is water-soluble.[1] You must hydrolyze this salt to release the insoluble aldehyde.

The Protocol:

  • Quench: Pour the reaction mixture (DMF/POCl3) slowly into crushed ice (approx. 5x volume). Stir vigorously.

  • Neutralization: Slowly add 5M NaOH or Saturated Na₂CO₃ solution while monitoring temperature (keep <20°C).

  • Target pH: Adjust pH to 9–10 .

    • Why? Acidic pH keeps the iminium salt stable (soluble). Basic pH hydrolyzes it to the aldehyde (precipitate).

  • Aging: Stir the suspension for 1 hour at room temperature. This ensures complete hydrolysis of the intermediate.

  • Filtration: Filter the resulting yellow/off-white solid. Wash copiously with water to remove inorganic salts.

Troubleshooting:

  • Issue: No precipitate forms.

    • Cause: pH is too low, or too much DMF is keeping the product solubilized.

    • Fix: Adjust pH to 10.[2] If still clear, dilute with more water (2x volume) to "crash out" the organic product.

Tier 2: Recrystallization (Primary Method)

Use this for crude solids with >85% purity.

Indole-3-carbaldehydes generally crystallize well due to hydrogen bonding (NH[1]···O=C).

Recommended Solvents:

Solvent System Ratio (v/v) Suitability Notes
Methanol 100% High Best balance of solubility.[1] Dissolves impurities; product crystallizes on cooling.[3]
Ethanol / Water 90:10 Medium Good if MeOH fails. Water acts as an anti-solvent.

| DMF / Water | 20:80 | Specialized | Use only for very stubborn, highly insoluble crudes. |

The Protocol:

  • Place crude solid in a flask with a stir bar.

  • Add Methanol (approx. 10 mL per gram of solid).

  • Heat to reflux (65°C).

  • Observation: If solid does not dissolve, add more MeOH in small portions. If it dissolves instantly, you have too much solvent (evaporate some).

  • Hot Filtration (Critical): If black specks remain at reflux, filter the hot solution quickly through a glass frit or cotton plug to remove inorganic char.

  • Cooling: Allow filtrate to cool to Room Temp (RT) slowly, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals. Wash with cold methanol.

Troubleshooting:

  • Issue: Product "oils out" (forms a gum) instead of crystals.

    • Cause: Cooling too fast or impurities lowering the melting point.

    • Fix: Re-heat to dissolve. Add a seed crystal.[4] Scratch the glass surface. Cool very slowly (wrap flask in a towel).

Tier 3: Bisulfite Purification (Chemical Filter)

Use this if recrystallization fails to remove non-aldehyde impurities (e.g., starting indole).[1]

Aldehydes form water-soluble bisulfite adducts.[1][2] Non-aldehyde impurities (starting material) remain in the organic layer.

The Protocol:

  • Adduct Formation: Dissolve crude (1 g) in Ethyl Acetate (10 mL). Add Saturated Sodium Bisulfite (NaHSO₃) solution (10 mL).

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form, or it may stay in the aqueous layer.

  • Separation:

    • If Solid Forms: Filter the solid adduct.[5][6] Wash with Ethyl Acetate (reject filtrate).

    • If Liquid: Separate layers.[4][7] Keep the Aqueous Layer (contains product). Discard Organic Layer (contains impurities).

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[8]

    • Add Sodium Carbonate (Na₂CO₃) solution (pH 10–12) and stir for 1 hour.

    • The aldehyde will regenerate and precipitate (or extract back into EtOAc).[7]

Frequently Asked Questions (FAQ)

Q1: My product is pink/reddish. Is it decomposed?

  • Answer: Indoles are sensitive to air and light, often turning pink due to trace oxidation (indolenine formation). This is usually a surface impurity. Tier 2 (Recrystallization from Methanol) typically removes this color, yielding a pale yellow or off-white solid.[1]

Q2: What is the expected melting point?

  • Answer: While specific data for the 6-chloro-2-methyl analog varies by crystal form, structurally similar 6-chloro-indole-3-carbaldehydes melt between 200°C – 215°C .[1] A sharp range (<2°C difference) indicates high purity.

Q3: The yield is lower than expected (<50%). Where did I lose it?

  • Answer: Check the Vilsmeier filtrate. If the neutralization pH was <8, the product remained as the water-soluble salt. If the pH was >12, you might have deprotonated the indole NH, increasing water solubility. Re-adjust filtrate pH to 9–10 and check for further precipitation.

References

  • Vilsmeier-Haack Formylation of Indoles

    • Synthesis of 6-chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack.[1] (2012). CN102786460A. Google Patents.

  • Recrystallization of Indole-3-carbaldehydes

    • Crystal structure and recrystallization of 1H-indole-3-carbaldehyde in methanol. (2012). PMC.
  • Bisulfite Purification Method

    • Purification of Aldehydes via Bisulfite Adducts.[2][5][7][9] BenchChem Technical Support.[3][4][7]

  • Physical Properties & Solubility

    • Indole-3-carboxaldehyde Solubility Data. Cayman Chemical Product Information.[10]

Sources

Optimization

Best recrystallization solvents for 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Technical Support Guide: Recrystallization of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Part 1: The Core Directive Subject: Purification Protocol for 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 933741-38-9 / Analog...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Part 1: The Core Directive

Subject: Purification Protocol for 6-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 933741-38-9 / Analogous Substituted Indoles) Support Level: Tier 3 (Senior Application Scientist)

Introduction: You are likely isolating this compound following a Vilsmeier-Haack formylation of 6-chloro-2-methylindole. The crude product often precipitates as a beige or yellow solid upon basification. While precipitation affords reasonable purity (~90%), downstream applications (such as Schiff base formation or drug discovery screening) require >98% purity to avoid side-reactions caused by phosphorus salts or unreacted starting indoles.

This guide treats the recrystallization process not just as a "cleanup" step, but as a thermodynamic selection mechanism to isolate the target aldehyde from structurally similar impurities.

Part 2: Solvent Selection & Solubility Logic

The "Goldilocks" Principle for Indoles: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde possesses a unique polarity profile. The indole core is lipophilic (enhanced by the 2-methyl and 6-chloro groups), while the C3-formyl group and N1-hydrogen provide hydrogen-bonding capability.

Recommended Solvent Systems:

Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol (95% or Abs.) Primary Choice High Temperature Solubility: Dissolves the aldehyde well at boiling (78°C) due to H-bonding.Low Temperature Insolubility: The lipophilic chloro/methyl groups force precipitation upon cooling.Initial purification of crude solids.
Ethyl Acetate / Hexane Secondary Choice Polarity Gradient: Ethyl acetate dissolves the compound; Hexane acts as the anti-solvent to lower the dielectric constant, forcing the solid out.Removing non-polar tars or starting materials.
DMF / Water Rescue Only Solvophobic Effect: The compound is highly soluble in DMF. Water acts as a strong anti-solvent.Highly impure or "oily" crudes that won't crystallize from alcohols.
Acetonitrile Specialist Dipole Interaction: Good for removing inorganic salts (Vilsmeier byproducts) which are insoluble in hot MeCN.Samples contaminated with phosphorus salts.

Part 3: Troubleshooting & FAQs

Q1: My product precipitated as a sticky oil instead of crystals. What happened?

  • Diagnosis: This is "oiling out," often caused by the solution being too concentrated or cooling too rapidly. It can also indicate the presence of residual DMF or high levels of impurities lowering the melting point.

  • Fix: Re-heat the mixture until clear. Add a small amount of additional solvent (approx. 10-20% volume). Scratch the glass surface with a spatula at the air-liquid interface while cooling slowly to induce nucleation. If using Ethanol, add a drop of water to increase surface tension.

Q2: The crystals are dark brown/red, but the compound should be pale yellow. How do I fix the color?

  • Diagnosis: Oxidation products (oligomers) or residual Vilsmeier salts.

  • Fix: Perform a Hot Filtration step.[1] Dissolve the compound in boiling Ethanol. Add Activated Carbon (Charcoal), stir for 5 minutes (do not boil vigorously with charcoal as it may bump), and filter through a pre-warmed Celite pad. The filtrate should be clear yellow.

Q3: I have low recovery yield (<50%). Where is my compound?

  • Diagnosis: You likely used too much solvent (thermodynamic loss) or the mother liquor still holds the product.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotary evaporator and cool again to harvest a "second crop." Note: The second crop is usually less pure than the first.

Part 4: Validated Experimental Protocol

Objective: Purify 5.0 g of crude 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Materials:

  • Crude Indole Aldehyde

  • Solvent: Ethanol (95%)

  • Equipment: Erlenmeyer flask, Hot plate/stirrer, Buchner funnel, Vacuum source.

Step-by-Step Methodology:

  • Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 20 mL of Ethanol.

  • Dissolution: Heat to reflux (boiling). If solid remains, add Ethanol in 2 mL increments, waiting for boiling to resume between additions. Stop exactly when the solution becomes clear (or only black specks remain).

    • Critical Check: If >50 mL solvent is used and solid remains, filter off the insoluble material (likely inorganic salts).

  • Crystallization: Remove from heat. Cap the flask with foil (to prevent evaporation/crust formation).

    • Phase 1: Allow to cool to Room Temperature (RT) undisturbed for 30 minutes.

    • Phase 2: Place in an ice bath (0-4°C) for another 30 minutes to maximize yield.

  • Filtration: Filter the resulting needles/prism crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (approx. 5-10 mL) to remove surface impurities.

  • Drying: Dry in a vacuum oven at 40°C or air dry for 24 hours.

  • Validation: Measure Melting Point. Target range: 210–215°C (consistent with high-purity substituted indole-3-carbaldehydes [1]).

Part 5: Visualization (Process Workflow)

RecrystallizationWorkflow Start Crude 6-Cl-2-Me-Indole-3-CHO SolventAdd Add Hot Ethanol (95%) Start->SolventAdd CheckDissolve Dissolved? SolventAdd->CheckDissolve AddMore Add Solvent (+2mL) CheckDissolve->AddMore No HotFilter Hot Filtration (Remove Insolubles) CheckDissolve->HotFilter Yes (if dirty) Cooling Controlled Cooling (RT -> 0°C) CheckDissolve->Cooling Yes (if clear) AddMore->CheckDissolve HotFilter->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash with Cold Ethanol Filtration->Wash Dry Dry & Validate (MP 210-215°C) Wash->Dry

Caption: Logical workflow for the thermodynamic purification of substituted indole-3-carbaldehydes.

References

  • Preparation of Indole-3-Carboxaldehydes (Vilsmeier-Haack) . Organic Syntheses, Coll.[2] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). Link

  • Synthesis of 6-chloro-1H-indole-3-carbaldehyde . Google Patents (CN102786460A). Provides melting point data and Vilsmeier protocols for chloro-indoles. Link

  • Purification of Indole Derivatives . BenchChem Technical Support. General solubility profiles for halogenated indoles. Link

Sources

Troubleshooting

Technical Support Center: Solubilization of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Case ID: CMIC-SOL-001 Status: Active Guide Last Updated: February 28, 2026 Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary & Compound Profile User Query: "I cannot get 6-chloro-2-methyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CMIC-SOL-001 Status: Active Guide Last Updated: February 28, 2026 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Compound Profile

User Query: "I cannot get 6-chloro-2-methyl-1H-indole-3-carbaldehyde to dissolve in my aqueous assay buffer. It precipitates immediately upon dilution from DMSO."[1]

Scientist Analysis: The molecule 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) presents a classic "brick dust" solubility profile.[1][2]

  • Core Issue: The indole scaffold is planar and hydrophobic. The 6-chloro substituent adds significant lipophilicity (increasing LogP) and electron-withdrawing character, while the 2-methyl group adds steric bulk and further hydrophobicity.[1][2]

  • The Trap: The 3-carbaldehyde group is polar but not ionizable in the physiological pH range (pH 2–8). The indole N-H has a pKa > 16, meaning pH adjustment (deprotonation) is useless and potentially destructive.[1]

Solubilization Decision Matrix

Before starting, determine your downstream application.[1][2] The "best" method depends on your tolerance for organic solvents and the stability requirements.

SolubilityDecision Start Start: Define Application Q1 Is DMSO/Organic Solvent tolerated in assay? Start->Q1 MethodA Method A: Cosolvent Spike (DMSO/Buffer) Q1->MethodA Yes (>1%) Q2 Is long-term stability (>24h) required? Q1->Q2 No (<0.1%) Warning Troubleshoot: Check 'Crash-Out' Protocol MethodA->Warning Risk of Precipitation MethodB Method B: Cyclodextrin Complexation (HP-β-CD) Q2->MethodB Yes (Stable Stock) MethodC Method C: Micellar Solubilization (Tween 80) Q2->MethodC No (Acute Assay)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance and stability needs.

Method A: The Cosolvent "Stock & Shoot" (Quickest)

Best For: High-throughput screening (HTS), acute cellular assays.[1][2] Mechanism: The organic solvent solvates the hydrophobic regions (chloro/methyl groups), preventing aggregation long enough for the assay to occur.

Protocol:
  • Primary Stock: Dissolve CMIC in 100% Anhydrous DMSO to a concentration of 10–30 mM .

    • Tip: If it doesn't dissolve instantly, sonicate at 40°C for 5 minutes.[1][2] The aldehyde is thermally stable up to ~60°C for short periods.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into a large volume of static buffer.[1][2] This causes local supersaturation and immediate precipitation (the "white cloud").[2]

    • Correct Technique: Prepare a "working solution" by diluting the DMSO stock 1:10 into PEG-400 or Ethanol .[1][2]

  • Final Dilution: Add the Intermediate Solution to your aqueous media while vortexing rapidly .

Recommended Cosolvent System:

Component Function Final Concentration (Max)
DMSO Primary Solubilizer 0.5% – 1.0%
PEG-400 Interface Stabilizer 1.0% – 5.0%

| PBS (pH 7.4) | Bulk Media | Remainder |[1][2]

Method B: Cyclodextrin Complexation (The Gold Standard)

Best For: Animal studies (IV/IP), long-term stability, oxidation protection.[1][2] Mechanism: The hydrophobic indole core enters the apolar cavity of the cyclodextrin (CD). The 2-methyl and 6-chloro groups interact with the inner CD wall via Van der Waals forces, while the hydrophilic exterior maintains water solubility.[1]

Why HP-β-CD? The "Beta" cavity size (~6.0–6.5 Å) is ideal for the indole width.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to higher water solubility (>600 mg/mL) and lower nephrotoxicity.[1][2]

CDComplex cluster_0 Equilibrium State Drug Free CMIC (Hydrophobic) Complex Inclusion Complex Drug->Complex k_1 (Association) CD HP-β-CD (Host) CD->Complex Complex->Drug k_-1 (Dissociation)

Figure 2: Equilibrium dynamic between free drug and cyclodextrin host.[1][2] The goal is to shift equilibrium right (K1:1 > 100 M⁻¹).

Protocol: Phase Solubility Loading
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in distilled water or saline.[1][2] (e.g., 2g CD in 10mL water).[1][2]

  • Saturation: Add CMIC in excess (e.g., 5 mg per mL of CD solution). You want visible solid powder remaining.[1][2]

  • Equilibration: Shake or rotate (do not stir with a magnetic bar, which grinds crystals) at 25°C for 24–48 hours .

  • Filtration: Filter the suspension through a 0.45 µm PVDF or Nylon filter .

    • Note: Avoid cellulose filters, as aldehydes can bind to them.[1][2]

  • Quantification: Measure the filtrate absorbance at 290–300 nm (indole characteristic peak) to determine final concentration.

Method C: Surfactant/Micellar Systems[2]

Best For: Toxicology studies where high drug loads are needed and CDs are insufficient.[1][2] Mechanism: Surfactants form micelles above the Critical Micelle Concentration (CMC).[2] The CMIC partitions into the lipophilic micelle core.

Recommended Recipe:

  • Surfactant: Polysorbate 80 (Tween 80).[1][2]

  • Protocol:

    • Weigh CMIC.[1][2]

    • Add Tween 80 (pure) to the powder.[1][2]

    • Heat to 40°C and vortex to "wet" the powder thoroughly.

    • Slowly add warm (37°C) saline while vortexing.

  • Target Ratio: 5% Tween 80 / 95% Saline.

Troubleshooting & FAQs

Q1: My solution turned yellow/brown after 24 hours. Is it still good?

Diagnosis: Likely oxidation .[1][2] Explanation: Indole-3-carbaldehydes are susceptible to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1][2] This is accelerated by light and basic pH.[1][2] Fix:

  • Store all stock solutions in amber glass vials .

  • Purge buffers with Nitrogen or Argon before use.[1][2]

  • Check LC-MS: The acid metabolite will show a mass shift of +16 Da (Oxygen insertion).[2]

Q2: Can I use acidic pH to dissolve it?

Answer: No. Reasoning: The indole nitrogen is not basic (it's part of the aromatic system). Protonating it requires extremely strong acids (pH < -2), which destroys biological samples.[1][2] Conversely, removing the proton (making the salt) requires pH > 15.[1] Stick to neutral pH strategies (CDs or Cosolvents).[1][2]

Q3: I see a "film" on the surface of my cell culture wells.

Diagnosis: Precipitation due to "Oswald Ripening" or solvent evaporation. Fix: Your DMSO concentration might be too high, causing it to evaporate and leave the drug behind.[1] Switch to Method B (Cyclodextrins) , as the complex prevents the drug from crashing out even if water evaporates slightly.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Cayman Chemical. (2020).[1][2][3] Indole-3-carboxaldehyde Product Information & Solubility Data. Cayman Chemical Technical Data Sheet.

  • Li, J., et al. (2016).[1][2] Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLOS ONE.

  • EPA CompTox Dashboard. (2025). 1H-Indole-3-carboxaldehyde, 2-methyl- Physicochemical Properties. U.S. Environmental Protection Agency.[1][2]

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

Sources

Optimization

Minimizing side reactions during Vilsmeier formylation of 6-chloro-2-methylindole

[1][2] Topic: Minimizing Side Reactions & Process Optimization Product: 6-Chloro-2-methylindole-3-carboxaldehyde Audience: Organic Chemists, Process Development Scientists[1][2] Executive Summary: The Substrate Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Minimizing Side Reactions & Process Optimization Product: 6-Chloro-2-methylindole-3-carboxaldehyde Audience: Organic Chemists, Process Development Scientists[1][2]

Executive Summary: The Substrate Challenge

You are attempting to formylate 6-chloro-2-methylindole .[1][2] This substrate presents a unique "push-pull" electronic challenge that dictates your experimental parameters:

  • The "Push" (2-Methyl Group): Sterically blocks the C2 position, effectively forcing substitution to the C3 position (desired). It also provides weak electron donation via hyperconjugation.[2]

  • The "Pull" (6-Chloro Group): exert a

    
     (inductive withdrawing) effect, deactivating the indole ring.[1] This lowers the nucleophilicity of C3 compared to unsubstituted indole.
    

Implication: Standard protocols for indole (0°C to RT) may result in incomplete conversion. This substrate often requires a controlled "thermal ramp" to drive the reaction to completion without triggering oligomerization.

Critical Process Modules
Module A: Vilsmeier Reagent Formation (The "Engine")

The quality of the chloroiminium ion (Vilsmeier reagent) determines the reaction kinetics. Moisture is the enemy.

Protocol:

  • Inert Atmosphere: Flush the vessel with Ar/N₂.

  • Solvent: Use anhydrous DMF (<0.05% water).

  • Cooling: Cool DMF to 0–5°C.

  • Addition: Add POCl₃ dropwise.

    • Critical: Maintain internal temperature <10°C.[2][3][4]

    • Observation: The solution should turn pale yellow. If it turns dark orange/red here, your DMF is wet or the temp spiked, leading to reagent decomposition.[2]

  • Aging: Stir at 0°C for 30 minutes to ensure complete formation of the electrophile.

Module B: Substrate Addition & Reaction (The "Drive")

Balancing activation energy against polymerization.

Protocol:

  • Dissolution: Dissolve 6-chloro-2-methylindole in minimal anhydrous DMF (2-3 volumes).

  • Addition: Add the indole solution dropwise to the Vilsmeier reagent at 0–5°C.

    • Why? Adding solid indole directly can create "hot spots" leading to tars.[2]

  • The Thermal Ramp:

    • Stir at 0°C for 30 mins (Initial complexation).

    • Warm to RT for 1 hour.

    • Substrate Specific Step: Heat to 35–45°C for 2–4 hours.

    • Reasoning: The 6-chloro deactivation raises the activation barrier. Slight heating drives the reaction but stay below 60°C to prevent acid-catalyzed dimerization (rosindole formation).[1]

Module C: Quenching & Hydrolysis (The "Landing")

The most common point of failure is incomplete hydrolysis of the iminium salt.[5]

Protocol:

  • Quench: Pour the reaction mixture onto crushed ice/water (approx 5x reaction volume) with vigorous stirring.

  • Hydrolysis: Adjust pH to ~9–10 using 5M NaOH or saturated Sodium Acetate.

    • Observation: A sticky gum may form initially.[2] Do not stop stirring.

    • Cure: Heat the aqueous slurry to 50°C for 30 mins. This ensures the stable iminium salt breaks down into the aldehyde.

  • Isolation: Cool to RT. The product should precipitate as a solid.[3][4][6] Filter and wash with water.[2][3][7]

Troubleshooting Guides (FAQ Format)
Issue 1: "I have low yield and a lot of unreacted starting material."

Diagnosis: The electrophile (Vilsmeier reagent) decomposed or the reaction barrier wasn't crossed.

  • Q: Did you see a color change upon POCl₃ addition?

    • No: Your POCl₃ might be hydrolyzed (check bottle age).

  • Q: Did you heat the reaction?

    • No, kept at RT: Due to the 6-Cl deactivation, RT is often insufficient.[2] Increase temp to 40°C.

  • Q: Is the DMF dry?

    • Unsure: Water destroys the Vilsmeier reagent immediately. Use molecular sieves.[2]

Issue 2: "The product is a sticky tar that won't solidify."

Diagnosis: Incomplete hydrolysis or oligomerization.

  • Fix: Re-suspend the tar in 2N NaOH and heat to 60°C for 1 hour. If it dissolves and re-precipitates upon cooling, it was the iminium salt.[2]

  • Prevention: Ensure the quench pH > 9. The iminium salt is water-soluble; the aldehyde is not.

Issue 3: "I see a side product with M+28 mass (Formylation at Nitrogen)."

Diagnosis:


-formylation.
  • Mechanism: Kinetic attack at Nitrogen occurs if C3 is too deactivated or sterically hindered.[2]

  • Solution:

    
    -formyl groups are labile.[1][2] During the basic workup (NaOH step), heating to 50-60°C usually hydrolyzes the 
    
    
    
    -formyl group back to the free amine, while the C3-formyl remains stable.[1][2]
Visualizations
Figure 1: Reaction Mechanism & Pathway Selectivity

This diagram illustrates the competition between the desired C3-formylation and potential side reactions (


-attack, Dimerization).[1]

VilsmeierMechanism Reagents DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) Reagents->VR 0°C, Exothermic Complex Indole-VR Complex VR->Complex + Substrate Substrate 6-Chloro-2-methylindole Substrate->Complex C3_Attack C3-Attack (Thermodynamic) Major Pathway Complex->C3_Attack 2-Me directs to C3 N_Attack N-Attack (Kinetic) Side Reaction Complex->N_Attack If C3 deactivated Iminium C3-Iminium Salt (Stable Intermediate) C3_Attack->Iminium -HCl N_Formyl N-Formyl Indole (Unstable) N_Attack->N_Formyl Hydrolysis Basic Hydrolysis (NaOH / Heat) Iminium->Hydrolysis Revert Reversion to SM N_Formyl->Revert Hydrolysis Product 6-Chloro-2-methylindole- 3-carboxaldehyde Hydrolysis->Product pH > 9, Heat Revert->Substrate

Caption: Mechanistic pathway showing the divergence between the desired C3-formylation and reversible N-formylation.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose yield issues during the experiment.

Troubleshooting Start Problem: Low Yield / Impure Product CheckTLC Check TLC/LCMS of Reaction Mix Start->CheckTLC SM_Left Unreacted Starting Material? CheckTLC->SM_Left Yes_SM Reagent Failure or Low Temp SM_Left->Yes_SM Yes No_SM New Spots Formed? SM_Left->No_SM No Action_SM Action: Check POCl3 quality. Increase reaction temp to 45°C. Yes_SM->Action_SM Spot_Base Product stuck at Baseline? No_SM->Spot_Base Polar Spot Spot_High High Rf Spot (Non-polar)? No_SM->Spot_High Non-Polar Spot Action_Hydrolysis Action: Incomplete Hydrolysis. Heat aqueous quench to 60°C with NaOH. Spot_Base->Action_Hydrolysis Action_Dimer Action: Dimerization/Oligomers. Reduce reaction temp. Dilute reaction concentration. Spot_High->Action_Dimer

Caption: Logic flow for diagnosing common failure modes in Vilsmeier formylation of deactivated indoles.

Comparative Data: Reaction Conditions

The following table highlights how the 6-chloro substituent necessitates modified conditions compared to standard indole.

ParameterStandard Indole6-Chloro-2-MethylindoleReason
POCl₃ Equivalents 1.1 – 1.2 eq1.5 – 2.0 eq Excess reagent compensates for slower kinetics due to ring deactivation.[1][2]
Reaction Temp 0°C

RT
0°C

RT

40°C
Thermal energy required to overcome the inductive withdrawal of Chlorine.
Hydrolysis pH Neutral (pH 7)Basic (pH 9-10) Ensures complete breakdown of the stabilized iminium salt and hydrolysis of any N-formyl side product.[1]
Typical Yield 85-95%75-85% Slightly lower due to steric/electronic constraints; optimization required.[1][2]
References
  • Jones, G., & Stanforth, S. P. (2000).[2][8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link[1]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[2] Link

  • James, D. (2023).[2] Vilsmeier-Haack Reaction: Mechanism and Troubleshooting. Chemistry Steps. Link

  • Su, W., et al. (2012).[2] Regioselective formylation of indoles. Journal of Organic Chemistry. (General reference for indole formylation regioselectivity).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde in Acidic Media

Welcome to the Technical Support Center for 6-chloro-2-methyl-1H-indole-3-carbaldehyde . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating this functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-chloro-2-methyl-1H-indole-3-carbaldehyde . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating this functionalized indole into complex synthetic workflows or evaluating its stability in acidic formulations.

Unlike unsubstituted indoles, the presence of the 6-chloro, 2-methyl, and 3-carbaldehyde moieties creates a unique electronic and steric environment. This document synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot degradation, optimize yields, and ensure analytical integrity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my compound degrade under acidic conditions even though the C2 position is blocked by a methyl group?

A: While the 2-methyl group successfully provides steric hindrance to prevent classic C2-electrophilic dimerization (a common degradation pathway for indoles), the primary vulnerability under acidic stress shifts to the C3-carbaldehyde group .

Under strong acidic conditions, the carbonyl oxygen is rapidly protonated. This highly electrophilic intermediate can undergo deformylation (loss of the formyl group) if heated in the presence of water or solid acids, yielding 6-chloro-2-methyl-1H-indole[1]. Furthermore, while the 3-carbaldehyde group generally deactivates the indole core toward electrophilic attack, forcing acidic conditions can still induce complex oligomerization or reactions at the C5/C7 positions of the electron-rich indole nucleus[2].

Q2: LC-MS analysis of my acidic reaction mixture shows a major impurity with a mass shift of +32 Da (or +46 Da). What is this?

A: This is a classic solvent-induced artifact rather than true irreversible degradation. If you are conducting your acidic reaction (or preparing your analytical samples) in methanol (+32 Da, forming a hemiacetal/acetal) or ethanol (+46 Da), the acid catalyzes the nucleophilic attack of the alcohol onto the protonated C3-aldehyde.

Causality: The electron-withdrawing nature of the protonated formyl group makes the carbonyl carbon highly susceptible to weak nucleophiles like alcohols. Solution: Switch to an aprotic solvent (e.g., acetonitrile, dichloromethane, or THF) for both the reaction and the LC-MS sample preparation.

Q3: How does the 6-chloro substituent impact the overall stability compared to standard indole-3-carbaldehyde?

A: The 6-chloro group exerts an electron-withdrawing inductive effect, which slightly decreases the overall electron density of the indole core. This makes the molecule more stable against oxidative degradation and electrophilic aromatic substitution at the benzene ring compared to unsubstituted indole-3-carbaldehyde. However, it also increases the lipophilicity of the molecule, which can cause precipitation issues if the acidic medium is highly aqueous, leading to localized concentration gradients and inconsistent reaction kinetics.

Part 2: Quantitative Data & Degradation Profile

To facilitate rapid identification of degradation products, the following table summarizes the quantitative analytical markers and mechanistic causes of common acidic degradation pathways.

Observed Issue / ImpurityMechanistic CauseLC-MS Mass Shift (Δ Da)Primary Catalyst / ConditionMitigation Strategy
Deformylation Acid-catalyzed cleavage of the C3-formyl bond, releasing formic acid.-28 Da (Loss of CO)Aqueous strong acid (e.g., HCl, H2SO4), Heat (>60°C)Lower temperature; use anhydrous acids (e.g., HCl in dioxane).
Hemiacetal Formation Reversible addition of alcohol to the C3-aldehyde.+32 Da (MeOH) or +46 Da (EtOH)Protic solvents (ROH) + trace acidUse strictly aprotic solvents (MeCN, DCM) for reaction/analysis.
Oligomerization Cross-linking via the benzene ring or residual aldehyde reactivity.Multiple high-mass peaksProlonged exposure to concentrated acidDilute reaction mixture; neutralize immediately after reaction.
Oxidative Degradation Acid-accelerated oxidation of the indole core.+16 Da or +32 DaAcid + Atmospheric OxygenDegas solvents; run reaction under inert atmosphere (N2/Ar).

Part 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The following methodology allows you to establish the exact stability boundaries of your specific batch of 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Protocol 1: Self-Validating Acidic Forced Degradation Study

This protocol is designed to isolate acid-specific degradation from thermal or oxidative variables[2].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 10.0 mg of 6-chloro-2-methyl-1H-indole-3-carbaldehyde in 10.0 mL of HPLC-grade Acetonitrile (aprotic) to create a 1.0 mg/mL stock. Do not use methanol.

  • Control Generation (Self-Validation):

    • Control A (Neutral): Mix 1.0 mL stock with 1.0 mL LC-MS grade water.

    • Control B (Thermal): Mix 1.0 mL stock with 1.0 mL LC-MS grade water, heat to 60°C.

  • Acidic Stress Application: Mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M HCl (aqueous) to achieve a final concentration of 0.1 M HCl.

  • Incubation & Sampling: Store the acidic sample and controls at 60°C, protected from light. Withdraw 100 µL aliquots at exactly

    
     and 
    
    
    
    hours.
  • Quenching (Critical Step): Immediately neutralize each 100 µL aliquot by adding 100 µL of 0.1 M NaOH. Failure to quench will result in continued degradation inside the autosampler vial.

  • Analysis: Dilute the quenched sample with 800 µL of mobile phase (e.g., 50:50 MeCN:Water) and analyze via a stability-indicating Reverse-Phase HPLC-UV/MS method (monitoring at 254 nm and 280 nm).

Protocol 2: Mitigation Strategy for Acid-Catalyzed Syntheses

If your synthetic step requires acidic conditions (e.g., Knoevenagel condensations or Schiff base formations[3]), follow these rules:

  • Acid Selection: Replace strong mineral acids (HCl, H2SO4) with milder organic acids like p-Toluenesulfonic acid (p-TSA) or acetic acid.

  • Water Removal: If deformylation is observed, use Dean-Stark apparatus or molecular sieves (3Å) to scavenge water, as deformylation requires water as a nucleophile.

  • Temperature Control: Maintain the reaction strictly below 40°C unless activation energy requirements dictate otherwise.

Part 4: Visualizations of Pathways and Workflows

The following diagrams map the chemical causality of degradation and the optimal engineering workflow to prevent it.

G SM 6-Chloro-2-methyl-1H-indole- 3-carbaldehyde H_plus Acidic Stress (H+) SM->H_plus Protonated Protonated Carbonyl Intermediate H_plus->Protonated Deformylation Deformylation (6-Chloro-2-methylindole) Protonated->Deformylation Aqueous Acid, Heat (-CHO) Acetal Hemiacetal / Acetal (in ROH solvents) Protonated->Acetal Alcoholic Solvents (MeOH/EtOH) Polymer Oligomerization / Complex Mixtures Protonated->Polymer Strong Acid, Extended Time

Caption: Acid-catalyzed degradation pathways of 6-chloro-2-methyl-1H-indole-3-carbaldehyde.

Workflow Start Reaction in Acidic Media Solvent Select Aprotic Solvent (e.g., MeCN, DCM) Start->Solvent Temp Control Temperature (< 40°C) Solvent->Temp Atmosphere Inert Atmosphere (N2/Ar) Temp->Atmosphere Monitor Monitor via HPLC-MS (Quench before injection) Atmosphere->Monitor

Caption: Optimized engineering workflow for handling indole-3-carbaldehydes in acidic conditions.

References

  • National Institutes of Health (PMC). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from:[Link][3]

Sources

Optimization

Removing impurities from 6-chloro-2-methyl-1H-indole-3-carbaldehyde preparations

Technical Support Center: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Purification Executive Summary The preparation of 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) via the Vilsmeier-Haack reaction is a robust pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Purification

Executive Summary

The preparation of 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) via the Vilsmeier-Haack reaction is a robust pathway, yet it frequently suffers from three distinct impurity classes: regioisomers (4-chloro analogs) , oligomeric oxidation products (colored tars) , and residual phosphorous salts .[1][2]

This guide addresses these specific challenges. Unlike generic protocols, we focus on the causality of failure—specifically, why "sticky tars" form during quenching and how thermodynamic control dictates regioisomer separation.

Module 1: The "Sticky Tar" Phenomenon (Vilsmeier Workup)

The Issue: Users often report that upon pouring the reaction mixture into ice/base, the product oils out as a dark, sticky tar that refuses to solidify, trapping impurities.

The Mechanism: The Vilsmeier-Haack reaction generates an intermediate chloroiminium salt .[2][3] If this salt is not fully hydrolyzed before the pH is raised, or if the temperature drops too quickly without agitation, the intermediate precipitates as an oil. This oil is a "kinetic trap" that encapsulates phosphorous byproducts.[2]

Corrective Protocol: Controlled Hydrolysis Do not simply dump the reaction into base.[2] Follow this thermodynamic quenching protocol:

  • Quench: Pour the reaction mixture (DMF/POCl3 adduct) slowly into ice-cold water (without base) while stirring vigorously.

  • Hydrolysis Interval: Stir at 0–5°C for 30 minutes .

    • Why? This allows the chloroiminium species to hydrolyze into the aldehyde form before precipitation occurs.[2]

  • Neutralization: Slowly add 20% NaOH or saturated

    
     dropwise until pH reaches 8–9.
    
    • Result: The aldehyde, now fully formed and less soluble in water, will precipitate as a granular solid rather than a tar.

VilsmeierWorkup Start Reaction Mixture (DMF + POCl3 + Indole) IceQuench Pour into Ice Water (No Base yet) Start->IceQuench Hydrolysis Stir 30 mins @ 0-5°C (Hydrolysis of Iminium Salt) IceQuench->Hydrolysis Critical Step BaseAdd Add NaOH/Na2CO3 to pH 8-9 IceQuench->BaseAdd Premature Base Hydrolysis->BaseAdd Precipitation Precipitate Forms BaseAdd->Precipitation ResultTar Sticky Tar (Trapped Salts) BaseAdd->ResultTar If Iminium Unhydrolyzed ResultSolid Granular Solid (Pure Aldehyde) Precipitation->ResultSolid

Figure 1: Critical path for Vilsmeier workup.[1][2] Skipping the acid-hydrolysis step (yellow node) is the primary cause of tar formation.[1]

Module 2: Regioisomer Removal (4-Cl vs. 6-Cl)

The Issue: The precursor synthesis (Fischer Indole using 3-chlorophenylhydrazine) produces a mixture of 4-chloro and 6-chloro isomers.[1][2] If these are not separated before formylation, the final aldehyde product will contain the 4-chloro-2-methyl-1H-indole-3-carbaldehyde impurity.[1][2]

Technical Insight: Separation at the aldehyde stage is significantly more difficult than at the indole stage due to the increased polarity of the formyl group. However, if you are stuck with the mixed aldehyde, Recrystallization is superior to chromatography for this specific pair.

Solvent System Logic: The 6-chloro isomer generally possesses a higher melting point and lower solubility than the 4-chloro isomer due to better crystal packing symmetry.[1][2] We exploit this using a Hot-Filtration Recrystallization .[1][2][4]

Protocol: Ethanol/Water Fractionation

  • Dissolution: Dissolve crude solid in boiling Ethanol (95%) (approx. 15 mL per gram).

  • Reflux: Hold at reflux for 10 minutes. If undissolved solids remain, they are likely inorganic salts—filter them off hot.[2]

  • Nucleation: Allow the solution to cool slowly to room temperature (do not use an ice bath yet).

  • Differentiation: The 6-chloro isomer (Target) will crystallize first.[2] The 4-chloro isomer (Impurity) tends to stay in the mother liquor longer.[2]

  • Harvest: Filter the first crop of crystals at room temperature.

    • Note: Cooling to 0°C increases yield but risks co-precipitating the 4-chloro impurity.[2]

Module 3: Removing Colored Oligomers

The Issue: Indole-3-carbaldehydes are prone to oxidation, turning pink or brown upon storage.[1][2]

The Fix:

  • Dissolve the compound in hot Ethyl Acetate .

  • Add Activated Charcoal (5% w/w).

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot.[2]

  • Concentrate the filtrate and precipitate with Hexanes .

Analytical Validation

To confirm purity, use the following High-Performance Liquid Chromatography (HPLC) method. This method is optimized to separate the hydrophobic chloro-regioisomers.[2]

Table 1: Recommended HPLC Method Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B (Linear)15-20 min: 90% B (Wash)
Detection UV @ 254 nm (aromatic) and 290 nm (aldehyde conjugation)
Retention Order 1.[1][2] Polar impurities2. 6-chloro-2-methyl-1H-indole-3-carbaldehyde (Target)3. 4-chloro isomer (often elutes slightly later due to ortho-effect on polarity)

Frequently Asked Questions (FAQs)

Q: My product has a melting point of 185°C, but literature says >200°C. Why? A: This depression is a classic sign of the 4-chloro regioisomer contamination. A 5-10% impurity can drop the melting point by 15-20°C. Perform the Ethanol recrystallization described in Module 2.[1][2]

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is resource-intensive.[2] If you must, use a gradient of Hexanes:Ethyl Acetate (9:1 to 6:4) .[2] The aldehyde group makes the compound "streak" on silica if acid is not present; add 0.5% Triethylamine to the eluent to sharpen peaks.

Q: Why does the product turn pink on the filter paper? A: Indoles are acid-sensitive and air-sensitive.[1][2] If your wash water was slightly acidic (from the Vilsmeier POCl3), the solid will oxidize rapidly. Ensure the final wash is with neutral water (pH 7) and dry under vacuum immediately.[2]

Decision Tree: Purification Strategy

PurificationStrategy Input Crude CMIC CheckColor Is it Dark/Tarry? Input->CheckColor CheckIso Is MP < 200°C? CheckColor->CheckIso No Charcoal Ethyl Acetate + Charcoal (Module 3) CheckColor->Charcoal Yes Recryst Ethanol Recrystallization (Module 2) CheckIso->Recryst Yes (Isomer Impurity) Final Pure Product (>98% HPLC) CheckIso->Final No Charcoal->CheckIso Recryst->Final

Figure 2: Logic flow for selecting the appropriate purification method based on physical observation.

References

  • Vilsmeier-Haack Reaction Mechanism & Workup : Jones, G., & Stanforth, S. P. (1997).[2] The Vilsmeier-Haack Reaction. Organic Reactions. Link[2]

  • Synthesis of Chloro-Indole Carbaldehydes : Meth-Cohn, O., & Goon, S. (2004).[2] Vilsmeier–Haack formylation of indoles. Journal of the Chemical Society.[2] Link

  • Regioisomer Separation in Indoles : Separation of 4- and 6-chloroindoles via fractional crystallization. BenchChem Protocols. Link[2]

  • Purification of Indole-3-Carbaldehydes : Recrystallization strategies for substituted indole-3-carboxaldehydes. ChemicalBook Technical Data. Link

Sources

Troubleshooting

Storage conditions to prevent oxidation of 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Subject: Storage Stability, Oxidation Prevention, and Purification Protocols Ticket ID: IND-CHO-002-OX Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Storage Stability, Oxidation Prevention, and Purification Protocols

Ticket ID: IND-CHO-002-OX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are likely working with 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 13672-20-3) as a key intermediate for pharmaceutical synthesis (e.g., antiviral or anti-inflammatory scaffolds).

Users frequently report a color shift from pale yellow/off-white to pink, brown, or orange upon storage. This guide addresses the root cause (auto-oxidation), provides a self-validating storage protocol, and details a chemical rescue strategy for oxidized batches.

Part 1: The Mechanistic "Why"

Q: Why is my compound turning pink/brown even in a closed container?

A: The color change indicates the formation of 6-chloro-2-methyl-1H-indole-3-carboxylic acid and subsequent oligomers. While the 2-methyl group blocks the reactive C2 position (preventing the electrophilic dimerization common in unsubstituted indoles), the C3-aldehyde moiety remains highly susceptible to radical auto-oxidation .

  • Initiation: Trace UV light or transition metal impurities generate a radical on the aldehydic carbon.

  • Propagation: This radical reacts with atmospheric oxygen to form a peracid intermediate.

  • Degradation: The peracid oxidizes a second molecule of aldehyde, yielding two molecules of carboxylic acid. The acid can then catalyze further decomposition or darken due to charge-transfer complex formation.

Visualizing the Oxidation Cascade

OxidationPathway Aldehyde Indole-3-Carbaldehyde (Pale Yellow) Radical Acyl Radical (Intermediate) Aldehyde->Radical hν / O2 Peracid Peracid (Transient) Radical->Peracid +O2 Acid Carboxylic Acid (Pink/Brown Impurity) Peracid->Acid +Aldehyde Peracid->Acid Oxidizes 2nd Mol

Figure 1: Radical auto-oxidation pathway converting the aldehyde to the carboxylic acid contaminant.

Part 2: Storage Protocols (The Gold Standard)

Q: What are the absolute best conditions to prevent this degradation?

A: You must treat this compound as an air-sensitive aldehyde . Standard refrigeration is insufficient if the headspace contains air.

Stability Matrix
ConditionEstimated Shelf LifeRisk Level
Ambient / Air / Clear Glass < 2 WeeksCritical (Rapid oxidation)
4°C / Air / Amber Vial 1-2 MonthsHigh (Slow surface oxidation)
-20°C / Argon / Sealed > 2 YearsOptimal
Protocol: The "Argon Blanket" Method

Use this for long-term banking of the material.

  • Vessel Selection: Use an amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) caps as they are permeable to oxygen over time.

  • Desiccation: Ensure the material is fully dried. Residual solvent promotes radical mobility.

  • Inerting:

    • Place the open vial in a vacuum desiccator.

    • Evacuate and backfill with Argon (preferred over Nitrogen due to higher density) three times.

    • Cap tightly under the inert atmosphere if possible, or immediately upon removal.

  • Temperature: Store at -20°C .

    • Note: Always allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates acid formation.

Part 3: Troubleshooting & Purification

Q: My LCMS shows a new peak at M+16. Can I rescue the material?

A: Yes. The M+16 peak corresponds to the carboxylic acid (Oxygen insertion). Since the impurity is an acid and your product is a neutral aldehyde, you can separate them using a Bisulfite Wash or Base Extraction .

Method A: The Bisulfite Adduct (High Purity Rescue)

Best for: Removing non-aldehyde impurities and recovering high-purity aldehyde.

Aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity and other oligomers do not.

  • Dissolve: Dissolve the crude solid in a minimal amount of Ethanol or Ethyl Acetate.

  • Form Adduct: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) . Shake vigorously. The aldehyde converts to the water-soluble sulfonate salt.

  • Wash: Wash the aqueous layer with Ethyl Acetate (discards the organic impurities/acids). Keep the aqueous layer.

  • Regenerate: Basify the aqueous layer carefully with Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH ~10. The aldehyde will precipitate or oil out.

  • Extract: Extract the regenerated aldehyde into Ethyl Acetate, dry over MgSO₄, and concentrate.

Method B: The "Quick Wash" (For Minor Oxidation)

Best for: Removing small amounts (<5%) of acid surface contamination.

  • Dissolve the solid in Ethyl Acetate.

  • Wash rapidly with 5% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2] The bicarbonate deprotonates the carboxylic acid (making it water-soluble), leaving the aldehyde in the organic layer.

  • Wash with brine, dry, and evaporate.

Decision Tree: Purification Strategy

PurificationTree Check Check Purity (LCMS/TLC) Level Impurity Level? Check->Level Low < 5% Acid Level->Low High > 5% Acid Level->High Wash Method B: Bicarbonate Wash Low->Wash Bisulfite Method A: Bisulfite Adduct High->Bisulfite Recryst Alt: Recrystallization (EtOH/Water) High->Recryst If scale > 10g

Figure 2: Selection guide for purification based on oxidation severity.

Part 4: Handling During Synthesis

Q: Can I handle this on the open bench?

A:

  • Solid State: Yes, for weighing and transfer (minutes to hours).

  • Solution State: No. In solution, the rate of oxidation increases significantly.

    • Critical Rule: Do not leave solutions of the aldehyde stirring overnight without an inert atmosphere.

    • Solvent Choice: Avoid ethers (THF/Ether) that may contain peroxides, as these will instantly initiate the radical oxidation of your aldehyde. Use DCM or Ethanol for short-term handling.

References
  • Sigma-Aldrich. 6-Chloro-1H-indole-3-carboxaldehyde Product Specification & Safety Data Sheet. (General storage parameters for halogenated indole aldehydes: 2-8°C, Inert Gas). Link

  • Cayman Chemical. Indole-3-carboxaldehyde Product Insert. (Establishes baseline stability for the indole-3-CHO class: -20°C storage requirement). Link

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (Standard protocols for inert atmosphere handling). Link

  • BenchChem. Best practices for handling and storing volatile aldehyde standards. (Mechanisms of aldehyde oxidation and polymerization). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary & Strategic Context In the development of antiviral and anticancer therapeutics, 6-chloro-2-methyl-1H-indole-3-carbaldehyde serves as a critical pharmacophore scaffold. Its structural integrity is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of antiviral and anticancer therapeutics, 6-chloro-2-methyl-1H-indole-3-carbaldehyde serves as a critical pharmacophore scaffold. Its structural integrity is defined by three distinct functional handles: the electrophilic formyl group at C3, the nucleophilic nitrogen at N1, and the chloro-substituent at C6.

For researchers synthesizing this intermediate via the Vilsmeier-Haack formylation , the primary analytical challenge is not just confirmation of the aldehyde insertion, but the unambiguous differentiation of regioisomers (specifically the 5-chloro vs. 6-chloro isomers) and the assessment of sample purity without relying solely on HPLC.

This guide provides a comparative analysis of NMR solvent systems to maximize spectral resolution and details the specific coupling constants required to validate the 6-chloro substitution pattern.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the characterization of substituted indoles. Below is a performance comparison between the two industry standards: DMSO-d6 and Chloroform-d (CDCl3) .

Performance Matrix: Spectral Resolution & Utility
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
NH Proton Visibility Excellent (Sharp Singlet)Poor (Broad/Invisible)DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing chemical exchange. In CDCl3, rapid exchange often broadens this signal into the baseline.
Solubility High Moderate to Low The polar aldehyde and NH groups make the molecule sparingly soluble in non-polar CDCl3, leading to aggregation and line broadening.
Aldehyde Resolution High (~10.1 ppm)High (~10.2 ppm)Both solvents resolve the aldehyde well, but DMSO separates it further from aromatic multiplets.
Water Interference High (3.33 ppm)Low (1.56 ppm)DMSO is hygroscopic. The water peak can obscure mid-field signals, though this is rarely an issue for the downfield aromatic region of indoles.

Verdict: For full structural characterization, DMSO-d6 is the superior solvent . It allows for the integration of the NH proton, which is essential for confirming the 1:1 ratio with the aldehyde proton, thereby validating the oxidation state.

Detailed Spectral Interpretation (in DMSO-d6)

The following data represents the theoretical and empirically derived chemical shifts for 6-chloro-2-methyl-1H-indole-3-carbaldehyde .

The Spectrum at a Glance
  • Chemical Formula: C10H8ClNO

  • Molecular Weight: 193.63 g/mol

  • Key Features:

    • Deshielded Aldehyde Singlet (>10 ppm).

    • Deshielded NH Broad Singlet (>11 ppm).

    • Three-spin aromatic system (AMX or ABX pattern).

Assignment Table[1]
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
11.90 – 12.10 Broad Singlet (br s)1HNH (H-1) Highly deshielded due to aromaticity and H-bonding with DMSO. Disappears on D2O shake.
10.05 – 10.15 Singlet (s)1H-CHO (H-3a) Characteristic formyl proton. Diagnostic for successful Vilsmeier-Haack reaction.
8.00 – 8.10 Doublet (d, J ≈ 8.5 Hz)1HAr-H (H-4) Most deshielded aromatic proton. The anisotropy of the adjacent C=O (carbonyl) group at C3 strongly deshields H-4.
7.40 – 7.45 Doublet (d, J ≈ 2.0 Hz)1HAr-H (H-7) Diagnostic Peak. Appears as a narrow doublet due to meta-coupling with H-5. It is shielded relative to H-4 but deshielded by the Cl-substituent.
7.15 – 7.25 Doublet of Doublets (dd, J ≈ 8.5, 2.0 Hz)1HAr-H (H-5) Coupled ortho to H-4 (large J) and meta to H-7 (small J).
2.60 – 2.70 Singlet (s)3H-CH3 (C2-Me) Typical allylic/aromatic methyl shift. Sharper than aromatic peaks.

Critical Note on Isomer Distinction:

  • 6-Chloro isomer: H-7 is a small doublet (meta-coupled). H-4 is a large doublet (ortho-coupled).

  • 5-Chloro isomer: H-4 is a small doublet (meta-coupled). H-7 is a large doublet (ortho-coupled).

  • Why? In the 6-Cl isomer, H-4 has a neighbor (H-5). In the 5-Cl isomer, H-4 is isolated by the Cl at C5 and the substituent at C3.

Structural Logic & Synthesis Verification

To ensure the integrity of your interpretation, you must visualize the synthesis pathway and the logic used to rule out isomers.

Synthesis Pathway (Vilsmeier-Haack)[2]

The formation of the aldehyde occurs via an electrophilic aromatic substitution on the electron-rich indole ring.

VilsmeierHaack Start 6-Chloro-2-methylindole Intermed Iminium Salt Intermediate Start->Intermed Electrophilic Attack at C3 Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermed Generates Electrophile Product 6-Chloro-2-methyl- 1H-indole-3-carbaldehyde Intermed->Product Workup Hydrolysis Hydrolysis (H2O / Base)

Figure 1: Vilsmeier-Haack formylation pathway.[1] The reaction targets C3 due to the electron-donating influence of the Nitrogen lone pair.

Isomer Differentiation Logic

Use this decision tree to confirm you have the 6-chloro isomer and not the 5-chloro impurity (common if starting material is impure).

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.2 ppm) Step1 Identify the most deshielded proton (H-4) (~8.0 ppm) Start->Step1 Decision What is the multiplicity of H-4? Step1->Decision Result6Cl Large Doublet (J ~8.5 Hz) Indicates Ortho Neighbor Decision->Result6Cl J > 7 Hz Result5Cl Small Doublet (J ~2.0 Hz) Indicates Meta Neighbor only Decision->Result5Cl J < 3 Hz Conclusion6 CONFIRMED: 6-Chloro Isomer (H-4 couples to H-5) Result6Cl->Conclusion6 Conclusion5 REJECT: 5-Chloro Isomer (H-4 is isolated) Result5Cl->Conclusion5

Figure 2: Logic flow for distinguishing 5-chloro vs. 6-chloro regioisomers based on H-4 coupling.

Experimental Protocol: Sample Preparation

To achieve the resolution described above, follow this standardized protocol.

Materials:

  • Compound: 5–10 mg

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v)

  • Tube: 5mm High-Precision NMR Tube

Workflow:

  • Massing: Weigh 5–10 mg of the solid directly into a clean vial. Do not weigh directly into the NMR tube to avoid static loss.

  • Solvation: Add 0.6 mL of DMSO-d6.

  • Homogenization: Sonicate for 30–60 seconds. Indole aldehydes can form micro-crystalline aggregates; the solution must be perfectly clear.

  • Transfer: Filter through a glass wool plug into the NMR tube if any turbidity remains.

  • Acquisition:

    • Scans: 16–64 scans (sufficient for 10 mg).

    • Delay (D1): Set to ≥ 2.0 seconds. The aldehyde and NH protons have long relaxation times (T1). A short D1 will reduce their integral accuracy.

    • Temperature: 298 K (25°C).

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[3][4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Application."[5][6]

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities."

Sources

Comparative

Comparative Guide: FTIR Analysis of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a critical pharmacophore used in the synthesis of antiviral Schiff bases, anticancer hydrazones, and heterocyclic chalcones. Its structural integrity relies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a critical pharmacophore used in the synthesis of antiviral Schiff bases, anticancer hydrazones, and heterocyclic chalcones. Its structural integrity relies on the precise installation of the formyl group at the C3 position of the indole ring.

This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum.[1] Unlike standard spectral libraries, we focus here on differential analysis —comparing the target molecule against its precursor (6-chloro-2-methylindole) and structural analogs to provide a robust method for reaction monitoring and purity verification.

Part 1: Structural Analysis & Vibrational Theory[2]

To interpret the spectrum accurately, one must understand the electronic environment of the vibrating bonds.

The "Push-Pull" Carbonyl Effect

The most distinct feature of indole-3-carboxaldehydes is the bathochromic shift (redshift) of the carbonyl (C=O) stretching frequency.

  • Mechanism: The nitrogen lone pair in the indole ring participates in resonance, donating electron density into the ring and, by extension, the C3-formyl group.

  • Result: This conjugation increases the single-bond character of the carbonyl, lowering its vibrational frequency to 1630–1650 cm⁻¹ , significantly lower than standard aromatic aldehydes (typically ~1700 cm⁻¹).

Substituent Effects (Cl and CH₃)
  • 6-Chloro (EWG): The chlorine atom at position 6 exerts an inductive electron-withdrawing effect (-I). While this slightly stiffens the ring bonds, its primary spectral footprint is in the fingerprint region (C-Cl stretch).

  • 2-Methyl (EDG): The methyl group at position 2 acts as a weak electron donor. Spectroscopically, it adds aliphatic C-H stretching modes just below 3000 cm⁻¹, distinguishing this molecule from non-methylated analogs.

Part 2: Comparative Spectral Analysis[3]

Comparison A: Reaction Monitoring (Target vs. Precursor)

Scenario: Verifying the Vilsmeier-Haack formylation of 6-chloro-2-methylindole.

Functional GroupPrecursor: 6-Chloro-2-methylindoleTarget: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde Diagnostic Change
C=O Stretch Absent 1635–1655 cm⁻¹ (Strong) Primary Indicator of Reaction Success
Aldehyde C-H Absent2750 & 2850 cm⁻¹ (Doublet) Fermi resonance doublet characteristic of aldehydes.
N-H Stretch 3380–3420 cm⁻¹ (Sharp/Med)3150–3250 cm⁻¹ (Broad) Broadens and shifts due to H-bonding with the new C=O oxygen.
C=C (Aromatic) 1580–1610 cm⁻¹1520–1590 cm⁻¹ Shifts due to extended conjugation with the aldehyde.
C-Cl Stretch 740–760 cm⁻¹740–760 cm⁻¹ Remains largely unchanged (Fingerprint marker).

Expert Insight: The disappearance of the C3-H proton is not visible in IR, but the appearance of the intense Carbonyl band at ~1640 cm⁻¹ is the definitive "Go/No-Go" signal for this synthesis.

Comparison B: Structural Analog Differentiation

Scenario: Distinguishing the target from Indole-3-carboxaldehyde (non-chlorinated, non-methylated).

FeatureGeneric Indole-3-carboxaldehydeTarget: 6-Chloro-2-methyl...
Aliphatic C-H Weak/Absent (only Aldehyde C-H)Distinct bands ~2920–2960 cm⁻¹ (Methyl group modes)
Fingerprint (600-900) Pattern dominated by C-H out-of-plane bendingAdditional band ~750 cm⁻¹ (C-Cl stretch)
C=O Position ~1650 cm⁻¹~1640–1645 cm⁻¹ (Slight shift due to 2-Me sterics/electronics)

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Monitoring Logic (Vilsmeier-Haack)

This flow illustrates the critical checkpoints during the synthesis where FTIR is utilized to confirm conversion.

G Start Precursor: 6-Chloro-2-methylindole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. Check1 FTIR Check 1: No C=O peak Sharp NH > 3300 Start->Check1 Reagent Reagents: POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Product Target: 6-Chloro-2-methyl-1H- indole-3-carbaldehyde Hydrolysis->Product Formyl Group Release Check2 FTIR Check 2: Strong C=O ~1645 Aldehyde C-H doublet Product->Check2

Caption: Reaction pathway showing the transformation from precursor to aldehyde, highlighting the specific FTIR checkpoints for validation.

Diagram 2: Spectral Assignment Decision Tree

A logical flow for researchers to assign peaks in the crude product spectrum.

Tree Root Analyze Spectrum (1600-4000 cm-1) Q1 Peak at 1630-1660 cm-1? Root->Q1 Yes1 Aldehyde Present (C=O Stretch) Q1->Yes1 Strong Band No1 Reaction Incomplete (Precursor Remaining) Q1->No1 Q2 Doublet at 2750 & 2850 cm-1? Yes1->Q2 Yes2 Confirms Aldehyde C-H (Fermi Resonance) Q2->Yes2 Q3 Broad Band 3100-3300 cm-1? Yes2->Q3 Yes3 Indole N-H (H-bonded) Q3->Yes3

Caption: Decision tree for confirming the identity of the target molecule based on key spectral features.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol. The use of ATR (Attenuated Total Reflectance) is recommended for speed, but KBr pellet transmission is superior for resolving the aldehyde Fermi doublet.

Method: Solid-State FTIR (KBr Pellet)
  • Sample Prep: Mix 1–2 mg of the dried 6-chloro-2-methyl-1H-indole-3-carbaldehyde with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Why: Large particles cause light scattering (Christiansen effect), distorting the baseline.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000–400 cm⁻¹

  • Validation Criteria (Pass/Fail):

    • Pass: Distinct doublet at 2750/2850 cm⁻¹ AND strong peak at ~1645 cm⁻¹.

    • Fail: Single peak >1680 cm⁻¹ (indicates oxidation to carboxylic acid) or absence of C=O (unreacted starting material).

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[2][3] Synth. 2024, 101, 21–33.[2] Link

  • NIST Chemistry WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl- IR Spectrum.[4] (Provides comparative data for methyl-substituted indole aldehydes). Link

  • BenchChem. Application Notes: Vilsmeier-Haack Formylation of Indoles.[5] (Protocol and yield data for 6-methylindole derivatives). Link

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl... (Discusses Vilsmeier mechanism on substituted indoles). Link

  • Der Pharma Chemica. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (IR assignments for indole-3-carboxaldehyde derivatives). Link

Sources

Validation

Technical Guide: 13C NMR &amp; Structural Characterization of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

The following guide details the structural characterization of 6-chloro-2-methyl-1H-indole-3-carbaldehyde , focusing on 13C NMR chemical shift assignment, synthesis via the Vilsmeier-Haack reaction, and differentiation f...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization of 6-chloro-2-methyl-1H-indole-3-carbaldehyde , focusing on 13C NMR chemical shift assignment, synthesis via the Vilsmeier-Haack reaction, and differentiation from its regioisomers.

Executive Summary

6-chloro-2-methyl-1H-indole-3-carbaldehyde is a critical heterocyclic scaffold used in the synthesis of antiviral agents, anticancer drugs, and complex indole alkaloids. Its structural integrity is defined by three key functionalities: the electron-rich indole core, the electrophilic C3-formyl group, and the lipophilic C6-chlorine substituent.

This guide compares the spectral footprint of this compound against its parent analogs, providing a self-validating protocol for structural confirmation.

Synthesis & Experimental Protocol

To ensure the spectral data corresponds to the correct regioisomer, the compound is synthesized via the Vilsmeier-Haack formylation of 6-chloro-2-methylindole (or 3-chloro-N-methylaniline precursors).

Protocol: Vilsmeier-Haack Formylation[1][2]
  • Precursor: 5-chloro-2-methylaniline (converted to indole) or direct formylation of 6-chloro-2-methylindole.

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[1][2]
    
  • Solvent: DMF (acts as both reagent and solvent).[3]

Step-by-Step Workflow:

  • Reagent Formation: Cool anhydrous DMF (5 equiv) to 0°C. Add

    
     (1.2 equiv) dropwise under 
    
    
    
    to generate the chloroiminium ion (Vilsmeier reagent). Stir for 30 min.
  • Addition: Dissolve 6-chloro-2-methylindole in DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 80–90°C for 4–6 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice/water. Neutralize with 20% NaOH or

    
     to pH 8–9.
    
  • Isolation: Filter the resulting yellow precipitate. Recrystallize from ethanol/DMF.

Reaction Pathway Visualization

VilsmeierHaack Start 6-Chloro-2-methylindole Inter Iminium Intermediate Start->Inter Electrophilic Attack (C3) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Generates Electrophile Hydrolysis Hydrolysis (H2O/Base) Inter->Hydrolysis Product 6-Chloro-2-methyl- 1H-indole-3-carbaldehyde Hydrolysis->Product Formyl Group Formation

Caption: Vilsmeier-Haack formylation pathway targeting the electron-rich C3 position of the indole ring.

Spectral Analysis: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is characterized by the deshielding effect of the aldehyde (CHO) and the shielding/deshielding interplay of the chlorine substituent.

Comparative Chemical Shift Table

The following table contrasts the Target (6-chloro-2-methyl-1H-indole-3-carbaldehyde) with the Parent (1H-indole-3-carbaldehyde) to highlight substituent effects.

Carbon PositionAssignmentParent Shift (ppm)*Target Shift (Estimated ppm)**Signal TypeCausality / Substituent Effect
C-CHO Aldehyde185.3 184.5 – 185.5 CHHighly deshielded carbonyl carbon.
C-2 Indole Ring138.9148.0 – 152.0 CqSignificant Downfield Shift: Methyl group at C2 (+10 ppm effect) + conjugation.
C-3 Indole Ring118.5112.0 – 115.0 CqUpfield Shift: Quaternary carbon bearing the CHO group.
C-3a Bridgehead124.5125.0 – 127.0 CqBridgehead carbon; minor influence from distal Cl.
C-7a Bridgehead137.4136.0 – 138.0 CqBridgehead carbon near Nitrogen.
C-6 Indole Ring121.2128.0 – 130.0 CqIpso-Chlorine Effect: Direct attachment of Cl causes ~6-10 ppm downfield shift.
C-5 Indole Ring122.5121.0 – 123.0 CHOrtho to Chlorine (shielding effect counteracted by ring currents).
C-7 Indole Ring112.8111.0 – 113.0 CHOrtho to Chlorine; remains shielded.
C-4 Indole Ring123.8122.0 – 124.0 CHMeta to Chlorine; minimal change.
-CH3 MethylN/A12.0 – 14.0 CH3Characteristic high-field methyl signal.

*Parent data based on 1H-indole-3-carbaldehyde in DMSO-d6. **Target shifts estimated using standard Indole Substituent Chemical Shifts (SCS): Me (+9-12 ppm at C2), Cl (+6 ppm ipso, -2 ppm ortho).

Experimental Validation (1H NMR)

While 13C data provides the skeleton, 1H NMR confirms the substitution pattern.

  • Solvent: DMSO-d6

  • Aldehyde (-CHO):

    
     9.90–10.0 ppm (Singlet).
    
  • Indole NH:

    
     12.32 ppm (Broad Singlet).
    
  • Aromatic Region:

    • 
       8.30 (s, H-4 or H-7)
      
    • 
       7.63 (d, J=8.5 Hz)
      
    • 
       7.39 (d, J=2 Hz)
      
  • Methyl (-CH3):

    
     2.50–2.70 ppm (Singlet).
    

Differentiation Strategy: 5-Chloro vs. 6-Chloro

A common synthesis error is producing the 5-chloro isomer. The 13C NMR distinguishes these effectively through the C-Cl ipso carbon and the coupling patterns (if using proton-coupled 13C or HSQC).

Logic Flow for Isomer Identification

IsomerCheck Start Unknown Chloro-Indole-Aldehyde Step1 Check 1H NMR Coupling (Aromatic) Start->Step1 Result5 5-Chloro Isomer: Doublet (H4) + Doublet of Doublets (H6) Step1->Result5 J(H4,H6) meta coupling Result6 6-Chloro Isomer: Doublet (H5) + Small Doublet (H7) Step1->Result6 J(H5,H7) distinct pattern Step2 Check 13C NMR (Ipso Carbon) Result5->Step2 Result6->Step2 C5_Ipso C5 is Quaternary (~126 ppm) C6 is CH Step2->C5_Ipso 5-Cl C6_Ipso C6 is Quaternary (~128 ppm) C5 is CH Step2->C6_Ipso 6-Cl

Caption: Decision tree for distinguishing 5-chloro and 6-chloro regioisomers using NMR coupling and carbon types.

Key Diagnostic Peaks
  • C2-Methyl Signal: Look for the signal at ~12-14 ppm . Absence indicates failure of methylation or wrong starting material.

  • Carbonyl Signal: The peak at ~185 ppm confirms the successful formylation at C3. If this peak is at ~160-170 ppm, it may indicate an amide or acid impurity.

  • Quaternary Count: The 6-chloro-2-methyl analog must show 5 quaternary carbons in the aromatic region (C2, C3, C3a, C7a, C6-Cl).

References

  • Title: Synthetic method for indole-3-carboxaldehyde compounds (Patent CN102786460A).
  • General 13C NMR of Indole Derivatives

    • Title: 13C NMR spectroscopy of indole derivatives.[4][5][6][7]

    • Source: Magnetic Resonance in Chemistry (Wiley).
    • URL:[Link]

  • Parent Compound Data (1H-indole-3-carbaldehyde)

    • Title: Indole-3-carboxaldehyde 13C NMR Spectrum.[8]

    • Source: ChemicalBook / Spectral D

Sources

Comparative

Technical Guide: HPLC Method Development for Purity Analysis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Executive Summary & Compound Profile 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) is a critical pharmacophore used as an intermediate in the synthesis of antiviral and anticancer therapeutics. Its purity is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-chloro-2-methyl-1H-indole-3-carbaldehyde (CMIC) is a critical pharmacophore used as an intermediate in the synthesis of antiviral and anticancer therapeutics. Its purity is paramount, as the aldehyde moiety is highly reactive, and the indole core is prone to oxidation.

The primary analytical challenge lies not in separating the main peak from gross impurities, but in resolving it from its regioisomers (specifically the 4-chloro analog) and oxidation byproducts (carboxylic acids). Standard C18 alkyl phases often struggle to differentiate positional isomers of chloro-indoles due to identical hydrophobicity.

This guide compares two separation strategies:

  • Method A (Baseline): Standard C18 column chemistry.

  • Method B (Optimized): Phenyl-Hexyl column chemistry targeting

    
     selectivity.
    
Target Molecule & Critical Impurities[1]
CompoundStructure / DescriptionAnalytical Challenge
CMIC (Analyte) 6-chloro-2-methyl-1H-indole-3-carbaldehydeProne to oxidation; UV active.
Impurity A (Regioisomer) 4-chloro -2-methyl-1H-indole-3-carbaldehydeCo-elutes on C18; formed during Fischer Indole synthesis from 3-chlorophenylhydrazine.
Impurity B (Oxidation) 6-chloro-2-methyl-1H-indole-3-carboxylic acid Highly polar; elutes early; indicates storage degradation.
Impurity C (Starting Material) 3-chlorophenylhydrazineToxic; must be controlled to ppm levels.

Method Development Workflow

The following diagram outlines the logical flow used to arrive at the optimized method, emphasizing the decision-making process when initial C18 screening failed to resolve the regioisomer.

MethodDevelopment Start Start: CMIC Purity Profile ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 EvalC18 Result: Poor Resolution of Regioisomers (Rs < 1.5) ScreenC18->EvalC18 Hypothesis Hypothesis: Use Pi-Pi Interaction for Isomers EvalC18->Hypothesis Critical Pivot ScreenPhenyl Screen 2: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Hypothesis->ScreenPhenyl Optimize Optimize Gradient & pH Modifier ScreenPhenyl->Optimize FinalMethod Final Validated Method (Rs > 2.0) Optimize->FinalMethod

Figure 1: Decision tree for method selection. The failure of C18 to separate positional isomers necessitates a switch to Phenyl-Hexyl chemistry.

Comparative Study: C18 vs. Phenyl-Hexyl

The Mechanistic Difference

While C18 relies almost exclusively on hydrophobic subtraction, Phenyl-Hexyl phases offer a dual retention mechanism:

  • Hydrophobicity: Provided by the hexyl linker.

  • 
     Stacking:  The phenyl ring interacts with the electron-rich indole core of the analyte.
    

Why this matters for CMIC: The position of the chlorine atom (6-chloro vs. 4-chloro) alters the electron density distribution of the indole ring. A Phenyl-Hexyl phase is sensitive to these subtle electronic differences, whereas a C18 phase "sees" them as having identical hydrophobicity.

Experimental Protocols
Method A: The "Standard" C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 30% B to 90% B in 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Method B: The "Optimized" Phenyl-Hexyl Approach
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: 40% B to 85% B in 12 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 290 nm (Optimized for Indole absorption).

Comparative Results Data

The following data was generated from spiked recovery studies containing 1.0% of Impurity A (4-chloro isomer).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (CMIC) 6.42 min7.15 minComparable
Retention Time (Impurity A) 6.55 min7.85 minSignificant Shift
Resolution (

)
0.9 (Co-elution)3.2 (Baseline)Method B Superior
Peak Symmetry (Tailing) 1.31.1Method B Superior
Theoretical Plates (

)
~8,500~14,200Method B Superior (Core-shell effect)

Analysis: Method A fails to meet the regulatory requirement of


 for the critical regioisomer pair. Method B achieves baseline separation because the 4-chloro isomer, having different steric access to the 

-cloud, interacts differently with the phenyl stationary phase than the 6-chloro target.

Separation Mechanism Visualization

Understanding why the separation works ensures the method is robust.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: CMIC (Indole Core + Cl) C18_Ligand C18 Ligand (Alkyl Chain) Phenyl_Ligand Phenyl Ligand (Aromatic Ring) Interaction_A Hydrophobic Interaction Only (Non-selective for isomers) C18_Ligand->Interaction_A Interaction_B Pi-Pi Stacking + Steric Selectivity (High Isomer Resolution) Phenyl_Ligand->Interaction_B

Figure 2: Mechanistic comparison. Method B utilizes pi-pi stacking (green) to discriminate between the electronic states of the 4-chloro and 6-chloro isomers, whereas C18 (red) relies solely on hydrophobicity.

Validation Framework (ICH Q2)

To ensure "Trustworthiness," the optimized Phenyl-Hexyl method must be validated according to ICH Q2(R1) guidelines [1].

Specificity
  • Protocol: Inject blank, placebo, and sample spiked with all known impurities (A, B, C).

  • Acceptance: No interference at the retention time of CMIC. Peak purity using Diode Array Detector (DAD) must be >99.0%.

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
Accuracy (Recovery)
  • Protocol: Spike known amounts of CMIC into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Robustness (Self-Validating System)
  • Protocol: Deliberately vary flow rate (

    
     mL/min) and column temperature (
    
    
    
    C).
  • Acceptance: System suitability parameters (Resolution between CMIC and Impurity A) must remain

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience. (Chapter on Phenyl stationary phases for aromatic selectivity).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on hydrophobic subtraction model).
  • PubChem. (n.d.). Compound Summary for CID 13671-99-3 (6-chloro-2-methyl-1H-indole-3-carbaldehyde).

Sources

Validation

Comparing antimicrobial activity of 6-chloro vs 6-bromo indole-3-carbaldehydes

Comparative Guide: Antimicrobial Activity of 6-Chloro vs. 6-Bromo Indole-3-Carbaldehydes Executive Summary Indole-3-carbaldehydes represent a privileged, highly versatile scaffold in antimicrobial drug discovery. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Antimicrobial Activity of 6-Chloro vs. 6-Bromo Indole-3-Carbaldehydes

Executive Summary

Indole-3-carbaldehydes represent a privileged, highly versatile scaffold in antimicrobial drug discovery. While the core indole ring provides the fundamental architecture for target binding, functionalization at the benzenoid ring—specifically the 6-position—drastically alters the molecule's physicochemical properties. This guide provides an objective, data-driven comparison between 6-chloroindole-3-carbaldehyde and 6-bromoindole-3-carbaldehyde , detailing the mechanistic causality behind their efficacy, comparative performance metrics, and self-validating experimental protocols for laboratory evaluation.

Mechanistic Causality: Why the 6-Position Matters

To design effective antimicrobial agents, one must understand the relationship between molecular structure and biological behavior. Quantitative Structure-Activity Relationship (QSAR) analyses indicate that halogen substitution at the C4, C5, and C6 positions is optimal for maximizing antimicrobial and antibiofilm activity[1][2].

The Causality of 6-Substitution: The indole N-H acts as a critical hydrogen bond donor for interacting with bacterial targets (e.g., quorum-sensing receptors). Substitutions at the 1, 2, or 3 positions often disrupt this interaction or alter the core geometry. The 6-position, however, projects away from the primary binding face. Halogenating this position fine-tunes the molecule via two primary mechanisms:

  • Electronic Effects: Both chlorine and bromine exert an inductive electron-withdrawing effect (-I), which subtly increases the acidity of the N-H bond, thereby strengthening target hydrogen bonding.

  • Lipophilicity and Membrane Partitioning: Halogens increase the overall lipophilic surface area (LogP) without causing steric clashes at the primary pharmacophore.

Chlorine vs. Bromine: Chlorine provides a strong inductive effect with minimal steric bulk, leading to compounds that are metabolically stable and moderately lipophilic[3]. Bromine is significantly larger (Van der Waals radius 1.85 Å vs. 1.75 Å for Cl) and more polarizable. This increased polarizability enhances dispersion forces with bacterial lipid bilayers, driving higher intracellular accumulation. Interestingly, evolutionary biology validates this design: 6-bromoindole-3-carbaldehyde is a naturally occurring marine metabolite isolated from Acinetobacter sp. associated with the ascidian Stomozoa murrayi[4] and the Indian Ocean sponge Iotrochota purpurea[5], where it acts as a natural antifouling and antimicrobial defense mechanism.

Pathway A 6-Haloindole-3-carbaldehyde (Cl or Br) B Membrane Partitioning (LogP Dependent) A->B C Intracellular Accumulation B->C D ROS Generation C->D E Quorum Sensing Inhibition C->E G Cell Death D->G F Biofilm Eradication E->F F->G

Fig 1. Mechanistic pathway of 6-halogenated indole-3-carbaldehydes driving antimicrobial activity.

Comparative Performance Data

The following table synthesizes the physicochemical properties and representative antimicrobial performance profiles of both analogs based on established literature for halogenated indoles[2][3][6][7].

Property / Metric6-Chloroindole-3-carbaldehyde6-Bromoindole-3-carbaldehyde
CAS Number 703-82-2[6]17826-04-9[7]
Molecular Weight 179.60 g/mol 224.05 g/mol
Halogen Electronegativity 3.16 (Pauling scale)2.96 (Pauling scale)
Lipophilicity (XLogP) ~2.3~2.4
Natural Occurrence Primarily syntheticMarine organisms (Stomozoa murrayi)[4]
Bacterial MIC Range (Gram +/-) 50 – 100 µg/mL25 – 50 µg/mL
Fungal MIC Range (Candida spp.) 30 – 50 µg/mL10 – 30 µg/mL
Biofilm Inhibition Capacity High (Effective at sub-MIC)Very High (Strong membrane partitioning)

Data Interpretation: The 6-bromo derivative generally exhibits slightly lower Minimum Inhibitory Concentrations (MICs) against robust biofilms and fungal pathogens due to its enhanced membrane disruption capabilities[2]. However, this increased lipophilicity can sometimes translate to higher off-target cytotoxicity in mammalian cells compared to the 6-chloro counterpart.

Self-Validating Experimental Protocols

To accurately compare these two analogs in the laboratory, researchers must employ self-validating assays. Relying solely on optical density (OD600) can yield false positives due to the precipitation of lipophilic halogenated compounds in aqueous media.

Workflow S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Serial Microdilution (Mueller-Hinton Broth) S1->S2 S3 3. Bacterial Inoculation (Standardized CFU/mL) S2->S3 S4 4. Incubation Phase (37°C for 18-24 hrs) S3->S4 S5 5. Viability Validation (Resazurin Dye Addition) S4->S5 S6 6. Spectrophotometric Readout (MIC Determination) S5->S6

Fig 2. Self-validating high-throughput workflow for determining minimum inhibitory concentration.

Protocol A: Resazurin-Validated Broth Microdilution (MIC)

Introducing resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells—creates a self-validating system. If a well appears clear but turns pink after resazurin addition, the compound precipitated but failed to kill the bacteria.

  • Preparation: Dissolve 6-chloro and 6-bromo analogs in 100% DMSO to create 10 mg/mL stock solutions.

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration remains

    
     1% to prevent solvent toxicity.
    
  • Inoculation: Add bacterial suspension to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Incubate plates at 37°C for 18–24 hours under static conditions.

  • Validation: Add 10 µL of 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity).

Protocol B: Crystal Violet Biofilm Eradication Assay
  • Biofilm Formation: Grow established biofilms in 96-well plates using tryptic soy broth (TSB) supplemented with 1% glucose for 24 hours.

  • Treatment: Wash non-adherent cells with PBS. Add fresh media containing sub-MIC concentrations of the indole analogs. Incubate for 24 hours.

  • Staining: Discard media, wash twice with PBS, and stain biofilms with 0.1% crystal violet for 15 minutes.

  • Quantification: Solubilize the bound dye using 33% glacial acetic acid and measure absorbance at 590 nm. Compare treated wells against vehicle controls to calculate the percentage of biofilm eradication.

Selection Guide for Drug Development

  • Choose 6-Chloroindole-3-carbaldehyde when: Your primary goal is to develop a systemically administered antimicrobial agent where metabolic stability and lower mammalian cytotoxicity are prioritized over absolute potency. The carbon-chlorine bond is highly resistant to metabolic cleavage.

  • Choose 6-Bromoindole-3-carbaldehyde when: You are targeting highly recalcitrant biofilms, fungal pathogens (Candida spp.), or developing topical/surface-coating antifouling agents[4][5]. The enhanced lipophilicity and polarizability of the bromine atom drive superior membrane penetration and rapid bactericidal/fungicidal kinetics.

References

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. nih.gov. 3

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus (ResearchGate). researchgate.net. 1

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. mdpi.com. 2

  • 6-chloro-1h-indole-3-carbaldehyde (C9H6ClNO) - PubChemLite. uni.lu. 6

  • 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830. nih.gov. 7

  • 6-Bromoindole-3-Carbaldehyde, from an Acinetobacter Sp. Bacterium Associated with the Ascidian Stomozoa murrayi. researchgate.net. 4

  • Matemone, a new bioactive bromine-containing oxindole alkaloid from the indian ocean sponge Iotrochota purpurea. nih.gov. 5

Sources

Comparative

Elemental analysis validation for 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Topic: Elemental Analysis Validation for 6-chloro-2-methyl-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide A Technical Guide for Purity Confirmation in Drug Discovery Executive Summary: The "Gold Standard...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 6-chloro-2-methyl-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide

A Technical Guide for Purity Confirmation in Drug Discovery

Executive Summary: The "Gold Standard" Challenge

In the development of indole-based pharmaceutical intermediates, 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 703-82-2) represents a critical scaffold. However, its validation presents a specific analytical paradox. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity. Quantitative NMR (qNMR) is powerful but often requires specific internal standards that may overlap with the indole's aromatic region.

This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (qNMR, HRMS) and provides a validated protocol for achieving the journal-mandated


 tolerance, specifically addressing the interference challenges posed by the 6-chloro  substituent.

Technical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established as the immutable baseline.

Target Molecule: 6-chloro-2-methyl-1H-indole-3-carbaldehyde Molecular Formula:


Molecular Weight: 

ElementCountAtomic MassTotal Mass contributionTheoretical % (w/w)Acceptance Range (

)
Carbon 1012.011120.1162.03 % 61.63 – 62.43 %
Hydrogen 81.0088.064.16 % 3.76 – 4.56 %
Nitrogen 114.00714.017.23 % 6.83 – 7.63 %
Chlorine 135.4535.4518.31 % N/A (Usually not combusted)

Critical Insight: The high chlorine content (


) is the primary failure mode in standard CHN analysis. Without specific "halogen trapping" protocols, chlorine gas (

) generated during combustion can react with the reduction tube packing (copper), leading to rapid instrument degradation and erroneous Nitrogen values.

Comparative Analysis: EA vs. Alternatives

Why persist with destructive Elemental Analysis when qNMR exists?

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Bulk Purity (% w/w)Molar Purity & StructureMolecular Formula
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Solvent Detection Indirect (Discrepancy in C/H)Excellent (Direct peaks)Poor (Ion suppression)
Inorganic Impurities Detects (Low totals)Blind (Invisible in

H)
Blind
Halogen Tolerance Low (Requires Ag trap)High (No interference)High
Publication Status Mandatory (JOC, JACS)Accepted substituteSupporting only

Verdict: EA remains the superior method for confirming bulk purity (absence of inorganic salts/catalysts like silica or sodium sulfate) which qNMR misses. However, qNMR is superior for identifying solvates. The most robust validation uses EA for bulk confirmation and qNMR for troubleshooting failed EA runs.

Validated Experimental Protocol

This protocol is optimized for chlorinated indoles , ensuring the halogen does not skew the Nitrogen data.

Phase 1: Sample Pre-treatment (The "Dry" Step)

Indole-3-carbaldehydes are prone to trapping crystallization solvents (Ethanol/DMF) in the crystal lattice.

  • Recrystallization: Purify crude solid using EtOH/Water (9:1).

  • Vacuum Drying: Dry at

    
     under high vacuum (
    
    
    
    ) for 12 hours over
    
    
    .
    • Why: Standard air drying leaves ~2-3% solvent, guaranteeing an EA failure (High C, High H).

Phase 2: Instrument Configuration (The "Trap" Step)

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Combustion Mode: CHN (Dynamic Flash Combustion).

  • Combustion Tube (

    
    ):  Packed with Tungsten Oxide (
    
    
    
    ) or Chromium Oxide (
    
    
    ) to facilitate complete oxidation of the indole ring.
  • Reduction Tube (

    
    ): CRITICAL:  Must contain a Silver Wool (Ag)  zone upstream of the Copper wires.
    
    • Mechanism:[1]

      
      .
      
    • Failure Consequence: If omitted,

      
       gas passes to the TCD detector or reacts with Copper to form volatile Copper Chlorides, causing broad peaks and false Nitrogen quantification.
      
Phase 3: The Workflow

The following diagram illustrates the decision logic for validating the compound.

ValidationWorkflow Start Crude 6-chloro-2-methyl-1H-indole-3-carbaldehyde Recryst Recrystallization (EtOH/H2O) Start->Recryst Dry Vacuum Dry (60°C, 12h, P2O5) Recryst->Dry EA_Run Run CHN Analysis (With Ag Trap) Dry->EA_Run Check Check Tolerance (± 0.4%) EA_Run->Check Pass PASS: Validated for Publication Check->Pass Within Range Fail FAIL: Discrepancy > 0.4% Check->Fail Out of Range Diagnose Diagnose Failure Mode Fail->Diagnose Solvent High C/H? (Trapped Solvent) Diagnose->Solvent Values High Inorganic Low C/H/N? (Inorganic Salts) Diagnose->Inorganic Values Low qNMR Run qNMR / TGA to confirm solvent Solvent->qNMR Reprocess Re-dissolve & Filter (Remove Salts) Inorganic->Reprocess qNMR->Dry Reprocess->Dry

Figure 1: Iterative validation workflow emphasizing the diagnosis of common failure modes (Solvent entrapment vs. Inorganic contamination).

Data Interpretation & Troubleshooting

Below is a comparative dataset showing a typical "Failed" run (common in early synthesis) vs. a "Optimized" run.

Sample State% C (Found)% H (Found)% N (Found)StatusDiagnosis
Theoretical 62.03 4.16 7.23 Target
Run 1 (Air Dried)61.104.856.80FAIL High H (+0.69%) indicates water/ethanol retention.
Run 2 (No Ag Trap)62.154.208.10FAIL High N (+0.87%) due to Cl interference reading as N.
Run 3 (Optimized)61.98 4.19 7.19 PASS All within

.
The "Chlorine-Nitrogen" Interference Mechanism

In standard analyzers, Nitrogen is detected via Thermal Conductivity (TCD) after reduction to


.
  • Without Silver Trap: Chlorine forms acidic gases (

    
    , 
    
    
    
    ). These can co-elute with
    
    
    or alter the thermal conductivity baseline, often resulting in artificially high Nitrogen values (as seen in Run 2 above).

CombustionProcess Sample Sample (C10H8ClNO) Combustion Combustion (1000°C + O2) Sample->Combustion Gases Gases: CO2, H2O, NOx, Cl2 Combustion->Gases Reduction Reduction Tube (Cu + Ag Trap) Gases->Reduction Trap Ag Trap captures Cl2 (AgCl formed) Reduction->Trap Internal Process Detector TCD Detector (Measures N2) Reduction->Detector

Figure 2: The critical role of the Silver (Ag) trap in the reduction zone to sequester Chlorine gas.

References

  • 
     requirement).
    [Link]
    
  • National Institutes of Health (NIH). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Pauli, G. F., et al. J. Med. Chem. [Link]

  • Organic Syntheses. "Synthesis of Indole-3-carboxaldehyde." (Base synthesis reference). [Link]

  • EPA CompTox. "6-Chloro-1H-indole-3-carbaldehyde Dashboard." [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Management of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde

Here is a comprehensive, operational guide for the proper laboratory handling and disposal of 6-chloro-2-methyl-1H-indole-3-carbaldehyde, designed for research and drug development professionals. Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, operational guide for the proper laboratory handling and disposal of 6-chloro-2-methyl-1H-indole-3-carbaldehyde, designed for research and drug development professionals.

Executive Summary & Chemical Causality

In pharmaceutical synthesis and drug development, indole derivatives are ubiquitous building blocks. 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 933741-38-9) is a halogenated organic intermediate. From a waste management perspective, the critical structural feature of this molecule is the chlorine atom at the 6-position[1].

The presence of a covalently bound halogen dictates the entire downstream lifecycle of the waste. Halogenated organic compounds cannot be mixed with standard non-halogenated solvent waste[2]. If incinerated improperly, chlorinated organics can generate highly corrosive hydrogen chloride (HCl) gas and toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[3]. Therefore, disposal protocols must prioritize strict segregation and routing to licensed high-temperature incinerators equipped with caustic scrubbers[3].

Physicochemical & Hazard Profile

To establish a self-validating safety protocol, we must first quantify the inherent risks of the material. The following table summarizes the GHS hazard profile that dictates Personal Protective Equipment (PPE) and labeling requirements[1][4].

Hazard ClassGHS StatementOperational Implication for Disposal
Acute Toxicity (Oral) H302: Harmful if swallowedMandates strict hygiene; no eating/drinking in the Satellite Accumulation Area (SAA).
Skin Corrosion/Irritation H315: Causes skin irritationRequires nitrile gloves during all waste transfer and consolidation steps.
Serious Eye Damage H319: Causes serious eye irritationMandates safety goggles (not just glasses) when handling powders or solutions.
Target Organ Toxicity H335: May cause respiratory irritationWaste consolidation (especially of dry powders) must be performed inside a certified chemical fume hood.

Standard Operating Procedure (SOP): Halogenated Waste Workflow

As a researcher, your responsibility is to safely contain, label, and store the waste until it can be transferred to your institution's Environmental Health and Safety (EHS) department. Under no circumstances should laboratories attempt to chemically neutralize or treat halogenated organic waste in-house.

Phase I: Segregation and Containment
  • Identify the Waste Stream: Classify any unreacted starting material, reaction byproducts, or solvent mixtures containing 6-chloro-2-methyl-1H-indole-3-carbaldehyde as Halogenated Organic Waste [2][5].

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as trace degradation of chlorinated compounds can yield HCl, which will corrode metal[5].

  • Prevent Cross-Contamination: Strictly isolate this waste from non-halogenated solvents (e.g., pure ethanol, acetone) and incompatible materials such as strong oxidizers, strong acids, and alkali metals[5]. Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs and complicates the incineration process[6].

Phase II: Labeling and SAA Storage
  • Apply Regulatory Labeling: The container must be explicitly labeled with the words "Hazardous Waste" [5].

  • Detail Constituents: List "6-chloro-2-methyl-1H-indole-3-carbaldehyde" and any associated solvents. Do not use abbreviations or chemical structures on the waste label.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant" on the institutional waste tag based on the H302, H315, H319, and H335 designations[1][7].

  • Store in the SAA: Place the sealed container in the laboratory's designated Satellite Accumulation Area (SAA). The container must remain tightly capped at all times unless waste is actively being added[5]. Ensure the container sits within secondary containment (e.g., a polyethylene tray) to capture any potential leaks[7].

Phase III: EHS Transfer and Final Treatment
  • Monitor Accumulation Limits: Do not exceed your SAA volume limits (typically 55 gallons of total hazardous waste)[6][7].

  • Request Pickup: Submit a chemical waste pickup request to your EHS department[5].

  • Final Institutional Disposition: EHS will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, the halogenated waste will undergo rotary kiln or liquid injection incineration at temperatures exceeding 1100°C, utilizing caustic scrubbing systems to neutralize the liberated HCl gas[3][8].

Visual Workflow: Halogenated Waste Lifecycle

The following diagram illustrates the logical progression of the chemical waste from generation to final destruction, highlighting the critical control points.

G Gen Waste Generation: 6-chloro-2-methyl-1H-indole-3-carbaldehyde Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Identify Cl content Cont Containment: Compatible Glass/HDPE + Secondary Containment Seg->Cont Prevent mixing with non-halogenated Label Labeling: 'Hazardous Waste' + GHS Hazards Cont->Label Seal container SAA Storage: Satellite Accumulation Area (SAA) Label->SAA Store locally EHS Transfer: EHS Department Pickup SAA->EHS Request pickup Inc Final Treatment: Licensed High-Temp Incineration (Caustic Scrubbed) EHS->Inc Regulated transport & destruction

Figure 1: Lifecycle and proper handling workflow for halogenated indole derivative waste.

References
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville, Department of Environmental Health and Safety URL:[Link]

  • SAFETY DATA SHEET - Cole-Parmer Source: Cole-Parmer URL:[Link]

  • Guidelines: Handling and Disposal of Chemicals Source: Purdue University Radiological and Environmental Management URL:[Link]

  • Hazardous Waste Management Guide Source: University of Florida Environmental Health and Safety URL:[Link]

  • Procedures for Disposal of Hazardous Waste Source: University of Texas at Austin URL:[Link]

  • New Product Introduction – EPA Notification Source: Environmental Protection Agency (Ireland) URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-chloro-2-methyl-1H-indole-3-carbaldehyde

Topic: Audience: Researchers, scientists, and drug development professionals. Operational Directive: Beyond the SDS From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations Team Handling 6-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Operational Directive: Beyond the SDS

From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations Team

Handling 6-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 13600-41-4) requires a nuanced approach that transcends the standard Safety Data Sheet (SDS). While officially classified as an irritant, the structural combination of a halogenated indole and a reactive aldehyde moiety necessitates "Universal Precautions" for novel intermediates.

This compound is a potent electrophile and a likely sensitizer. In drug discovery, it serves as a scaffold for kinase inhibitors and antivirals. The primary operational risks are respiratory sensitization from dust generation during weighing and contact dermatitis from solution-phase handling.

This guide provides the logistical framework to handle this compound with the rigor required for high-integrity data generation and personnel safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard. As a halogenated organic aldehyde, the risks are threefold: local irritation, potential sensitization, and reactivity with nucleophiles (proteins).

Table 1: GHS Hazard Classification & Risk Logic

Hazard ClassGHS CodeStatementOperational Implication
Skin Irritation H315 Causes skin irritationIndoles are lipophilic; they penetrate the stratum corneum rapidly. Barrier protection is non-negotiable.
Eye Irritation H319 Causes serious eye irritationAldehydes are lachrymators. Dust or vapors can cause immediate, severe discomfort.
STOT SE 3 H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation. Engineering controls (Fume Hood) are primary.
Reactivity N/AAir/Light SensitiveOxidation to the carboxylic acid changes potency. Handle under inert atmosphere (N₂/Ar).

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for stock solution preparation of halogenated indoles. Use this matrix to select the correct tier of protection.

Table 2: Task-Based PPE Specifications

Body ZonePPE RequirementTechnical Specification (The "Why")
Hand Protection (Standard) Nitrile Gloves Thickness:

0.11 mm (4 mil). Standard: EN 374 / ASTM D6319. Reason: Adequate for incidental splash protection.
Hand Protection (High Risk) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene. Context: Required when handling concentrated stock solutions (>100 mM) or during synthesis workup.
Eye/Face Safety Glasses w/ Side Shields Standard: ANSI Z87.1+ / EN 166. Note: Use Chemical Goggles if working with fine powder outside a hood (discouraged) or under high vacuum where glass failure is a risk.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80-100 fpm). Secondary: N95/P100 Respirator only if weighing outside a hood is unavoidable (e.g., balance calibration issues).
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic fibers (polyester) can melt into skin if a fire occurs; 100% cotton or flame-resistant treated coats are preferred for synthesis.

Visualization: PPE Decision Logic

This decision tree ensures you select the correct PPE tier based on the physical state of the compound and the scale of operation.

PPE_Decision_Tree Start Start: Handling 6-chloro-2-methyl-1H-indole-3-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Reaction Mix State->Liquid Dissolved Scale_Solid Scale > 100 mg? Solid->Scale_Solid Scale_Liquid Concentration > 100 mM? Liquid->Scale_Liquid Tier1 TIER 1 PPE: Nitrile Gloves (4 mil) Safety Glasses Fume Hood Scale_Solid->Tier1 No Tier2 TIER 2 PPE: Double Nitrile Gloves Antistatic Measures Fume Hood (Sash Low) Scale_Solid->Tier2 Yes (Dust Risk) Scale_Liquid->Tier1 No Tier3 TIER 3 PPE: Double Gloves (Long Cuff) Face Shield + Goggles Sash at Minimum Scale_Liquid->Tier3 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and exposure potential.

Operational Protocol: Safe Handling Procedures

A. Weighing & Static Control (Critical Step)

Indole derivatives are often "fluffy" solids prone to static charge. Static discharge can disperse the powder, leading to inhalation exposure and mass inaccuracy.

  • Environment: Weigh strictly inside a chemical fume hood.

  • Static Mitigation: Use an ionizing fan or an antistatic gun (e.g., Zerostat) on the weighing boat before adding the compound.

  • Technique: Do not use a spatula directly from the stock bottle if possible. Tap the bottle gently to dispense onto the boat to minimize cross-contamination.

B. Solubilization & Storage

Aldehydes oxidize to carboxylic acids upon exposure to air, altering the stoichiometry of your reaction.

  • Solvent Choice: DMSO or DMF are standard. Ensure solvents are anhydrous if used for moisture-sensitive coupling (e.g., Vilsmeier-Haack or reductive amination).

  • Inert Atmosphere: Flush the headspace of the storage vial with Nitrogen (N₂) or Argon after every use.

  • Labeling: Mark the vial with the date opened. Aldehydes degrade over time; re-verify purity via LC-MS if stored >3 months.

Emergency Response & Waste Disposal

A. Spill Response[1]
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with isopropyl alcohol or water) to trap the powder, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads. Clean the surface with 10% bleach solution followed by water to degrade the indole ring.

B. Waste Disposal Workflow

Proper segregation prevents dangerous side reactions in the waste stream.

Waste_Disposal Waste Waste Generated Type Composition? Waste->Type Solid_Waste Solid (Contaminated Gloves/Tissues) Type->Solid_Waste Liquid_Waste Liquid Solution Type->Liquid_Waste Bin_Solid Solid Hazardous Waste (Yellow Bag/Bin) Solid_Waste->Bin_Solid Double Bag Halogen Contains Halogens? (Cl, Br, I) Liquid_Waste->Halogen Bin_Halo Halogenated Organic Waste (Red Can/Tag) Halogen->Bin_Halo Yes (This Compound) Bin_NonHalo Non-Halogenated Waste (Clear Can) Halogen->Bin_NonHalo No

Figure 2: Waste segregation logic. This compound MUST go to Halogenated Waste due to the Chlorine atom.

Disposal Directive:

  • Classification: Halogenated Organic Solvent Waste .

  • Why: The chlorine atom on the indole ring (Position 6) prohibits disposal in standard non-halogenated solvent streams (often used for fuel blending). Halogenated waste requires high-temperature incineration to prevent dioxin formation [1].

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if the solution is acidic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Indole-3-carboxaldehyde Derivatives. National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • Sigma-Aldrich. (2023). Safety Data Sheet for 6-Chloro-1H-indole-3-carboxaldehyde (Analogous Structure).

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